1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12IN/c1-9-6-7-10(2)14(9)12-5-3-4-11(13)8-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDZQDYFVQUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC=C2)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406333 | |
| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-37-9 | |
| Record name | 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
An In-Depth Technical Guide to the Synthesis of 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole
Executive Summary
This guide provides a comprehensive technical overview for the , a valuable heterocyclic intermediate in medicinal chemistry and materials science. The core of this synthesis is the Paal-Knorr reaction, a robust and efficient method for constructing the pyrrole ring system.[1][2] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and discusses the scientific rationale behind the procedural choices. The presence of the iodophenyl moiety makes the target molecule an ideal precursor for further elaboration via transition metal-catalyzed cross-coupling reactions, significantly enhancing its utility in the development of novel chemical entities. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: Significance and Synthetic Strategy
N-aryl pyrroles are privileged scaffolds found in numerous biologically active compounds and functional materials.[3][4] Specifically, 2,5-dimethylpyrrole derivatives have been investigated for a range of therapeutic applications, including as potent agents against multidrug-resistant mycobacteria.[4][5] The title compound, this compound (CAS No. 217314-37-9), combines this valuable pyrrole core with a strategically placed iodine atom on the N-aryl substituent.[6][7] This iodo group serves as a versatile synthetic handle, enabling the introduction of diverse functional groups through well-established cross-coupling chemistries (e.g., Suzuki, Heck, Sonogashira), thereby providing access to a wide array of complex molecular architectures.
The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[1][3] This classical reaction involves the condensation of a 1,4-dicarbonyl compound—in this case, 2,5-hexanedione (acetonylacetone)—with a primary amine, 3-iodoaniline. The reaction is typically conducted under mild, acidic conditions and is known for its high efficiency and operational simplicity, making it an ideal choice for both laboratory-scale and larger-scale preparations.[3][8]
The Paal-Knorr Synthesis: Mechanism and Rationale
The Paal-Knorr pyrrole synthesis proceeds via an acid-catalyzed cyclization-dehydration cascade.[1][9] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Causality of the Mechanism: The reaction is initiated by the protonation of one of the carbonyl groups of 2,5-hexanedione by an acid catalyst (e.g., HCl, acetic acid). This activation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the primary amine (3-iodoaniline). A subsequent intramolecular attack by the newly formed hemiaminal's nitrogen onto the second protonated carbonyl group forms a five-membered cyclic intermediate.[1] The driving force for the final steps is the formation of a stable, aromatic pyrrole ring, which is achieved through two successive dehydration steps that eliminate two molecules of water.
dot digraph "Paal-Knorr_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol
This section provides a detailed, self-validating protocol for the .
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Notes |
| 3-Iodoaniline | C₆H₆IN | 219.02 | 626-01-7 | Purity ≥98% |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 110-13-4 | Purity ≥97% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | ACS grade, serves as solvent and catalyst |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | For neutralization |
| Brine | NaCl(aq) | - | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic phase |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction |
| Hexanes | C₆H₁₄ | - | 110-54-3 | For recrystallization and chromatography |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-iodoaniline (4.38 g, 20.0 mmol, 1.0 equiv).
-
Reagent Addition: Add glacial acetic acid (40 mL) to the flask and stir until the amine dissolves. To this solution, add 2,5-hexanedione (2.51 g, 2.30 mL, 22.0 mmol, 1.1 equiv) dropwise at room temperature. The addition of a slight excess of the diketone ensures complete consumption of the limiting amine reactant.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system.
-
Workup and Neutralization: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing ice water (150 mL). A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize residual acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product, typically a brown oil or solid, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude material in a minimal amount of hot ethanol or a hexanes/ethyl acetate mixture and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Column Chromatography: For higher purity, the crude product can be purified on a silica gel column using a gradient eluent system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate.
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: A streamlined workflow for the synthesis and purification of the target compound.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through spectroscopic analysis.
-
Appearance: Typically an off-white to light brown solid.
-
¹H NMR (in CDCl₃): Expected chemical shifts (δ, ppm) would include a singlet for the two equivalent methyl groups around 2.0-2.2 ppm, a singlet for the two equivalent pyrrole protons (H-3 and H-4) around 5.9-6.0 ppm, and a complex multiplet pattern for the four aromatic protons of the 3-iodophenyl ring between 7.0-7.8 ppm.[10]
-
¹³C NMR (in CDCl₃): Key signals would include the methyl carbons around 12-14 ppm, the pyrrole C-H carbons around 106-109 ppm, the quaternary pyrrole carbons (C-2 and C-5) around 128-130 ppm, and signals for the iodophenyl ring carbons.[10]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of C₁₂H₁₂IN (297.14 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic C-H and C=C stretching frequencies for the aromatic and pyrrole rings will be present.
Safety and Handling Precautions
-
3-Iodoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
2,5-Hexanedione: A flammable liquid and vapor. It is a known neurotoxin. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
Conclusion
The Paal-Knorr synthesis provides a reliable and high-yielding pathway to this compound from readily available starting materials.[3] The procedure is straightforward, involving a one-step condensation reaction followed by standard purification techniques. The resulting product is a highly valuable intermediate, poised for further chemical modification at the iodine-substituted position, offering extensive opportunities for the development of novel compounds in pharmaceutical and materials science research.
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MDPI. (2020). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones... Available at: [Link]
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Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Journal of Organic Chemistry, 78(21), 10931-10937. Available at: [Link]
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ResearchGate. (2017). Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. Available at: [Link]
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ResearchGate. (2014). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. Available at: [Link]
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Mui, E. J. et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters, 11(5), 638-644. Available at: [Link]
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1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole chemical properties
An In-Depth Technical Guide to 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: Properties, Synthesis, and Reactivity
Introduction
This compound (CAS No. 217314-37-9) is a substituted aromatic heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis.[1] Its structure, featuring a stable 2,5-dimethylpyrrole core attached to a reactive iodophenyl moiety, makes it a highly versatile building block. The pyrrole ring is a fundamental scaffold in numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The presence of the iodo-substituent on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the chemical properties, synthesis, characterization, and synthetic applications of this compound, tailored for researchers and professionals in drug development and chemical sciences.
Physicochemical and Spectroscopic Properties
The intrinsic properties of this compound dictate its handling, reactivity, and analytical characterization. These properties are summarized below.
Physical and Chemical Data
| Property | Value | Reference |
| CAS Number | 217314-37-9 | [1] |
| Molecular Formula | C₁₂H₁₂IN | Inferred |
| Molecular Weight | 297.14 g/mol | Inferred |
| Appearance | Solid | Inferred |
| Melting Point | 103-106 °C | [4] |
| Storage Temperature | 2-8 °C | [4] |
| Hazard Class | Irritant | [4] |
Spectroscopic Characterization
While a dedicated full spectrum analysis for this specific compound is not publicly available, its structure allows for the confident prediction of its key spectroscopic features based on data from analogous compounds.[5][6][7]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two methyl groups on the pyrrole ring would appear as a sharp singlet around δ 2.1 ppm.[5] The two protons on the pyrrole ring should also produce a singlet at approximately δ 5.9-6.0 ppm.[5] The protons on the 3-iodophenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm) with characteristic splitting patterns (multiplets) due to their coupling.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the methyl carbons around δ 12-13 ppm and the pyrrole ring carbons between δ 108-130 ppm.[5] The carbons of the phenyl ring would resonate in a similar range, with the carbon atom bonded to the iodine atom showing a characteristic shift.
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 297. The spectrum would also exhibit a characteristic fragmentation pattern corresponding to the loss of iodine and other fragments from the parent molecule.[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3400-3300 cm⁻¹ if any N-unsubstituted pyrrole is present as an impurity), C-H stretching of the methyl and aromatic groups (around 3100-2850 cm⁻¹), and C=C and C-N stretching vibrations within the aromatic rings (around 1600-1400 cm⁻¹).[5][10]
Synthesis and Mechanism
The primary and most efficient method for synthesizing this compound is the Paal-Knorr pyrrole synthesis. This classic condensation reaction remains one of the most valuable methods for preparing substituted pyrroles due to its simplicity and effectiveness.[11][12]
The Paal-Knorr Synthesis
The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (acetonylacetone), with a primary amine, 3-iodoaniline.[13][14] The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the cyclization and subsequent dehydration steps.[13][15]
The mechanism proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular attack to form a dihydroxytetrahydropyrrole derivative. This intermediate then undergoes successive dehydration steps to yield the final aromatic pyrrole ring.[11][13]
Caption: Workflow for the Paal-Knorr synthesis of the title compound.
Experimental Protocol: Paal-Knorr Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-iodoaniline (1.0 eq.) in glacial acetic acid or ethanol.
-
Addition of Dione: To the stirred solution, add 2,5-hexanedione (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If no solid forms, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dominated by the reactivity of the carbon-iodine bond on the phenyl ring. This functional group makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[16] It involves the coupling of an organohalide (or triflate) with an organoboron compound, catalyzed by a palladium(0) complex.[16][17] For this compound, the aryl iodide component readily participates in this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 3-position of the phenyl ring.[18][19][20]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of the pyrrole derivative to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture such as dimethoxyethane (DME)/water or toluene/ethanol/water.
-
Reaction: Heat the mixture, typically between 80-100 °C, until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
This reactivity makes this compound a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs, particularly in the search for new anticancer and anti-inflammatory agents.[2][15][21]
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[4]
Conclusion
This compound is a strategically important synthetic intermediate. Its straightforward synthesis via the Paal-Knorr reaction and the presence of a reactive iodophenyl group make it an ideal substrate for constructing complex molecules through palladium-catalyzed cross-coupling reactions. The stability of the dimethylpyrrole core combined with the versatility of the aryl iodide functionality provides a robust platform for developing novel compounds with potential applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.
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Cross-coupling reactions of iodopyrrole 7b with aryl-and heteroarylboronic acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 17, 2026, from [Link]
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Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(7), 1369. MDPI. Retrieved January 17, 2026, from [Link]
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- 20. [PDF] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | Semantic Scholar [semanticscholar.org]
- 21. Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
The Strategic Synthesis and Application of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in drug design. This guide provides an in-depth technical overview of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 217314-37-9), a compound of interest for its potential applications in the development of novel therapeutics. The strategic incorporation of an iodophenyl moiety onto the pyrrole scaffold offers opportunities for both modulating biological activity and for further synthetic diversification, making it a valuable intermediate for chemical biology and drug discovery programs.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 217314-37-9 | |
| Molecular Formula | C₁₂H₁₂IN | |
| Molecular Weight | 297.14 g/mol | |
| Melting Point | 103-106 °C | |
| Predicted Boiling Point | 355.4 ± 30.0 °C at 760 mmHg | |
| Predicted Density | 1.5 ± 0.1 g/cm³ | |
| Predicted Refractive Index | 1.624 | |
| Predicted Flash Point | 168.8 ± 24.6 °C |
Synthesis Protocol: Paal-Knorr Pyrrole Synthesis
The most direct and widely employed method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions. For the synthesis of this compound, 2,5-hexanedione (acetonylacetone) is reacted with 3-iodoaniline.
Reaction Scheme
Caption: Paal-Knorr synthesis of the target compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-iodoaniline (1.0 equivalent) and 2,5-hexanedione (1.1 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove any remaining acetic acid and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Potential Applications in Drug Discovery
The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological activities of pyrrole derivatives and the utility of the iodo-substituent.
As a Scaffold for Bioactive Molecules
Pyrrole-containing compounds have demonstrated a wide array of pharmacological activities, including:
-
Anti-inflammatory: Certain pyrrole derivatives have been shown to exhibit potent anti-inflammatory properties.
-
Anticancer: The pyrrole moiety is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative effects.
-
Antitubercular: N-aryl-2,5-dimethylpyrroles have been investigated as potential agents against multidrug-resistant mycobacteria.
The presence of the 3-iodophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the lipophilicity of the molecule is increased, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
As an Intermediate for Further Functionalization
The iodine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. This is a key strategy in modern medicinal chemistry for exploring the structure-activity relationship (SAR) of a lead compound.
Caption: Synthetic diversification via cross-coupling reactions.
Conclusion
This compound is a strategically designed molecule with significant potential in the field of drug discovery and development. Its synthesis via the robust Paal-Knorr reaction is straightforward, and the presence of both a privileged pyrrole scaffold and a synthetically versatile iodophenyl group makes it an attractive starting point for the generation of novel, biologically active compounds. This technical guide provides a foundational understanding of this compound, intended to facilitate its application in the pursuit of new therapeutic interventions.
References
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
- Subba Rao, N.V., Sudarsana Rao, K., & Ratnam, C.V. (1970). Synthesis of N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 72(2), 59-64.
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available from: [Link]
- Martins, F., Santos, S., & Iley, J. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 187, 111953.
- Sharma, V., Kumar, P., & Pathak, D. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal, 51(9), 793-808.
- Berglund, S., Egner, B. J., Gradén, H., Gradén, J., Morgan, D. G. A., Inghardt, T., & Giordanetto, F. (2008).
Spectroscopic Data of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the synthetic methodology.
Introduction
This compound belongs to the N-arylpyrrole class of heterocyclic compounds. The pyrrole ring is a fundamental scaffold in numerous natural products and synthetic molecules with diverse biological activities.[1] The introduction of a substituted phenyl group at the nitrogen atom, in this case, a 3-iodophenyl group, can significantly influence the molecule's electronic properties, conformation, and biological targets. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes.
Synthesis of this compound
The most common and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr pyrrole synthesis.[2][3][4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, here 3-iodoaniline.[2][3][4][5][6]
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of hexane-2,5-dione and 3-iodoaniline.
-
Solvent and Catalyst: The reaction can be carried out in various solvents, with acetic acid often being used to catalyze the reaction.[2][5] Alternatively, greener methods using water as a solvent have been reported to be effective.[7]
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following sections detail the expected data and their interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The choice of deuterated solvent can influence the chemical shifts due to solvent-solute interactions.[8][9][10][11] For the purpose of this guide, the predicted NMR data are based on spectra recorded in deuterated chloroform (CDCl₃), a common and relatively non-polar solvent.[8][12]
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | t, J ≈ 1.5 Hz | 1H | H-2' (Iodophenyl ring) |
| ~7.55 | dt, J ≈ 8.0, 1.5 Hz | 1H | H-6' (Iodophenyl ring) |
| ~7.25 | dt, J ≈ 8.0, 1.5 Hz | 1H | H-4' (Iodophenyl ring) |
| ~7.15 | t, J ≈ 8.0 Hz | 1H | H-5' (Iodophenyl ring) |
| ~5.90 | s | 2H | H-3, H-4 (Pyrrole ring) |
| ~2.05 | s | 6H | -CH₃ (at C-2, C-5) |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (Iodophenyl Ring): The four protons on the 3-iodophenyl ring will appear as a complex multiplet in the aromatic region (~7.15-7.70 ppm). The proton at the 2'-position (H-2'), being situated between the iodine and the pyrrole ring, is expected to be the most deshielded and appear as a triplet with a small coupling constant. The other protons will exhibit doublet of triplets or triplets based on their coupling with adjacent protons.
-
Pyrrole Protons: The two protons on the pyrrole ring (H-3 and H-4) are chemically equivalent due to the symmetry of the 2,5-dimethylpyrrole moiety and will appear as a sharp singlet at approximately 5.90 ppm.[13]
-
Methyl Protons: The six protons of the two methyl groups at the 2- and 5-positions of the pyrrole ring are also equivalent and will give rise to a sharp singlet at around 2.05 ppm.[13]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | C-1' (Iodophenyl ring) |
| ~138.0 | C-3' (Iodophenyl ring) |
| ~131.0 | C-6' (Iodophenyl ring) |
| ~130.5 | C-5' (Iodophenyl ring) |
| ~129.0 | C-2, C-5 (Pyrrole ring) |
| ~122.0 | C-4' (Iodophenyl ring) |
| ~106.0 | C-3, C-4 (Pyrrole ring) |
| ~94.0 | C-3' (I-substituted) |
| ~13.0 | -CH₃ (at C-2, C-5) |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (Iodophenyl Ring): The six carbons of the iodophenyl ring will appear in the aromatic region. The carbon atom directly attached to the iodine (C-3') will be significantly shielded and is expected to appear at a lower chemical shift (~94.0 ppm). The other aromatic carbons will resonate between ~122.0 and ~140.0 ppm.
-
Pyrrole Carbons: The carbons of the pyrrole ring will show two distinct signals. The methyl-substituted carbons (C-2 and C-5) are expected around 129.0 ppm, while the unsubstituted carbons (C-3 and C-4) will be more shielded and appear at approximately 106.0 ppm.[13]
-
Methyl Carbons: The two equivalent methyl carbons will give a single signal in the aliphatic region, at approximately 13.0 ppm.[13]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.[14]
-
Data Processing: Process the acquired data using appropriate software to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted Key IR Absorption Bands (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch[15] |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |
| ~1600, ~1470 | Medium-Strong | C=C stretching (aromatic rings)[16][17] |
| ~1380 | Medium | C-N stretching |
| 900-675 | Strong | C-H out-of-plane bending (aromatic)[15] |
Interpretation of the IR Spectrum:
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for the aromatic rings (iodophenyl and pyrrole) just above 3000 cm⁻¹.[15][16] The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will result in characteristic absorptions in the 1600-1470 cm⁻¹ region.[16][17]
-
C-N Stretching: A band corresponding to the C-N stretching vibration is expected around 1380 cm⁻¹.
-
Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be deduced from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, also known as the "fingerprint" region.[15][18]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two KBr or NaCl plates.[12]
-
Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 297 | High | [M]⁺ (Molecular ion) |
| 170 | High | [M - I]⁺ |
| 94 | Medium | [C₆H₅N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 297, corresponding to the molecular weight of the compound (C₁₂H₁₂IN). The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I).[19]
-
Major Fragmentation Pathways:
-
The most prominent fragmentation is likely the cleavage of the C-I bond, which is the weakest bond in the molecule, leading to a fragment ion at m/z 170 ([M - I]⁺).[19][20][21][22] This is often the base peak in the spectrum of iodo-aromatic compounds.
-
Further fragmentation of the [M - I]⁺ ion can occur, leading to the loss of the dimethylpyrrole moiety or rearrangement.
-
Cleavage of the N-C(phenyl) bond can also occur, leading to fragments corresponding to the iodophenyl cation ([C₆H₄I]⁺, m/z 203) and the dimethylpyrrole radical, or the dimethylpyrrolyl cation ([C₆H₈N]⁺, m/z 94) and the iodophenyl radical.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[12]
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.[12][20]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass spectrum.
Visualization of Key Structural and Spectroscopic Relationships
To better illustrate the relationships between the molecular structure and the expected spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Summary of key predicted spectroscopic data.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. The provided experimental protocols offer a starting point for the synthesis and characterization of this compound. The combination of these spectroscopic techniques allows for the unambiguous structural confirmation and purity assessment, which are critical for its application in research and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride.
- Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra.
- ACS Publications. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation.
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
- Supporting Information. (n.d.).
- Benchchem. (n.d.). Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide.
- MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
- PubMed Central. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization.
- ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents.
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An In-Depth Technical Guide to the Synthesis and Predicted Physical Properties of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. This guide focuses on a specific, novel derivative, 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, providing a comprehensive overview of its synthesis and a predictive analysis of its key physical properties. In the absence of published experimental data for this specific molecule, this document serves as a foundational resource for researchers intending to synthesize and characterize this compound. The methodologies and predictions herein are grounded in established chemical principles and data from analogous structures.
Synthesis of this compound
The most direct and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form the pyrrole ring.[1][2] For the preparation of this compound, the logical precursors are 2,5-hexanedione and 3-iodoaniline.[3]
Reaction Scheme
Caption: Paal-Knorr synthesis of this compound.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is adapted from established procedures for the synthesis of N-aryl-2,5-dimethylpyrroles.[4]
Materials:
-
2,5-Hexanedione (liquid, density ~0.973 g/mL)[5]
-
3-Iodoaniline (liquid, density ~1.821 g/mL)
-
Methanol (or Ethanol)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid (for workup)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 3-iodoaniline (1.0 equivalent).
-
Add methanol (or ethanol) to dissolve the aniline.
-
Add 2,5-hexanedione (1.0 equivalent) to the solution.
-
Add a catalytic amount (e.g., 1-2 drops) of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel containing 0.5 M HCl and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with 0.5 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Predicted Physical Properties
As no experimental data for the physical properties of this compound are currently available, the following properties are predicted based on the characteristics of its precursors and structurally related compounds.
Melting Point
The prediction of a compound's melting point from its structure is a complex task as it depends on intermolecular forces and crystal packing.[6] However, we can make a reasoned estimation.
-
Precursor Analysis: 3-Iodoaniline is a low-melting solid or liquid at room temperature (m.p. 21-24 °C), and 2,5-hexanedione is a liquid (m.p. -5.5 °C).[7][8]
-
Structural Considerations: The final product, this compound, is a larger, more rigid molecule with a significantly higher molecular weight than its precursors. Generally, for organic compounds, an increase in molecular weight and rigidity leads to a higher melting point.[6]
-
Comparison with Analogues: N-phenyl-2,5-dimethylpyrrole is a solid with a melting point of 50-51 °C.[4] The introduction of a heavy iodine atom on the phenyl ring is expected to increase the melting point further due to increased molecular weight and stronger intermolecular van der Waals forces.
Predicted Melting Point: Based on these factors, this compound is predicted to be a solid at room temperature with a melting point likely in the range of 70-100 °C .
Solubility
The solubility of an organic compound is primarily determined by its polarity and the principle of "like dissolves like".[9]
-
Structural Analysis: The this compound molecule possesses a large nonpolar surface area due to the iodophenyl and dimethylpyrrole moieties. The pyrrole nitrogen's lone pair is part of the aromatic system, making it a very weak hydrogen bond acceptor.
-
Polarity: The molecule is expected to be largely nonpolar to moderately polar. The C-I bond has a low polarity, and the overall molecule is dominated by hydrocarbon and aromatic character.
Predicted Solubility Profile:
| Solvent Class | Predicted Solubility | Rationale |
| Water | Insoluble | The large hydrophobic structure will prevent dissolution in water. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Soluble | The nonpolar character of the molecule should allow for good solubility in nonpolar organic solvents. |
| Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone) | Soluble | These solvents should effectively solvate the molecule. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Sparingly Soluble to Soluble | While less ideal than aprotic solvents, some solubility is expected. |
Experimental Workflow for Property Determination
The following outlines the standard experimental procedures for determining the melting point and solubility of a novel compound.
Caption: Experimental workflow for determining melting point and solubility.
Conclusion
This technical guide provides a robust framework for the synthesis and initial characterization of this compound. The Paal-Knorr synthesis is presented as a reliable method for its preparation. While experimental determination is pending, the predicted physical properties—a solid state with a melting point in the range of 70-100 °C and good solubility in common organic solvents—offer a valuable starting point for researchers. The provided protocols and predictive analysis are intended to facilitate the exploration of this novel compound in the fields of drug discovery and materials science.
References
-
PubChem. (n.d.). 3-Iodoaniline. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
- Lange, J., et al. (2025). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega.
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]
- Rao, N. V. S., Rao, K. S., & Ratnam, C. V. (1970). Synthesis of N-(o-amino aryl) pyrroles by Paal-Knorr reaction. Proceedings of the Indian Academy of Sciences - Section A, 72(2), 59-64.
-
Wikipedia. (2023). Hexane-2,5-dione. Retrieved January 17, 2026, from [Link]
- Abraham, M. H., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 12079-12134.
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved January 17, 2026, from [Link]
-
Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]
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Chemsrc. (2025). 3-Iodoaniline. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2018). Predict solubility of organic compounds?. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of 2,5-dimethyl-1-phenylpyrrole. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023). Melting point. Retrieved January 17, 2026, from [Link]
-
NIST. (n.d.). 2,5-Hexanedione. WebBook. Retrieved January 17, 2026, from [Link]
-
AIChE Journal. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved January 17, 2026, from [Link]
-
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A Technical Guide to the Biological Activities of Substituted 1H-Pyrrole Derivatives
Foreword: The Pyrrole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The 1H-pyrrole is a five-membered nitrogen-containing heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the design of novel therapeutic agents. Found in a vast array of natural products, such as heme and chlorophyll, and synthetic drugs, the pyrrole nucleus is a key pharmacophore responsible for a wide spectrum of biological activities.[1] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the significant biological activities of substituted 1H-pyrrole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the robust experimental protocols required for their evaluation.
This document is structured to provide a logical progression from fundamental concepts to practical application. We will dissect four major areas of biological activity where pyrrole derivatives have shown exceptional promise: anticancer, antimicrobial, anti-inflammatory, and antioxidant. Each section is designed as a self-contained module, offering a mechanistic overview, quantitative data summaries, and a detailed, field-proven experimental protocol to empower your research endeavors.
Section 1: Anticancer Activity of 1H-Pyrrole Derivatives
The development of novel anticancer agents is a paramount goal in pharmaceutical research, and pyrrole derivatives have emerged as a highly promising class of compounds.[2] Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis.
Core Mechanisms of Anticancer Action
Substituted 1H-pyrroles exert their anticancer effects through diverse and often multi-targeted mechanisms. A primary mode of action is the inhibition of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.
-
Kinase Inhibition: Many pyrrole derivatives are designed as competitive inhibitors of key protein kinases. For instance, certain derivatives have been synthesized to target and form stable complexes with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two kinases pivotal for tumor growth, angiogenesis, and metastasis.[3] By blocking the ATP-binding site of these receptors, the pyrrole inhibitors prevent downstream signaling cascades that promote cell proliferation and survival.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in malignant cells. Pyrrole derivatives have been shown to trigger apoptosis, often as a consequence of kinase inhibition or other cellular stresses.[3][4]
-
Cell Cycle Arrest: By interfering with the cell division machinery, certain pyrrole compounds can cause cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cells from replicating.[5]
-
Histone Deacetylase (HDAC) Inhibition: Some (1H)-pyrroles have been identified as a novel class of HDAC inhibitors. By inhibiting HDACs, these compounds induce the acetylation of histones, leading to the restored expression of tumor suppressor genes and a marked decrease in cancer cell viability.[5]
Visualization: General Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of novel substituted 1H-pyrrole derivatives for anticancer activity.
Caption: Workflow for screening pyrrole derivatives for anticancer activity.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative 2-phenyl-1H-pyrrole derivatives against various human cancer cell lines, demonstrating the potent anticancer potential within this chemical class.[4]
| Compound Reference | Substituent (R1) | Substituent (R2) | Cancer Cell Line | IC₅₀ (μM) |
| 15 | H | 4-OCH₃ | A549 (Lung) | 3.6 |
| 19 | 3,4-(OCH₃)₂ | H | MGC 80-3 (Gastric) | 1.0 |
| 19 | 3,4-(OCH₃)₂ | H | HCT-116 (Colon) | 1.7 |
| 21 | 3,4-(OCH₃)₂ | 4-F | HepG2 (Liver) | 0.9 |
| 21 | 3,4-(OCH₃)₂ | 4-F | DU145 (Prostate) | 0.5 |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust, colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] It is a cornerstone for preliminary anticancer screening.[8]
Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cells (e.g., A549, MCF-7).
-
Prepare a cell suspension and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell adhesion.[6]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test pyrrole derivatives in culture medium. It is crucial to include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[9]
-
After the treatment period, remove the compound-containing medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[6]
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the crystals.[10]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization of the formazan, resulting in a homogenous purple solution.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:
-
% Viability = (OD_Sample / OD_Control) * 100
-
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Section 2: Antimicrobial Activity of 1H-Pyrrole Derivatives
The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with potent activity against pathogenic bacteria and fungi. Substituted 1H-pyrroles represent a fertile ground for the development of such agents, with numerous derivatives demonstrating significant efficacy.[12][13][14]
Core Mechanisms of Antimicrobial Action
The antimicrobial activity of pyrrole derivatives can be attributed to several mechanisms, which vary depending on the specific substitution pattern and the target microorganism.
-
Enzyme Inhibition: Certain pyrrole-based compounds act as inhibitors of essential microbial enzymes. For example, some pyrrole benzamide derivatives have been identified as effective inhibitors of InhA, an enoyl-acyl carrier protein reductase crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis.[12]
-
Disruption of Cell Integrity: The heterocyclic structure of pyrroles can facilitate their interaction with and disruption of microbial cell membranes or cell walls, leading to leakage of cellular contents and cell death.
-
Broad-Spectrum Activity: Many synthesized pyrrole derivatives have been screened against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), with some compounds showing potent, broad-spectrum activity.[14][15]
Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard metric for quantifying antimicrobial efficacy.[16] The table below shows representative MIC values for novel pyrrole derivatives against common pathogens.
| Compound Class | Target Organism | MIC (µg/mL) | Reference Drug (MIC, µg/mL) |
| Pyrrolyl Benzamides[12] | Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin (2) |
| Pyrrolyl Benzamides[12] | Escherichia coli | 3.12 - 12.5 | Ciprofloxacin (2) |
| 1H-pyrrole-2-carboxylate[12] | Mycobacterium tuberculosis | 0.7 | - |
Experimental Protocol: Agar Disk Diffusion Assay
The agar disk diffusion method is a widely used, cost-effective, and qualitative technique for preliminary screening of the antimicrobial activity of test compounds.[17] It relies on the diffusion of an antimicrobial agent from a paper disk into an agar medium inoculated with a test microorganism.[17][18]
Principle: The test compound diffuses from the disk into the surrounding agar. If the compound is effective at inhibiting microbial growth, a clear area of no growth, known as a zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[18]
Step-by-Step Methodology:
-
Preparation of Media and Inoculum:
-
Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a standardized microbial inoculum. Typically, a few colonies of the test microorganism are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three different directions to ensure uniform coverage.
-
-
Application of Test Compounds:
-
Sterilize paper disks (typically 6 mm in diameter).
-
Impregnate the sterile disks with a known concentration of the dissolved pyrrole derivative. A specific volume (e.g., 10 µL) is applied to each disk.
-
Allow the solvent to evaporate completely from the disks.
-
Prepare positive control disks (impregnated with a standard antibiotic like Ciprofloxacin) and negative control disks (impregnated with the solvent only).[15]
-
-
Incubation:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.
-
Invert the plates and incubate them under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]
-
-
Data Acquisition and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically interpreted qualitatively (e.g., susceptible, intermediate, resistant) by comparing the zone sizes to established standards for the control antibiotic.
-
Section 3: Anti-inflammatory Activity of 1H-Pyrrole Derivatives
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrrole derivatives, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are effective anti-inflammatory agents.[19]
Core Mechanisms of Anti-inflammatory Action
The primary mechanism by which many pyrrole-based compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes.
-
COX-2 Inhibition: The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[20] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Many modern pyrrole derivatives are designed for selective inhibition of COX-2 to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[19][21]
-
Modulation of Pro-inflammatory Cytokines: Advanced studies have shown that some pyrrole derivatives can also suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[21][22]
-
NF-κB Pathway Inhibition: The anti-inflammatory activity of some compounds is associated with their ability to inhibit the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[21]
Visualization: Arachidonic Acid Cascade and COX Inhibition
This diagram illustrates the role of COX enzymes in the inflammatory pathway and the site of action for pyrrole-based inhibitors.
Caption: Inhibition of COX enzymes by pyrrole derivatives.
Experimental Protocol: In Vitro Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation. This assay provides a simple and convenient in vitro method to screen for anti-inflammatory activity, as compounds that can prevent heat-induced protein denaturation are likely to possess anti-inflammatory properties.[23]
Principle: When subjected to heat, proteins like bovine serum albumin (BSA) undergo denaturation, leading to an increase in the turbidity of the solution. An anti-inflammatory agent can inhibit this denaturation, which can be quantified by measuring the absorbance of the solution.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).
-
Dissolve the test pyrrole derivatives and a standard reference drug (e.g., Diclofenac sodium) in a minimal amount of DMSO and then dilute with the buffer to achieve desired test concentrations (e.g., 10-500 µg/mL).
-
-
Assay Setup:
-
The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test compound solution at various concentrations.
-
Prepare a control group containing 0.5 mL of BSA solution and 0.5 mL of the buffer/vehicle.
-
Prepare a product control group containing 0.5 mL of the test compound solution and 0.5 mL of buffer to correct for any absorbance from the compound itself.
-
-
Incubation:
-
Incubate all test tubes at 37°C for 20 minutes.
-
Induce denaturation by increasing the temperature and incubating all samples in a water bath at 72°C for 5 minutes.
-
-
Data Acquisition and Calculation:
-
After cooling the solutions to room temperature, measure the absorbance (turbidity) of all samples at 660 nm using a spectrophotometer.
-
Calculate the percentage inhibition of protein denaturation using the following formula:
-
% Inhibition = 100 * [1 - (Abs_Sample - Abs_Product_Control) / Abs_Control]
-
-
The results are compared to the standard drug to evaluate the relative potency of the test compounds.
-
Section 4: Antioxidant Activity of 1H-Pyrrole Derivatives
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in aging and numerous diseases. Pyrrole derivatives have been identified as potent antioxidant agents capable of scavenging harmful free radicals.[20][24]
Core Mechanisms of Antioxidant Action
The antioxidant activity of pyrroles is primarily attributed to the hydrogen atom on the nitrogen (N-H). The mechanism can proceed via several pathways depending on the compound's structure and the solvent.[25]
-
Hydrogen Atom Transfer (HAT): This is a common mechanism where the pyrrole's N-H group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting pyrrolic radical is often stabilized by resonance.[25]
-
Proton-Coupled Electron Transfer (PCET): In this pathway, a proton and an electron are transferred in a concerted or stepwise manner. The solvent can play a significant role in mediating this process.[25]
-
Single Electron Transfer (SET): Some pyrrole structures are susceptible to SET reactions, especially in polar solvents, where they donate an electron to the radical.[25]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used spectrophotometric method for evaluating the ability of compounds to act as free radical scavengers or hydrogen donors.[26][27][28]
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution, with a maximum absorbance around 517 nm.[29] When an antioxidant compound donates a hydrogen atom or electron to DPPH, the radical is neutralized to the corresponding hydrazine. This causes the violet color to fade to a pale yellow, and the decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[26][29]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 0.2 mM stock solution of DPPH in methanol or ethanol. This solution should be prepared fresh and protected from light by wrapping the container in aluminum foil.[29]
-
Prepare a stock solution of the test pyrrole derivative in methanol or ethanol (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of working concentrations.
-
Prepare a similar range of concentrations for a positive control, such as Ascorbic Acid or Trolox.[29]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the different concentrations of the test compound or positive control into triplicate wells of a 96-well plate.
-
Add 100 µL of the solvent (methanol/ethanol) to a set of triplicate wells to serve as the negative control (A_control).
-
Initiate the reaction by adding 100 µL of the 0.2 mM DPPH solution to all wells.
-
Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[29]
-
-
Data Acquisition and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula:
-
% Scavenging Activity = [(A_control - A_sample) / A_control] * 100[27]
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value signifies higher antioxidant activity.
-
Conclusion and Future Perspectives
The substituted 1H-pyrrole scaffold is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities. The insights and protocols detailed in this guide underscore the significant potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The causality behind their efficacy lies in their ability to interact with specific biological targets, from inhibiting critical enzymes like protein kinases and cyclooxygenases to directly neutralizing harmful free radicals.
Future research should focus on the rational design of multifunctional pyrrole derivatives that can address complex diseases through a multi-targeted approach. The integration of computational modeling with high-throughput screening will be instrumental in identifying next-generation candidates with enhanced potency and improved safety profiles. The self-validating protocols provided herein offer a robust framework for researchers to rigorously evaluate their novel compounds and contribute to the advancement of pyrrole-based therapeutics.
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A Technical Guide to the Role of the Iodophenyl Group in Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms, particularly iodine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. The iodophenyl group, a phenyl ring substituted with one or more iodine atoms, offers a unique combination of physicochemical properties that can be exploited to significantly enhance ligand-receptor interactions. This guide provides an in-depth exploration of the multifaceted role of the iodophenyl moiety in receptor binding. We will delve into the fundamental principles of halogen bonding, analyze its impact on binding affinity and selectivity, and provide practical insights into the experimental validation of these interactions. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the unique properties of the iodophenyl group in rational drug design.
Introduction: The Iodophenyl Group in Medicinal Chemistry
The introduction of halogen atoms into drug candidates is a widely employed strategy to modulate their pharmacological profiles. While fluorine and chlorine are often used to improve metabolic stability and other physicochemical properties, the heavier halogens, bromine and iodine, are frequently incorporated to enhance binding affinity and selectivity.[1] The iodophenyl group, in particular, has garnered significant attention due to the ability of iodine to form strong halogen bonds, a type of non-covalent interaction that has emerged as a critical element in rational drug design.[2][3]
The utility of the iodophenyl group extends beyond its role in halogen bonding. Its lipophilic nature can influence a compound's ability to cross cellular membranes, and the availability of radioisotopes of iodine (e.g., 123I, 124I, 125I, and 131I) makes it an invaluable tool for developing radioligands for imaging and therapeutic applications.[4][5][6] This guide will dissect the key attributes of the iodophenyl group and provide a framework for its effective application in the design of high-affinity receptor ligands.
The Physicochemical Landscape of the Iodophenyl Group
The unique properties of the iodophenyl group stem from the characteristics of the iodine atom itself. Understanding these properties is fundamental to appreciating its role in receptor binding.
-
Polarizability and the σ-Hole: Iodine is the largest and most polarizable of the stable halogens.[7] This high polarizability leads to an anisotropic distribution of electron density around the covalently bonded iodine atom, creating a region of positive electrostatic potential on the outermost portion of the atom, opposite to the C-I bond.[8] This electropositive region is known as the "σ-hole" and is the basis for the formation of halogen bonds.[2][9] The strength of the σ-hole, and thus the halogen bond, can be modulated by the electronic environment of the phenyl ring. Electron-withdrawing groups on the ring enhance the positive potential of the σ-hole, leading to stronger halogen bonds.[9][10]
-
Lipophilicity: The introduction of an iodophenyl group generally increases the lipophilicity of a molecule. This can have profound effects on its pharmacokinetic and pharmacodynamic properties, including membrane permeability and binding to hydrophobic pockets within a receptor.[11]
-
Size and Steric Effects: Iodine is a large atom, and its incorporation into a ligand can introduce significant steric bulk. This can be either advantageous, by promoting a better fit within a spacious binding pocket, or detrimental, by causing steric clashes that reduce affinity.[3]
-
Radioisotopic Labeling: The availability of several radioisotopes of iodine provides a powerful tool for drug discovery and development. Radioiodinated ligands are instrumental in receptor binding assays, in vivo imaging studies (PET and SPECT), and targeted radiotherapy.[5][12][13]
The Central Role of Halogen Bonding
The ability of the iodophenyl group to act as a halogen bond donor is arguably its most significant contribution to receptor binding. A halogen bond is a non-covalent interaction between the electropositive σ-hole of a halogen atom and a Lewis basic (electron-rich) atom, such as oxygen, nitrogen, or sulfur.[2][9]
In the context of protein-ligand interactions, common halogen bond acceptors include the backbone carbonyl oxygens of amino acids, as well as the side chains of serine, threonine, tyrosine, aspartate, glutamate, and histidine.[2] The strength of a halogen bond involving iodine can be substantial, ranging from 14.2 to 17.6 kJ/mol for I···O contacts, which is comparable to or even stronger than a typical hydrogen bond.[2]
Enhancing Binding Affinity
The formation of a halogen bond between an iodophenyl-containing ligand and a receptor can significantly increase binding affinity. This has been demonstrated in numerous studies. For instance, the introduction of a halogen bond between a ligand and the backbone carbonyl oxygen of Gly61 in human Cathepsin L resulted in a 13-fold enhancement in binding affinity.[8] Similarly, a strong halogen bond was observed to be crucial for the high efficacy of a halogenated antagonist of the α4β2 nicotinic acetylcholine receptor.[8]
Dictating Selectivity
The highly directional nature of halogen bonds makes them a powerful tool for achieving receptor selectivity. By designing ligands that can form specific halogen bonds with unique residues in the target receptor's binding pocket, it is possible to disfavor binding to off-target receptors that lack a suitable halogen bond acceptor in the corresponding position.[1]
Diagram: The Halogen Bond This diagram illustrates the fundamental principle of a halogen bond, showcasing the interaction between the electropositive σ-hole on the iodine atom of an iodophenyl group and a Lewis basic acceptor on a receptor.
Caption: Workflow for a radioligand binding assay.
X-ray Crystallography
To definitively confirm the presence and geometry of a halogen bond, X-ray crystallography of the ligand-receptor complex is the gold standard. This technique provides atomic-level detail of the binding interaction, allowing for the precise measurement of the distance and angle of the halogen bond.
Bioisosteric Replacement Studies
A powerful medicinal chemistry strategy to probe the importance of the iodine atom is through bioisosteric replacement. [14][15][16]This involves synthesizing analogs where the iodine is replaced with other groups and then comparing their binding affinities.
Common Bioisosteres for Iodine:
-
Hydrogen or Methyl: To assess the contribution of the iodine atom's bulk and lipophilicity.
-
Bromine or Chlorine: To evaluate the effect of a different halogen with a weaker halogen bonding potential. [17]* Ethynyl Group: This group can sometimes mimic the electronic and spatial properties of iodine. [14]* Trifluoromethyl Group: Often used as a bioisostere for iodine. [15] A significant drop in affinity upon replacement of the iodine atom provides strong evidence for its crucial role in binding, likely through a halogen bond.
Broader Implications and Future Directions
The influence of the iodophenyl group extends beyond simply enhancing binding affinity. Its ability to form halogen bonds can also impact a drug's pharmacokinetic properties by influencing interactions with metabolic enzymes and transport proteins. [8]Furthermore, the use of iodophenyl-containing fragments in fragment-based drug discovery is a promising avenue for the development of novel therapeutics.
The continued exploration of the subtle interplay between halogen bonding, solvation effects, and other non-covalent interactions will undoubtedly lead to the more effective and rational design of future generations of drugs. [17]The iodophenyl group, with its unique and tunable properties, will remain a valuable tool in the medicinal chemist's arsenal.
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Ishigaki, Y., Akai, Y., & Arisawa, M. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. Molecules, 24(20), 3610. [Link]
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Ishigaki, Y., Akai, Y., & Arisawa, M. (2019). Studies of Halogen Bonding Induced by Pentafluorosulfanyl Aryl Iodides: A Potential Group of Halogen Bond Donors in a Rational Drug Design. ResearchGate. [Link]
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Frost, S. C., & Schwalbe, M. S. (1991). Iodophenylarsine oxide and arsenical affinity chromatography: new probes for dithiol proteins. Application to tubulins and to components of the insulin receptor-glucose transporter signal transduction pathway. Biochemical Journal, 277(Pt 2), 337-343. [Link]
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A Technical Guide to 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole: A Versatile Precursor for Advanced Organic Synthesis
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] The strategic functionalization of this heterocycle is paramount for molecular design and discovery. This guide provides an in-depth technical overview of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, a highly valuable and versatile building block. We will explore its synthesis, key structural attributes, and its pivotal role as a precursor in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug development and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Core Compound Analysis: Structure and Reactivity
This compound (CAS No. 217314-37-9) is a solid crystalline compound with a melting point of 103-106°C, typically stored under refrigerated conditions (2-8°C).[3] Its synthetic utility is derived from a unique combination of three structural features:
-
The 2,5-Dimethyl-1H-pyrrole Core: The pyrrole ring is an electron-rich aromatic system.[4] The methyl groups at the C2 and C5 positions serve a crucial role: they sterically block the most reactive α-positions of the pyrrole ring. This is a deliberate design element that prevents unwanted side reactions, such as electrophilic substitution on the pyrrole, and directs reactivity exclusively to the iodo-functionalized phenyl ring.[5]
-
The Phenyl Linker: The phenyl group provides a rigid scaffold, separating the pyrrole moiety from the reactive center and influencing the overall electronic properties and spatial orientation of the final products.
-
The 3-Iodo Substituent: The iodine atom is the key functional handle. As an aryl halide, it is an excellent electrophile for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest among the halogens, facilitating oxidative addition to a palladium(0) catalyst, often under milder conditions than corresponding aryl bromides or chlorides.[6] Its meta position on the phenyl ring provides a specific directional vector for building complex three-dimensional structures.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 217314-37-9 | [3][7][8] |
| Molecular Formula | C₁₂H₁₂IN | - |
| Molecular Weight | 297.14 g/mol | - |
| Appearance | Crystalline Solid | [3] |
| Melting Point | 103-106 °C | [3] |
| Storage Temp. | 2-8 °C | [3] |
Synthesis of the Precursor: The Paal-Knorr Pyrrole Synthesis
The most direct and reliable method for preparing this compound is the Paal-Knorr synthesis. This classic condensation reaction involves treating a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (3-iodoaniline).[9][10]
The reaction proceeds under weakly acidic conditions, which catalyze the key cyclization and dehydration steps.[10][11] The mechanism, investigated by V. Amarnath et al., involves the initial formation of a hemiaminal, followed by attack of the amine on the second carbonyl group to form a dihydroxy-tetrahydropyrrole intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[9][10]
Detailed Experimental Protocol: Paal-Knorr Synthesis
Objective: To synthesize this compound.
Materials:
-
3-Iodoaniline (1.0 equiv)
-
Hexane-2,5-dione (1.1 equiv)
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
-
Ethanol (or an alternative solvent like water)[12]
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 3-iodoaniline (1.0 equiv) and ethanol to create a stirrable solution.
-
Add hexane-2,5-dione (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Rationale: The use of a slight excess of hexane-2,5-dione ensures complete consumption of the more valuable 3-iodoaniline. Acetic acid serves as a mild Brønsted acid catalyst, which is sufficient to promote the reaction without causing degradation of sensitive functionalities.[1]
Application as a Precursor in Palladium-Catalyzed Cross-Coupling
The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][13] The general catalytic cycle for these transformations is a foundational concept in organometallic chemistry.[14]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[15] Using our precursor, this reaction allows for the attachment of various aryl or vinyl groups at the 3-position of the phenyl ring, providing access to complex biaryl systems.
Protocol: Synthesis of 1-(3'-methoxy-[1,1'-biphenyl]-3-yl)-2,5-dimethyl-1H-pyrrole
Materials:
-
This compound (1.0 equiv)
-
(3-methoxyphenyl)boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: Dioxane/Water (4:1 mixture)
-
Schlenk flask or sealed vial, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, (3-methoxyphenyl)boronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90°C with stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.[16] The carbonate base is essential for activating the boronic acid in the transmetalation step. A dioxane/water solvent system is often optimal for dissolving both the organic and inorganic reagents.[16]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful tool for vinylation.[14][17] This reaction is highly valuable for synthesizing stilbene-like structures and extending conjugation.
Protocol: Synthesis of (E)-1-(3-(4-cyanostyryl)phenyl)-2,5-dimethyl-1H-pyrrole
Materials:
-
This compound (1.0 equiv)
-
4-Vinylbenzonitrile (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Sealed reaction tube
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, followed by 4-vinylbenzonitrile and triethylamine.
-
Seal the tube and heat to 100-120°C for 16-24 hours.[18]
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water to remove DMF and Et₃N·HI salt.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Rationale: The combination of Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃ forms the active Pd(0) catalyst in situ. Triethylamine acts as a base to neutralize the HI generated during the catalytic cycle, which is crucial for regenerating the Pd(0) catalyst.[19][20] DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the reaction at elevated temperatures.
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling aryl halides with terminal alkynes, creating internal alkynes that are key intermediates in pharmaceuticals and materials.[21][22] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[23]
Protocol: Synthesis of 1-(3-((4-methoxyphenyl)ethynyl)phenyl)-2,5-dimethyl-1H-pyrrole
Materials:
-
This compound (1.0 equiv)
-
1-Ethynyl-4-methoxybenzene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF)
-
Schlenk flask, inert atmosphere
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add 1-ethynyl-4-methoxybenzene and stir the reaction at room temperature or with gentle heating (40-50°C) until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify via flash chromatography.
Rationale: The palladium catalyst facilitates the main cross-coupling cycle, while the CuI co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[21] Triethylamine serves as both the base and often as the solvent.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines.[24][25] This reaction has revolutionized the synthesis of anilines and related compounds, which are ubiquitous in pharmaceuticals.[13]
Protocol: Synthesis of N-benzyl-3-(2,5-dimethyl-1H-pyrrol-1-yl)aniline
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Toluene
-
Glovebox or Schlenk line technique for handling air-sensitive reagents
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, SPhos, and NaOtBu to a Schlenk tube.
-
Add this compound.
-
Add anhydrous, degassed toluene, followed by benzylamine.
-
Seal the tube and heat the mixture to 80-110°C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Rationale: This reaction requires a strong, non-nucleophilic base like NaOtBu to deprotonate the amine.[25] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos are highly effective at promoting the challenging reductive elimination step that forms the C-N bond.[26]
Conclusion
This compound is a strategically designed and highly effective precursor for advanced organic synthesis. The combination of a sterically protected pyrrole core and a reactive aryl iodide handle makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. By leveraging the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, chemists can readily introduce diverse molecular fragments, enabling the rapid construction of complex molecules with applications spanning from medicinal chemistry to materials science. The reliable synthesis of the precursor via the Paal-Knorr reaction further enhances its appeal as a fundamental building block in the synthetic chemist's toolbox.
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-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
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Paal-Knorr synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole 3b. ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. Worcester Polytechnic Institute. [Link]
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Flow Chemistry: Sonogashira Coupling. University of Graz. [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Jaypee University of Information Technology. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. National Institutes of Health. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
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An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]
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Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. [Link]
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Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. University of Hong Kong. [Link]
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The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
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Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. MDPI. [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel small molecule, 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. Based on a detailed analysis of its structural components—a 1,5-diarylpyrrole scaffold and a strategically positioned iodophenyl moiety—we hypothesize that this compound is a prime candidate for development as an inhibitor of key inflammatory and oncogenic pathways. Specifically, we identify Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein (MAP) Kinase as high-priority targets. This guide delineates the scientific rationale for these hypotheses, leveraging established knowledge of structure-activity relationships and the significant role of halogen bonding in drug-target interactions. Furthermore, we present a series of detailed, self-validating experimental protocols for the comprehensive evaluation of the compound's activity against these targets, from initial in vitro enzymatic assays to cell-based validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel therapeutics.
Introduction: Unveiling the Therapeutic Potential of a Novel Diarylpyrrole
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. The compound this compound presents a compelling scaffold for investigation. Its core structure, a 1,5-diarylpyrrole, is a well-established pharmacophore found in a variety of biologically active molecules, including potent anti-inflammatory and anticancer agents.[1][2] The strategic inclusion of a 3-iodophenyl group introduces unique physicochemical properties that can be exploited for enhanced target affinity and as a tool for mechanistic studies.
This guide will deconstruct the therapeutic potential of this compound by:
-
Establishing a strong scientific rationale for its potential interaction with high-value therapeutic targets.
-
Leveraging the unique properties of the iodophenyl moiety , including its propensity for halogen bonding and its utility as a handle for radioiodination.
-
Providing detailed, actionable experimental workflows for the validation of these hypothesized targets.
Scientific Rationale: Converging Evidence on Key Inflammatory and Oncogenic Targets
The structural architecture of this compound strongly suggests its potential as a modulator of key signaling pathways implicated in inflammation and cancer.
The 1,5-Diarylpyrrole Scaffold: A Privileged Structure for COX-2 and p38 MAP Kinase Inhibition
The 1,5-diarylpyrrole moiety is a recognized "privileged structure" in medicinal chemistry, known to interact with specific biological targets. Extensive research has demonstrated that compounds with this scaffold can be potent and selective inhibitors of two critical enzymes:
-
Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy.[1][2] Numerous 1,5-diarylpyrrole derivatives have been synthesized and shown to exhibit high selectivity for COX-2 over the constitutively expressed COX-1 isoform, which is crucial for reducing gastrointestinal side effects.[1][3][4]
-
p38 MAP Kinase: A key enzyme in the mitogen-activated protein kinase cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1.[5] Inhibition of p38 MAP kinase is a promising therapeutic strategy for a range of inflammatory diseases and cancers.[5][6]
The 3-Iodophenyl Moiety: Enhancing Affinity and Enabling Mechanistic Studies
The presence of an iodine atom on the phenyl ring is a deliberate design choice that offers several advantages:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming a highly directional, non-covalent interaction with an electron-rich acceptor atom (such as a backbone carbonyl oxygen) in a protein's binding pocket.[7][8] This interaction, which can be comparable in strength to a classical hydrogen bond, can significantly enhance binding affinity and selectivity.[9][10] The electron-deficient region on the iodine atom, known as the "sigma-hole," is responsible for this interaction.[11] Crystal structures of various protein-ligand complexes have confirmed the importance of iodine-mediated halogen bonds in molecular recognition.[11][12][13]
-
Radiolabeling for In Vivo Imaging: The iodine atom provides a convenient site for the introduction of a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I.[14] This allows for the synthesis of a radiolabeled version of the compound, which can be used as a tracer in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging.[14][15] These imaging techniques are invaluable for in vivo studies of drug distribution, target engagement, and pharmacokinetics.
The convergence of the known activities of the 1,5-diarylpyrrole scaffold with the unique properties of the iodophenyl group forms the basis of our hypothesis that this compound is a promising candidate for development as a COX-2 and/or p38 MAP kinase inhibitor.
Proposed Therapeutic Targets and Validation Workflows
Based on the scientific rationale outlined above, we propose the following primary therapeutic targets for this compound and a comprehensive workflow for their validation.
Target 1: Cyclooxygenase-2 (COX-2)
Hypothesis: this compound is a selective inhibitor of COX-2.
Validation Workflow:
Figure 1: Workflow for the validation of COX-2 inhibition.
The initial validation step involves assessing the direct inhibitory activity of the compound on purified COX-1 and COX-2 enzymes.
Table 1: Summary of In Vitro COX Inhibition Assays
| Parameter | COX-2 Assay | COX-1 Assay |
| Objective | Determine the IC50 value for COX-2 inhibition. | Determine the IC50 value for COX-1 inhibition to assess selectivity. |
| Enzyme Source | Human recombinant COX-2 | Ovine or human recombinant COX-1 |
| Substrate | Arachidonic Acid | Arachidonic Acid |
| Detection Method | Fluorometric or colorimetric measurement of prostaglandin G2 or subsequent products. | Fluorometric or colorimetric measurement of prostaglandin G2 or subsequent products. |
| Reference Inhibitor | Celecoxib | SC-560 |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay [16][17]
-
Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.
-
Prepare a 10x working solution of the test compound, this compound, and the reference inhibitor (Celecoxib) in an appropriate solvent (e.g., DMSO).
-
Prepare the reaction mix containing COX Assay Buffer, COX Cofactor, and COX Probe.
-
Prepare the Arachidonic Acid/NaOH solution.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the diluted test compound or controls (Enzyme Control, Inhibitor Control) to the appropriate wells.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Perform the same assay with the COX-1 enzyme to determine its IC50 value and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
To confirm the activity of the compound in a cellular context, its effects on cell viability and prostaglandin production will be assessed in relevant human cancer cell lines known to express COX-2, such as the human colon adenocarcinoma cell line HT-29 and the human glioblastoma cell line U-87.[18]
Experimental Protocol: Cell Viability (MTT) Assay [18]
-
Cell Culture:
-
Culture HT-29 or U-87 cells in appropriate media until they reach 80-90% confluency.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC50 value from the dose-response curve.
-
Target 2: p38 Mitogen-Activated Protein (MAP) Kinase
Hypothesis: this compound inhibits the activity of p38 MAP kinase.
Validation Workflow:
Figure 2: Workflow for the validation of p38 MAP kinase inhibition.
The direct inhibitory effect of the compound on p38α, the most studied isoform, will be evaluated using a luminescent kinase assay.
Table 2: Summary of In Vitro p38α Kinase Inhibition Assay
| Parameter | p38α Kinase Assay |
| Objective | Determine the IC50 value for p38α inhibition. |
| Enzyme Source | Recombinant human p38α |
| Substrate | ATF-2 (a known p38 substrate) |
| Detection Method | Luminescence-based detection of ADP formation (e.g., ADP-Glo™ Kinase Assay).[19] |
| Reference Inhibitor | BIRB 796 or SB 203580 |
Experimental Protocol: ADP-Glo™ p38α Kinase Assay [19]
-
Reagent Preparation:
-
Dilute recombinant p38α enzyme, ATF-2 substrate, and ATP to their optimal concentrations in Kinase Buffer.
-
Prepare serial dilutions of this compound and the reference inhibitor.
-
-
Kinase Reaction (384-well plate format):
-
Add 1 µL of the inhibitor or vehicle (5% DMSO) to the wells.
-
Add 2 µL of the p38α enzyme solution.
-
Add 2 µL of the substrate/ATP mix to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert the luminescence signal to the amount of ADP produced using a standard curve.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
The ability of the compound to inhibit p38 signaling in intact cells will be assessed by measuring the phosphorylation status of p38 in response to a pro-inflammatory stimulus. Human monocytic THP-1 cells or non-small cell lung cancer cell lines like H460 and A549 are suitable models.[20][21]
Experimental Protocol: Western Blot for Phosphorylated p38 [22][23][24]
-
Cell Culture and Treatment:
-
Culture THP-1, H460, or A549 cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a p38 activator, such as lipopolysaccharide (LPS) or anisomycin, for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p38 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated p38 signal to the total p38 signal.
-
Determine the concentration-dependent inhibition of p38 phosphorylation by the test compound.
-
Advanced Mechanistic and In Vivo Studies
Should the initial validation studies yield promising results, further investigations can be undertaken to deepen the understanding of the compound's mechanism of action and its in vivo potential.
Elucidating the Role of Halogen Bonding
To confirm the importance of the iodine-mediated halogen bond in target engagement, a non-iodinated analog of the compound (1-phenyl-2,5-dimethyl-1H-pyrrole) can be synthesized and tested in parallel in the in vitro assays. A significant drop in potency for the non-iodinated analog would provide strong evidence for the critical role of the halogen bond.
Radioiodination for PET Imaging Studies
The 3-iodophenyl moiety allows for the synthesis of a radiolabeled version of the compound for PET imaging.
Table 3: Radioiodination Protocol Overview [14][25]
| Parameter | Description |
| Radionuclide | ¹²⁴I (for PET) |
| Precursor | This compound |
| Labeling Method | Copper-mediated radioiodination of an aryl boronic ester precursor or direct electrophilic substitution. |
| Purification | High-performance liquid chromatography (HPLC) |
| Application | In vivo PET imaging in animal models of inflammation or cancer to assess biodistribution, target engagement, and pharmacokinetics. |
Conclusion
The novel compound this compound represents a highly promising scaffold for the development of new therapeutic agents. Its structural features strongly suggest a mechanism of action involving the inhibition of COX-2 and/or p38 MAP kinase, two key targets in inflammation and oncology. The presence of the iodophenyl group not only offers the potential for enhanced target affinity through halogen bonding but also provides a valuable tool for mechanistic and in vivo imaging studies. The comprehensive validation workflow detailed in this guide provides a clear and robust pathway for the systematic evaluation of this compound's therapeutic potential, from initial in vitro screening to cell-based validation and beyond. The successful execution of these studies will provide the critical data necessary to advance this compound through the drug discovery pipeline.
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Methodological & Application
Introduction: The Paal-Knorr Synthesis in Modern Chemistry
An Application Guide for the Synthesis of 1-Aryl-2,5-dimethylpyrroles via the Paal-Knorr Reaction
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry for preparing substituted furans, thiophenes, and pyrroles from a 1,4-dicarbonyl compound.[1] This method remains one of the most direct and efficient routes for constructing the pyrrole ring, a core scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[2] The synthesis of N-substituted pyrroles, particularly 1-aryl-2,5-dimethylpyrroles, is of significant interest in drug development, with derivatives showing promise as potent antitubercular agents.[3][4]
This guide provides a detailed examination of the Paal-Knorr synthesis for preparing 1-aryl-2,5-dimethylpyrroles from 2,5-hexanedione and various primary aromatic amines. We will delve into the reaction mechanism, offer detailed experimental protocols for both conventional and microwave-assisted methods, discuss critical parameters for optimization, and provide expected analytical data for product validation.
Reaction Mechanism: An Acid-Catalyzed Cascade
The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation reaction.[5] While seemingly straightforward, the mechanism involves a series of carefully orchestrated steps. The elucidation of the mechanism, primarily credited to V. Amarnath et al., confirmed that the reaction proceeds through a hemiaminal intermediate followed by cyclization and dehydration.[1]
The key steps are as follows:
-
Amine Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary aryl amine on one of the carbonyl carbons of 2,5-hexanedione. While this can occur without a catalyst, the process is accelerated by acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.
-
Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This is the rate-determining step of the reaction.[5]
-
Cyclized Intermediate: This ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative.[1]
-
Dehydration and Aromatization: The final step is a sequential, acid-catalyzed dehydration (loss of two water molecules) from the cyclic intermediate to yield the stable, aromatic 1-aryl-2,5-dimethylpyrrole ring.[5]
Caption: Paal-Knorr mechanism for 1-aryl-2,5-dimethylpyrrole synthesis.
Experimental Protocols
The versatility of the Paal-Knorr reaction allows for its execution under various conditions, from traditional reflux heating to modern microwave irradiation, which can dramatically reduce reaction times.[6]
Protocol 1: Conventional Synthesis of 1-Phenyl-2,5-dimethylpyrrole
This protocol is a robust method adapted from established microscale procedures and is suitable for a standard laboratory setting.[7][8]
Materials:
-
2,5-Hexanedione (97%, Sigma-Aldrich or equivalent)
-
Aniline (99.5%, Sigma-Aldrich or equivalent)
-
Methanol (ACS Grade)
-
Concentrated Hydrochloric Acid (37%)
-
0.5 M Hydrochloric Acid solution
-
Methanol/Water (9:1 v/v) for recrystallization
Equipment:
-
50 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Melting point apparatus
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2,5-hexanedione (2.28 g, 20.0 mmol) and methanol (5 mL).
-
Reagent Addition: While stirring, add aniline (1.86 g, 20.0 mmol). Add one drop of concentrated hydrochloric acid as the catalyst.[8]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux with stirring for 15-30 minutes.[8] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool slightly. Submerge the flask in an ice bath to cool thoroughly.
-
Workup: To the cooled reaction mixture, add 50 mL of cold 0.5 M hydrochloric acid. This will precipitate the crude product while ensuring any unreacted aniline remains protonated and soluble in the aqueous layer.[8]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water to remove residual acid.
-
Purification: Recrystallize the crude product from a minimal amount of a 9:1 methanol/water mixture. Dry the purified crystals under vacuum.
Expected Yield & Characterization:
-
Yield: 1.8 - 2.6 g (52-75%)
-
Appearance: Off-white to light yellow crystals
-
Melting Point: 50-51 °C[7]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.44-7.22 (m, 5H, Ar-H), 5.91 (s, 2H, Pyrrole-H), 2.04 (s, 6H, CH₃).[7]
-
¹³C NMR (CDCl₃, 100 MHz): δ 139.8, 129.1, 128.8, 127.6, 127.2, 105.6, 13.1.[7]
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-2,5-dimethylpyrroles
Microwave irradiation provides a significant acceleration of the Paal-Knorr synthesis, reducing reaction times from hours to minutes and often improving yields.[9][10] This protocol is designed for researchers with access to a dedicated laboratory microwave reactor.
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Substituted Aryl Amine (e.g., 4-methoxyaniline, 4-nitroaniline)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene (Anhydrous)
-
Ethyl Acetate (EtOAc) and Hexanes for chromatography
Equipment:
-
Microwave reactor (e.g., Biotage Initiator®)
-
5 mL microwave reaction vial with cap
-
Magnetic stir bar
-
Rotary evaporator
-
Flash column chromatography system
Procedure:
-
Reaction Setup: In a 5 mL microwave vial equipped with a magnetic stir bar, dissolve the aryl amine (1.1 mmol) in toluene (4 mL).[9]
-
Reagent Addition: Add 2,5-hexanedione (0.126 g, 1.1 mmol) and p-toluenesulfonic acid (20 mg, 0.11 mmol, 10 mol%).[9]
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 150 °C for 45-60 minutes.[9] Safety Note: Always follow the manufacturer's guidelines for operating the microwave reactor.
-
Workup: After the reaction, cool the vial to room temperature. Transfer the contents to a round-bottom flask and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]
Discussion of Critical Parameters and Optimization
The success of the Paal-Knorr synthesis hinges on several key factors that can be tuned to optimize yield, purity, and reaction time.
| Parameter | Conventional Method | Microwave Method | Rationale & Expert Insights |
| Catalyst | Typically a strong Brønsted acid (HCl, H₂SO₄) or Lewis acid.[1] | p-TsOH is common due to its solubility in organic solvents and thermal stability. | The acid catalyst is crucial for activating the carbonyl groups. For acid-sensitive substrates, milder catalysts or even solvent-free conditions with solid acid catalysts like silica-supported sulfuric acid can be employed.[2] |
| Solvent | Protic solvents like methanol or ethanol are common and effective.[7] | Aprotic, high-boiling solvents like toluene are preferred to reach the required temperatures safely under microwave irradiation.[9] | The solvent choice depends on the solubility of the starting amine and the reaction conditions. For some amines, acetic acid can serve as both the solvent and the catalyst. |
| Temperature | Reflux temperature of the chosen solvent (e.g., ~65 °C for methanol). | Higher temperatures (150 °C) are used to dramatically accelerate the reaction rate.[9] | Higher temperatures favor the dehydration steps, driving the reaction to completion. However, excessively harsh conditions can lead to side products, particularly with sensitive functional groups.[5] |
| Reaction Time | 15 minutes to several hours.[6][7] | 10 to 60 minutes.[9][10] | Microwave heating provides efficient and uniform energy transfer, leading to a drastic reduction in reaction time compared to conventional heating.[6] |
| Workup | Acidic aqueous workup is effective for removing basic starting materials like unreacted aniline.[8] | Direct evaporation followed by chromatography is typical due to the use of non-aqueous solvents.[9] | The purification strategy should be chosen based on the physical properties of the product. Crystalline products are well-suited for recrystallization, while oils or impure solids often require chromatography.[11] |
Troubleshooting Common Issues
-
Low Yield: Incomplete reaction is a common cause. Confirm completion with TLC. If the reaction has stalled, consider increasing the catalyst loading, extending the reaction time, or switching to a higher-boiling solvent (for conventional heating). Ensure starting materials are pure.
-
Formation of Furan Byproduct: At very low pH (e.g., < 3), the acid-catalyzed self-condensation of 2,5-hexanedione to form 2,5-dimethylfuran can become a competitive side reaction.[2] Using a weaker acid or a catalytic amount of a strong acid can mitigate this.
-
Purification Difficulties: If the product is an oil or fails to crystallize, purification by column chromatography is the most reliable alternative.[9] The non-polar nature of these pyrroles makes them well-suited for silica gel chromatography.
Conclusion
The Paal-Knorr synthesis offers a powerful and versatile platform for the synthesis of 1-aryl-2,5-dimethylpyrroles. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can efficiently produce these valuable heterocyclic compounds. The choice between conventional and microwave-assisted protocols allows for flexibility based on available equipment and desired throughput. The protocols and insights provided herein serve as a comprehensive guide for scientists in academic and industrial settings, enabling the reliable synthesis and further exploration of this important class of molecules in drug discovery and materials science.
References
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Wikipedia. Paal–Knorr synthesis. [Link]
-
Guchhait, S. K., & Khan, M. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-53. [Link]
-
Banu, B. R., & Nagashree, S. (2020). Paal–Knorr synthesis: An old reaction, new perspectives. Advances in Heterocyclic Chemistry, 132, 87-133. [Link]
-
Shaw, D. J., & Wood, W. F. (1991). Preparation of 2,5-Dimethyl-1-phenylpyrrole. Journal of Chemical Education, 68(1), 61. [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. [Link]
-
Makarov, V., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS medicinal chemistry letters, 11(5), 794-800. [Link]
-
Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. The Journal of organic chemistry, 78(21), 10931–10937. [Link]
-
Walia, A., Kang, S., & Silverman, R. B. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. PubMed, 78(21), 10931-7. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]
-
Organic Chemistry Portal. A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. [Link]
-
ResearchGate. ChemInform Abstract: Microwave-Assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. [Link]
-
Makarov, V., et al. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. PubMed, 11(5), 794-800. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Guchhait, S. K., & Khan, M. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online, 61(1), 1-53. [Link]
-
Caddick, S., et al. (2001). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 3(17), 2649–2651. [Link]
-
Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Organic Chemistry Portal. [Link]
-
ResearchGate. Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
-
Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review). [Link]
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experimental protocol for using 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
An in-depth guide to the synthesis and application of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, a versatile building block in modern organic synthesis and drug discovery. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and safety guidelines.
Introduction: A Strategic Synthetic Intermediate
This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry.[1][2][3] Its structure is characterized by three key features: a central aromatic pyrrole ring, two methyl groups at the 2- and 5-positions which provide steric hindrance and influence electronic properties, and a 1-position N-aryl substituent containing an iodine atom at the meta-position. This aryl iodide functionality is the molecule's primary reactive handle, making it an exceptionally valuable substrate for a wide array of palladium-catalyzed cross-coupling reactions. The relative weakness of the carbon-iodine bond allows for facile oxidative addition to palladium catalysts, often enabling reactions to proceed under milder conditions than their aryl bromide or chloride counterparts.[4][5][6][7][8] This guide details the synthesis of this compound and provides robust protocols for its application in several cornerstone C-C and C-N bond-forming reactions.
Physicochemical Properties and Safety Data
A summary of the key properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 217314-37-9 | [9] |
| Molecular Formula | C₁₂H₁₂IN | |
| Molecular Weight | 297.14 g/mol | |
| Appearance | Off-white to light brown solid | |
| Purity | Typically ≥95% | [10] |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work should be conducted in a well-ventilated chemical fume hood.[12]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[12] Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis via Paal-Knorr Reaction
The most direct and widely used method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[13][14][15][16][17] For this compound, this involves the reaction of 2,5-hexanedione (acetonylacetone) with 3-iodoaniline.
Mechanistic Pathway
The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[15][16] The use of a weak acid catalyst can accelerate the reaction.[14]
Caption: Paal-Knorr mechanism for pyrrole formation.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Iodoaniline (1.0 eq)
-
2,5-Hexanedione (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Silica gel
Procedure:
-
To a round-bottom flask, add 3-iodoaniline and ethanol. Stir until the amine is fully dissolved.
-
Add 2,5-hexanedione to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 5 mol%).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications in Palladium-Catalyzed Cross-Coupling
The C(sp²)-I bond in this compound is an ideal electrophilic partner for a suite of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for constructing complex molecular architectures from simpler precursors.
Caption: Versatility of the substrate in cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron species and an organic halide.[6][8][18][19][20]
Rationale: This protocol is designed for high efficiency by pairing the reactive aryl iodide with a suitable palladium catalyst and ligand. The base is crucial for activating the boronic acid for transmetalation.[18][19]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (2-5 mol%) or Pd(OAc)₂ with a suitable ligand (e.g., SPhos)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
Solvent: Dioxane/Water (e.g., 4:1 mixture) or Toluene/Ethanol/Water
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst under a counterflow of inert gas (Argon or Nitrogen).
-
Add the degassed solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by flash chromatography or recrystallization to obtain the desired biaryl product.
Protocol 2: Sonogashira Coupling for Aryl-Alkyne Synthesis
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalytic system.[4][21][22][23][24]
Rationale: The high reactivity of the C-I bond allows this reaction to proceed efficiently, often at room temperature.[4][21] The copper(I) co-catalyst is essential for forming the copper acetylide intermediate, which accelerates the transmetalation step.[21]
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (1-3 mol%)
-
CuI (Copper(I) iodide) (2-5 mol%)
-
Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and often as solvent)
-
Solvent (if needed): Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the degassed solvent (e.g., THF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).
-
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure aryl-alkyne product.
Protocol 3: Heck-Mizoroki Coupling for Alkene Arylation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, with a preference for forming the trans isomer.[7][25][26][27][28]
Rationale: Aryl iodides are highly reactive substrates for the rate-determining oxidative addition step in the Heck catalytic cycle.[7] A phosphine-free catalyst system can often be employed, simplifying the procedure.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., Butyl acrylate) (1.5 eq)
-
Pd(OAc)₂ (Palladium(II) acetate) (1-2 mol%)
-
Base: Triethylamine (TEA) or K₂CO₃ (1.5-2.0 eq)
-
Solvent: DMF, NMP, or Acetonitrile
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, Pd(OAc)₂, and the base.
-
Add the degassed solvent and the alkene.
-
Seal the vessel and heat to 80-120°C with stirring.
-
After the reaction is complete (as determined by TLC or GC-MS), cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product via flash chromatography to isolate the arylated alkene.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[5][29][30][31][32]
Rationale: The use of sterically hindered, electron-rich phosphine ligands is critical for promoting the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.[31] Aryl iodides are excellent substrates, allowing for high yields and broad functional group tolerance.[29]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, e.g., Morpholine) (1.2 eq)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
Ligand: XPhos, RuPhos, or BINAP (2-4 mol%)
-
Base: NaOt-Bu (Sodium tert-butoxide) or Cs₂CO₃ (1.4-2.0 eq)
-
Solvent: Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat to 80-110°C with stirring.
-
Monitor the reaction until completion.
-
Cool the mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude material by flash column chromatography to afford the desired arylamine product.
Summary of Typical Reaction Conditions
| Reaction | Catalyst System | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-100 |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | TEA, DIPA | THF, DMF | 25-50 |
| Heck | Pd(OAc)₂ | TEA, K₂CO₃ | DMF, MeCN | 80-120 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-110 |
References
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. RSC Publishing. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Paal–Knorr synthesis of pyrrole. Química Organica.org. [Link]
-
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. ACS Publications. [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. NIH. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. RSC Publishing. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. ResearchGate. [Link]
-
Buchwald-Hartwig Coupling. YouTube. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
CHAPTER 11: Heck Reactions. The Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. ResearchGate. [Link]
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Application Notes and Protocols: 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide on the applications of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole in the field of medicinal chemistry. While direct biological activity of this specific molecule is not extensively documented, its true value lies in its utility as a versatile synthetic intermediate. The presence of a reactive aryl iodide on the N-phenyl-2,5-dimethylpyrrole scaffold presents a powerful tool for molecular elaboration through modern cross-coupling methodologies. These notes will detail the synthesis of this key building block and provide field-proven protocols for its subsequent derivatization, enabling the generation of diverse compound libraries for drug discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active natural products.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a desirable core structure for targeting a wide range of biological targets, including enzymes and receptors.[4] The 2,5-dimethyl substitution pattern sterically protects the pyrrole ring from metabolic degradation and provides a defined vector for substitution at the 1-position.
The strategic incorporation of an iodophenyl group at the pyrrole nitrogen significantly enhances the synthetic utility of the scaffold. The carbon-iodine bond is the most reactive of the aryl halides towards oxidative addition to palladium(0) catalysts, a key step in many cross-coupling reactions.[5] This high reactivity allows for the use of milder reaction conditions, which in turn improves functional group tolerance and broadens the scope of potential coupling partners. Consequently, this compound serves as an ideal starting material for creating libraries of novel compounds with diverse pharmacophores, a crucial activity in hit-to-lead and lead optimization campaigns.
This guide will first provide a robust and reproducible protocol for the synthesis of this compound via the classical Paal-Knorr condensation.[6][7] Subsequently, we will present detailed protocols for two of the most powerful and widely used cross-coupling reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Sonogashira coupling.[8][9][10] These protocols are designed to be self-validating, with explanations for the rationale behind the choice of reagents and conditions, empowering researchers to adapt and apply these methods to their specific drug discovery projects.
Synthesis of this compound
The most direct and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr reaction.[6][7] This involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-iodoaniline. The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7]
Synthetic Workflow
Caption: Paal-Knorr synthesis of the target compound.
Detailed Experimental Protocol
Reaction: 3-Iodoaniline + 2,5-Hexanedione → this compound
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| 3-Iodoaniline | 219.01 | 10.0 g | 45.66 mmol | 1.0 |
| 2,5-Hexanedione | 114.14 | 5.73 g (6.0 mL) | 50.22 mmol | 1.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoaniline (10.0 g, 45.66 mmol) and glacial acetic acid (50 mL).
-
Stir the mixture at room temperature until the 3-iodoaniline has completely dissolved.
-
Add 2,5-hexanedione (6.0 mL, 50.22 mmol, 1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). Rationale: Acetic acid serves as both the solvent and the acid catalyst. A slight excess of the diketone ensures complete consumption of the more valuable iodoaniline.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 400 mL of ice-cold water while stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with copious amounts of water to remove acetic acid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to afford the purified this compound as a solid.
-
Dry the purified product under vacuum. Expected yield is typically in the range of 80-90%.
Characterization: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application as a Versatile Intermediate in Cross-Coupling Reactions
The true power of this compound in medicinal chemistry is realized in its use as a scaffold for diversification via palladium-catalyzed cross-coupling reactions. The aryl iodide moiety provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid exploration of the chemical space around the pyrrole core.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in medicinal chemistry for the formation of C(sp²)-C(sp²) bonds.[8][11] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
Caption: Suzuki-Miyaura coupling for biaryl synthesis.
Reaction: this compound + 4-Methoxyphenylboronic Acid → 1-(4'-Methoxy-[1,1'-biphenyl]-3-yl)-2,5-dimethyl-1H-pyrrole
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| This compound | 297.13 | 500 mg | 1.68 mmol | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 308 mg | 2.02 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 97 mg | 0.084 mmol | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 356 mg | 3.36 mmol | 2.0 |
| Toluene | - | 10 mL | - | - |
| Ethanol | - | 2.5 mL | - | - |
| Water | - | 2.5 mL | - | - |
Procedure:
-
In a reaction vessel suitable for inert atmosphere techniques (e.g., a Schlenk flask), combine this compound (500 mg, 1.68 mmol), 4-methoxyphenylboronic acid (308 mg, 2.02 mmol), and sodium carbonate (356 mg, 3.36 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (97 mg, 0.084 mmol). Rationale: Pd(PPh₃)₄ is a common and effective air-stable Pd(0) precatalyst. The base (Na₂CO₃) is crucial for the transmetalation step.
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture of toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe. Rationale: A mixed solvent system is often used to ensure solubility of both the organic and inorganic reagents.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Application Note 2: Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][10][12] This reaction is fundamental in medicinal chemistry for introducing linear, rigid alkyne linkers into molecules, which can be used to probe binding pockets or serve as precursors for further transformations (e.g., synthesis of triazoles via "click chemistry"). The reaction typically employs a dual catalytic system of palladium and copper(I).[9]
Caption: Sonogashira coupling for arylalkyne synthesis.
Reaction: this compound + Phenylacetylene → 2,5-Dimethyl-1-(3-(phenylethynyl)phenyl)-1H-pyrrole
| Reagent/Solvent | M.W. | Amount | Moles | Eq. |
| This compound | 297.13 | 500 mg | 1.68 mmol | 1.0 |
| Phenylacetylene | 102.13 | 206 mg (0.22 mL) | 2.02 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 59 mg | 0.084 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 16 mg | 0.084 mmol | 0.05 |
| Triethylamine (TEA) | 101.19 | 10 mL | - | - |
| Tetrahydrofuran (THF) | - | 10 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride (59 mg, 0.084 mmol) and copper(I) iodide (16 mg, 0.084 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed THF (10 mL) and triethylamine (10 mL). Rationale: Triethylamine acts as both the base and a solvent. THF is used as a co-solvent. The copper(I) salt is a co-catalyst essential for the formation of the copper acetylide intermediate.
-
Add this compound (500 mg, 1.68 mmol) and phenylacetylene (0.22 mL, 2.02 mmol) to the flask via syringe.
-
Stir the reaction mixture at room temperature for 6-18 hours. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylalkyne.
Conclusion
This compound is a strategically designed building block with significant potential in medicinal chemistry. While it may not possess notable intrinsic biological activity, its true value is unlocked when used as a versatile intermediate in palladium-catalyzed cross-coupling reactions. The protocols provided herein for its synthesis and subsequent elaboration via Suzuki-Miyaura and Sonogashira couplings offer reliable and robust methods for generating diverse libraries of novel pyrrole-based compounds. Researchers in drug discovery can leverage this key intermediate to rapidly explore structure-activity relationships and accelerate the development of new therapeutic agents.
References
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]
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Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]
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Littke, A. F., & Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41(22), 4176-4211. [Link]
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Bansal, Y., & Silakari, O. The therapeutic journey of pyrroles: A review. Bioorganic & Medicinal Chemistry, 2012 , 20(21), 6208-6236. [Link]
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Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. Pyrrole containing compounds as a source of diverse biological activities. Molecules, 2020 , 25(11), 2492. [Link]
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Paal, C. Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 1884 , 17(2), 2756-2767. [Link]
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Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 1884 , 17(2), 1635-1642. [Link]
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Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]
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Buchwald, S. L., & Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41(11), 1534-1544. [Link]
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Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979 , 12(4), 146-151. [Link]
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Amarnath, V., & Amarnath, K. Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 1995 , 60(2), 301-307. [Link]
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Organic Syntheses. 2,5-Dimethylpyrrole. Organic Syntheses, 1941 , 21, 47. [Link]
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The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019 , 58(48), 17118-17129. [Link]
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MDPI. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. Molecules, 2022 , 27(19), 6683. [Link]
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NIH. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 2023 , 8(17), 15457–15464. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]
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Royal Society of Chemistry. Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery, 2016 , 1, 1-47. [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
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Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2022 , 3(4), 101831. [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
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RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 2018 , 4(1), 1522854. [Link]
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Beilstein Journals. Supporting Information: Microwave-assisted one-pot synthesis of pyrrole-2-carbonitriles and 1H-pyrroles from cyanopyrrolines. Beilstein Journal of Organic Chemistry, 2013 . [Link]
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Royal Society of Chemistry. Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 2018 . [Link]
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ResearchGate. 1 H NMR spectra of compound 3a. ResearchGate, 2024 . [Link]
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Royal Society of Chemistry. Supporting Information: A general method for the synthesis of 2,5-diaryl-1H-pyrroles via gold-catalyzed intermolecular reaction of aryl acetylenes with propargylamines. Chemical Communications, 2014 . [Link]
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Application Notes & Protocols: Investigating 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole as a Novel Ligand for Serotonin Receptors
Abstract
The serotonin (5-HT) system, with its at least 15 receptor subtypes, represents a rich and complex target for therapeutic intervention in a vast array of neurological and psychiatric disorders.[1] The structural diversity of ligands targeting these receptors is a testament to the ongoing search for compounds with improved selectivity and novel functional profiles. This document provides a comprehensive guide for the characterization of a novel N-arylpyrrole, 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, as a potential modulator of serotonin receptor activity. While direct studies on this specific compound are not yet prevalent in published literature, its structural motifs—notably the iodophenyl group, which can enhance receptor affinity, and the dimethylpyrrole core—suggest a strong rationale for its investigation.
This guide is intended for researchers in neuropharmacology, medicinal chemistry, and drug development. It offers a structured, hypothesis-driven framework for a comprehensive in vitro evaluation, from initial binding affinity determination to functional activity and downstream signaling pathway analysis. The protocols provided herein are designed to be self-validating and are grounded in established pharmacological principles, ensuring the generation of robust and interpretable data.
Introduction: The Rationale for Investigation
The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2] In the context of serotonin receptors, the introduction of specific substituents on the aryl ring can profoundly influence binding affinity and functional activity. The presence of a halogen, such as iodine, at the meta-position of the phenyl ring is a common feature in ligands for various G protein-coupled receptors (GPCRs), including serotonin receptors. This substitution can enhance binding affinity through various mechanisms, including hydrophobic and halogen bonding interactions within the receptor's binding pocket.
The 2,5-dimethyl-1H-pyrrole moiety provides a rigid, lipophilic core that can be optimized for specific receptor subtype interactions. Given these structural features, we hypothesize that this compound (henceforth referred to as Cmpd-IPDP) may exhibit significant and potentially selective affinity for one or more serotonin receptor subtypes. A thorough characterization of its pharmacological profile is therefore warranted.
This document outlines a systematic approach to:
-
Determine the binding affinity of Cmpd-IPDP across a panel of key serotonin receptor subtypes.
-
Characterize its functional activity as a potential agonist, antagonist, or inverse agonist.
-
Elucidate its impact on downstream second messenger signaling pathways.
The following sections provide detailed, step-by-step protocols for these investigations, along with the scientific reasoning behind the experimental design.
Synthesis of this compound
The synthesis of N-substituted pyrroles is commonly achieved through the Paal-Knorr synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For Cmpd-IPDP, this would involve the reaction of 2,5-hexanedione with 3-iodoaniline.
Protocol 2.1: Paal-Knorr Synthesis of Cmpd-IPDP
-
To a round-bottom flask, add 3-iodoaniline (1.0 eq) and 2,5-hexanedione (1.1 eq).
-
Add a suitable solvent, such as ethanol or glacial acetic acid. Water has also been shown to be an effective medium for this reaction.
-
The reaction can be performed at reflux for several hours, or under microwave irradiation to reduce reaction time.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent should be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Pharmacological Evaluation
A tiered approach is recommended for the in vitro evaluation of Cmpd-IPDP, beginning with broad screening for binding affinity, followed by more detailed functional characterization at receptors of interest.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled test compound (Cmpd-IPDP) to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: The composition of the assay buffer will vary depending on the receptor subtype, but a typical buffer consists of 50 mM Tris-HCl, pH 7.4, with various salts (e.g., MgCl₂, CaCl₂) and protease inhibitors.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg of protein per well).
-
Radioligand at a concentration near its Kd value.
-
A range of concentrations of Cmpd-IPDP (e.g., 0.1 nM to 10 µM) or vehicle for total binding determination.
-
A high concentration of a known non-radiolabeled ligand for the determination of non-specific binding.
-
-
Incubation Conditions: Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Cmpd-IPDP concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Receptor Subtype | Radioligand | Non-Specific Binding Agent |
| 5-HT1A | [³H]8-OH-DPAT | 10 µM Serotonin |
| 5-HT1B | [³H]GR125743 | 10 µM Serotonin |
| 5-HT2A | [³H]Ketanserin | 10 µM Mianserin |
| 5-HT2C | [³H]Mesulergine | 10 µM Mianserin |
| 5-HT3 | [³H]GR65630 | 10 µM Ondansetron |
| 5-HT6 | [³H]LSD | 10 µM Serotonin |
| 5-HT7 | [³H]5-CT | 10 µM Serotonin |
Functional Assays: Determining Efficacy
Once the binding affinity of Cmpd-IPDP is established for one or more receptor subtypes, the next critical step is to determine its functional activity. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)?
For Gi/o and Gq/11-coupled receptors, the [³⁵S]GTPγS binding assay is a direct measure of G protein activation following receptor stimulation. Agonists will increase [³⁵S]GTPγS binding, while inverse agonists will decrease basal binding. Neutral antagonists will have no effect on their own but will block agonist-stimulated binding.
-
Membrane and Reagent Preparation: Prepare cell membranes expressing the target receptor, assay buffer (typically containing GDP to promote the inactive state), and solutions of Cmpd-IPDP and a known reference agonist.
-
Incubation: In a 96-well plate, combine:
-
Cell membranes.
-
[³⁵S]GTPγS (e.g., 0.1 nM).
-
GDP (e.g., 10-100 µM).
-
A range of concentrations of Cmpd-IPDP (to test for agonist/inverse agonist activity) or a fixed concentration of a reference agonist in the presence of varying concentrations of Cmpd-IPDP (to test for antagonist activity).
-
-
Incubation Conditions: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis:
-
Agonist Mode: Plot stimulated binding versus Cmpd-IPDP concentration to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot the response to the reference agonist versus the concentration of Cmpd-IPDP to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kb) using the Gaddum equation.
-
Measuring the accumulation or inhibition of second messengers provides a more downstream and physiologically relevant assessment of receptor function.
Caption: Major signaling pathways for serotonin receptor families.
-
Cell Culture: Plate cells expressing the target Gs or Gi/o-coupled receptor in a 96-well plate and grow to confluency.
-
Assay Procedure:
-
For Gs-coupled receptors (e.g., 5-HT₄, 5-HT₆, 5-HT₇): Treat cells with varying concentrations of Cmpd-IPDP in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi/o-coupled receptors (e.g., 5-HT₁A): Treat cells with an agent that stimulates adenylate cyclase (e.g., forskolin) along with varying concentrations of Cmpd-IPDP. An agonist will inhibit the forskolin-stimulated cAMP production.
-
-
Lysis and Detection: After incubation (e.g., 30 minutes at 37°C), lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot cAMP levels versus Cmpd-IPDP concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀/IC₅₀ and Emax.
-
Cell Culture and Dye Loading: Plate cells expressing the target Gq/11-coupled receptor (e.g., 5-HT₂A, 5-HT₂C) in a 96-well plate. Prior to the assay, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure: Use a fluorescence plate reader (e.g., FLIPR) to measure intracellular calcium levels.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of Cmpd-IPDP (for agonist testing) or a reference agonist in the presence of Cmpd-IPDP (for antagonist testing).
-
Record the change in fluorescence over time.
-
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate dose-response curves and determine EC₅₀ or IC₅₀ values.
Data Interpretation and Summary
The data generated from these assays will provide a comprehensive pharmacological profile of this compound.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Efficacy (Emax %) | Potency (EC₅₀/IC₅₀, nM) | Functional Activity |
| 5-HT1A | 850 | [³⁵S]GTPγS | N/A | >10,000 | Inactive |
| 5-HT2A | 15 | Calcium Flux | 95% (vs. Serotonin) | 45 | Full Agonist |
| 5-HT2C | 75 | Calcium Flux | N/A | 250 (vs. Serotonin) | Antagonist |
| 5-HT7 | 220 | cAMP Assay | 40% (vs. 5-CT) | 500 | Partial Agonist |
This table presents hypothetical data for illustrative purposes only.
Conclusion and Future Directions
The systematic application of the protocols outlined in this guide will enable a thorough in vitro characterization of this compound at serotonin receptors. Based on the resulting pharmacological profile, further studies could be justified, including:
-
Selectivity Profiling: Screening against a broader panel of GPCRs, ion channels, and transporters to assess off-target activity.
-
In Vivo Studies: If a potent and selective profile is identified, in vivo experiments in animal models of depression, anxiety, or psychosis could be conducted to evaluate its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.
By following this structured approach, researchers can efficiently and rigorously evaluate the potential of novel chemical entities like Cmpd-IPDP to modulate the serotonin system, paving the way for the development of next-generation therapeutics.
References
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Di Giovanni, G. (2020). Central 5-HT receptors and their function; present and future. Neuroscience & Biobehavioral Reviews, 110, 1-2. [Link]
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Campiani, G., et al. (2004). Pyrrolo[3][4]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents. Journal of Medicinal Chemistry, 47(1), 143-57. [Link]
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Gaspari, S., & El Kerdawy, A. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(19), 4496. [Link]
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Khan, M. A., & Roth, B. L. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Current Opinion in Pharmacology, 71, 102386. [Link]
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Leopoldo, M., et al. (2011). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 164(8), 1945-1961. [Link]
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Saeed, A., et al. (2020). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules, 25(21), 5195. [Link]
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Gadaleta, D., et al. (2018). Pharmacology and Therapeutic Potential of the 5-HT7 Receptor. ACS Chemical Neuroscience, 10(1), 145-160. [Link]
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Kennett, G. A. (1993). The pharmacology of the 5-HT4 receptor. International Clinical Psychopharmacology, 8 Suppl 2, 11-8. [Link]
-
Khan, I., et al. (1992). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 263(2), 588-95. [Link]
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- 2. Pyrrolo[1,3]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole Scaffold
The synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science, relies on the strategic use of versatile building blocks. The this compound scaffold is a prime example of such a precursor, offering a unique combination of structural features that make it highly valuable for molecular diversification. The pyrrole core is a privileged heterocycle found in numerous biologically active compounds and pharmaceuticals.[1][2] The 2,5-dimethyl substitution provides steric bulk and modulates the electronic properties of the pyrrole ring, influencing its reactivity and the conformational preferences of the final products.
Crucially, the presence of an iodine atom on the N-phenyl substituent at the meta-position opens a gateway to a wide array of powerful palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3][4][5][6] This application note provides detailed protocols for the synthesis of this compound and its subsequent utilization in these key cross-coupling reactions, enabling the construction of diverse and complex molecular architectures.
Synthesis of the Building Block: this compound
The most direct and efficient method for the synthesis of N-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, here 3-iodoaniline. The reaction is typically acid-catalyzed and proceeds via the formation of a di-imine intermediate which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring.
Protocol: Paal-Knorr Synthesis of this compound
Materials:
-
3-Iodoaniline
-
2,5-Hexanedione
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-iodoaniline (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add 2,5-hexanedione (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.[9]
Expected Characterization Data (based on analogous structures):
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.7-7.8 (m, 1H, Ar-H), ~7.5-7.6 (m, 1H, Ar-H), ~7.2-7.3 (m, 1H, Ar-H), ~7.0-7.1 (m, 1H, Ar-H), 5.9 (s, 2H, pyrrole-H), 2.0 (s, 6H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~140.0, 137.0, 131.0, 130.0, 129.0, 128.0 (Ar-C), 106.0 (pyrrole-CH), 94.0 (Ar-CI), 13.0 (CH₃).
-
Mass Spectrometry (ESI): Calculated for C₁₂H₁₂IN [M+H]⁺, found.
Diagram of the Paal-Knorr Synthesis Workflow:
Caption: Workflow for the Paal-Knorr synthesis of the target building block.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond in this compound is the key functional handle for palladium-catalyzed cross-coupling reactions. The high reactivity of the iodide leaving group allows for efficient coupling under a variety of conditions.
Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[5][10] This is particularly valuable in drug discovery for creating molecules that can interact with protein pockets.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dioxane or Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 4 mol%).
-
Add the solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (Hexane/Ethyl Acetate) to yield the desired biaryl product.[11]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with PPh₃ or Pd(dppf)Cl₂ | Provides a stable and active Pd(0) species for the catalytic cycle.[5] |
| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step, activating the boronic acid. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | The aqueous phase is crucial for the activity of the base. |
| Temperature | 80-100 °C | Sufficient to promote oxidative addition and reductive elimination without degradation. |
Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a common motif in natural products and pharmaceuticals.[4][12] The reaction typically proceeds with high stereoselectivity, favoring the trans isomer.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated Ammonium Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 eq), n-butyl acrylate (1.5 eq), Pd(OAc)₂ (1-2 mol%), and P(o-tol)₃ (2-4 mol%).
-
Add the anhydrous solvent (e.g., ACN or DMF) followed by the base (e.g., Et₃N, 2.0 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and filter the reaction mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with a saturated solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted alkene.[13]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Et₃N or DIPEA | Acts as a scavenger for the HI generated during the catalytic cycle. |
| Solvent | ACN or DMF | Polar aprotic solvents that are suitable for the reaction temperature. |
| Temperature | 80-120 °C | Necessary to drive the reaction to completion. |
Sonogashira Coupling: Access to Aryl Alkynes
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important components of functional materials and bioactive molecules.
Diagram of the Sonogashira Coupling Workflow:
Sources
- 1. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction [organic-chemistry.org]
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- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Radiolabeling 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole for In Vivo Imaging
Introduction: The Significance of Radiolabeled 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
The development of novel radiotracers is a cornerstone of advancing molecular imaging for both preclinical research and clinical diagnostics. Small molecules, such as this compound, offer the potential for targeted delivery to specific biological sites, enabling the non-invasive visualization and quantification of physiological and pathological processes. The introduction of a radionuclide onto this scaffold allows for its detection by sensitive imaging modalities like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).
The choice of radioisotope is critical and depends on the intended application. For SPECT imaging, Iodine-123 (t½ = 13.2 h) or Iodine-125 (t½ = 59.4 d) are commonly employed, with Iodine-125 being particularly useful for longer-term biodistribution studies in preclinical models due to its longer half-life.[1] For PET imaging, Iodine-124 (t½ = 4.2 d) is a suitable positron-emitting isotope.[1] The aryl iodide moiety in this compound provides a strategic location for the introduction of these radioisotopes.
This application note provides a comprehensive guide to the synthesis of the necessary precursors and the subsequent radioiodination of this compound. We will delve into the rationale behind the chosen synthetic and radiolabeling strategies, followed by detailed, step-by-step protocols for synthesis, purification, and quality control.
Part 1: Synthesis of Precursors
A two-stage approach is recommended for the efficient radiolabeling of the target compound. First, the non-radiolabeled this compound is synthesized. This serves as a reference standard for analytical comparisons. Subsequently, a tributylstannyl precursor is prepared to facilitate a high-yield radioiodination reaction.
Synthesis of this compound (Reference Standard)
The synthesis of the pyrrole core is efficiently achieved through the Paal-Knorr pyrrole synthesis, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[2][3][4] In this case, acetonylacetone (hexane-2,5-dione) is reacted with 3-iodoaniline.
Reaction Scheme:
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-iodoaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Dione: Add acetonylacetone (hexane-2,5-dione) (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Synthesis of the Tributylstannyl Precursor for Radioiodination
For high-yield and high-specific-activity radioiodination, an organotin precursor is highly advantageous.[5] The tributylstannyl group is readily displaced by an electrophilic radioiodine species. This precursor can be synthesized from the corresponding aryl halide.
Protocol 2: Synthesis of 1-(3-(tributylstannyl)phenyl)-2,5-dimethyl-1H-pyrrole
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole (synthesized similarly to the iodo- a anologue) (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, solution in hexanes) dropwise. Stir the reaction mixture at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing: Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the tributylstannyl precursor.
Part 2: Radioiodination
The introduction of the radioiodine is achieved via an electrophilic substitution on the tributylstannyl precursor. This method, known as iododestannylation, is highly efficient and allows for the preparation of the radiotracer with high specific activity.[5]
Choice of Radionuclide and Oxidizing Agent
-
Radionuclides: Depending on the imaging modality, either Iodine-123, Iodine-125 (for SPECT), or Iodine-124 (for PET) can be used. These are typically supplied as sodium iodide ([*I]NaI) in a dilute sodium hydroxide solution.
-
Oxidizing Agents: To generate the electrophilic iodine species (I+), a mild oxidizing agent is required. Common choices include Chloramine-T, Iodogen, or peracetic acid.[6][7]
Workflow for Radioiodination and Purification
Sources
- 1. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Improved radioiodination of 1,2-dipalmitoyl-3-IPPA via a tributyltin intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green synthesis, radioiodination and in vivo biodistribution of 5-(2-hydroxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives as potential candidates for lung imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in academic research and the pharmaceutical industry for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] These structural motifs are prevalent in a vast array of biologically active molecules.[5][6]
This guide provides a detailed protocol and in-depth application notes for the Suzuki coupling of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole with various boronic acids. As a Senior Application Scientist, the following content is curated to provide not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction intricacies.
Reaction Overview and Mechanistic Insights
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][7][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl iodide, this compound, to a Pd(0) complex. This step forms a Pd(II) intermediate.[7][9] The reactivity of the organohalide in this step generally follows the trend I > Br > OTf >> Cl.[10] The choice of an aryl iodide substrate ensures a facile oxidative addition, often being the rate-determining step of the cycle.[2]
-
Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium center.[2][9] The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[11][12][13][14] The choice of base can significantly influence the reaction rate and yield.[14]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 323.16 | 1.0 | 323 mg | 1.0 |
| Arylboronic Acid | Varies | 1.2 | Varies | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 34.7 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | 2.0 |
| 1,4-Dioxane | - | - | 8 mL | - |
| Water (degassed) | - | - | 2 mL | - |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (323 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 34.7 mg, 0.03 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Experimental Workflow Diagram
Caption: A streamlined workflow for the Suzuki coupling reaction.
Application Notes and Troubleshooting
Choice of Catalyst
-
Pd(PPh₃)₄: This is a versatile and commonly used catalyst for a wide range of Suzuki couplings. It is an air-stable solid that generates the active Pd(0) species in situ.
-
Other Palladium Sources: For more challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, more advanced catalyst systems may be required. These often consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[4][15][16] The use of N-heterocyclic carbene (NHC) ligands has also proven effective.[11]
Selection of Base
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently employed and generally provide good results.[14] Cesium carbonate is often more effective for difficult couplings due to its higher solubility in organic solvents.
-
Aqueous vs. Anhydrous Conditions: The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[1][9] However, for substrates sensitive to hydrolysis, anhydrous conditions with a base like potassium fluoride (KF) may be preferable.[11]
Solvent System
-
Common Solvents: A variety of solvents can be used for Suzuki couplings, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[1][9] A mixture of an organic solvent and water is a common and effective system.[8]
-
Solvent Quality: It is crucial to use high-purity, degassed solvents to avoid deactivation of the palladium catalyst by oxygen.[10] Ethereal solvents should be checked for the presence of peroxides.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor quality reagents or solvents. | Use a fresh batch of catalyst and high-purity, degassed solvents. Ensure the reaction is set up under a robust inert atmosphere. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) precatalyst without a reducing agent. | Thoroughly degas all reagents and solvents. If using a Pd(II) source, the reaction conditions should facilitate its reduction to Pd(0). |
| Protodeboronation | Instability of the boronic acid, especially under prolonged heating or in the presence of water. | Use the boronic acid as the limiting reagent or consider using a more stable boronic ester (e.g., pinacol ester). Minimize reaction time. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure an oxygen-free environment. The choice of ligand can also stabilize the catalyst and prevent decomposition. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of biaryl compounds. The protocol and application notes provided herein for the coupling of this compound offer a solid foundation for researchers. By understanding the key parameters and the rationale behind their selection, scientists can effectively troubleshoot and optimize these reactions for a wide range of substrates, accelerating the discovery and development of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023, November 29). Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555. [Link]
-
Le Duc, G., Ke, T., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 20(27), 8274–8287. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Oldenhuis, N. J., & Buchwald, S. L. (2001). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 123(24), 5608–5609. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 292, 23–60. [Link]
-
Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8364–8376. [Link]
-
Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic letters, 13(19), 5180–5183. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6520–6545. [Link]
-
Cui, K., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. [Link]
-
Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 888318. [Link]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Reddy, K. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(18), 6824–6830. [Link]
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
-
MDPI. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. [Link]
-
ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
ResearchGate. Carbonylative Suzuki Coupling Reaction of Aryl Iodides with Various Arylboronic Acids. [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
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Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
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Reddit. (2024). Struggling with Suzuki Reaction. [Link]
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PubMed Central. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
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Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. [Link]
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Molecules. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]
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ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. [Link]
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Dana Bioscience. This compound. [Link]
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Application Notes and Protocols for the In Vitro Characterization of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The journey of a novel chemical entity, such as 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, from synthesis to a potential therapeutic candidate is underpinned by a systematic and robust in vitro characterization. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] This structural motif allows for diverse chemical modifications that can fine-tune a compound's affinity and selectivity for various biological targets.[1][2]
Given the limited publicly available data on the specific biological activities of this compound, this guide provides a comprehensive framework for its initial in vitro evaluation. We will proceed with a logical, tiered approach, beginning with broad assessments of cytotoxicity and then moving towards more specific functional assays. This strategy is designed to efficiently identify potential biological activities and guide further, more focused investigations.
This document serves as a practical guide for researchers, scientists, and drug development professionals, offering detailed protocols and the rationale behind the proposed experimental workflow. Our approach emphasizes scientific integrity, ensuring that each protocol is a self-validating system designed to generate reliable and reproducible data.
Proposed In Vitro Discovery Workflow
The initial characterization of a compound with an unknown biological profile requires a workflow that is both systematic and adaptable. The results from each stage will inform the experimental design of the next.
Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, each assay must include appropriate controls:
-
Negative Control (Vehicle): This establishes the baseline for 100% cell viability or enzyme activity.
-
Positive Control: A known cytotoxic agent (for viability assays) or a known inhibitor (for enzyme assays) validates that the assay system is responsive.
-
Blanks: These wells contain all components except the cells or enzyme, allowing for the subtraction of background signal.
By incorporating these controls, the experimental system becomes self-validating, providing confidence in the observed effects of this compound.
Future Directions: Phase 3
The results from these initial screening assays will be crucial in guiding the next steps. If, for example, this compound shows potent inhibition of a particular kinase, subsequent experiments would focus on:
-
Selectivity Profiling: Testing the compound against a panel of related kinases to determine its specificity.
-
Cellular Target Engagement: Using techniques like Western blotting to see if the compound affects the phosphorylation of downstream substrates of the target kinase in a cellular context.
-
Phenotypic Assays: If the target kinase is involved in processes like cell migration or angiogenesis, specific assays for these phenotypes can be employed. [3]
Conclusion
While specific biological data for this compound is not yet widely available, its pyrrole core suggests potential for biological activity. The systematic, multi-phase approach outlined in these application notes provides a robust and efficient strategy for the initial in vitro characterization of this and other novel small molecules. By starting with broad, foundational assays and using the results to inform more specific mechanistic studies, researchers can effectively navigate the early stages of the drug discovery process.
References
- Zhang, T., & Xu, Y. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361–381.
- Kozak, M., & Gorska, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Williams, P., & Ono, E. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19.
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Sykes. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
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Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Retrieved from [Link]
- Viswanathan, V., & Somasundaram, K. (2017). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1647, 15–23.
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S2Verify. (n.d.). 7 Best Practices to Ensure Compliance In Drug Testing. Retrieved from [Link]
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12PanelNow. (2025, December 4). 7 Expert Tips to Improve Drug Testing Accuracy. Retrieved from [Link]
- Li, Y., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(3), 248-257.
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Bchex. (n.d.). Managing Drug Testing Procedures: A Best Practices Guide for Employers. Retrieved from [Link]
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Fastest Labs. (2024, August 6). How to Prepare for a Drug Test: Tips and Guidelines. Retrieved from [Link]
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National Treatment Court Resource Center. (n.d.). Drug and Alcohol Testing Best Practice Standards. Retrieved from [Link]
- Kumar, R., et al. (2015).
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Dana Bioscience. (n.d.). This compound. Retrieved from [Link]
- He, J., et al. (2009). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice.
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
- El-Metwaly, N., et al. (2023).
- Trofimov, B. A., et al. (2025). Reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides. Russian Journal of Organic Chemistry, 61(8).
- Kumar, A., et al. (2012). Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(2), 1008–1011.
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synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole analogs for SAR studies
Application Notes & Protocols
Topic: Synthesis of 1-(3-Iodophenyl)-2,5-dimethyl-1H-pyrrole Analogs for Structure-Activity Relationship (SAR) Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] The targeted synthesis of analog libraries around a core scaffold is a cornerstone of modern drug discovery, enabling comprehensive Structure-Activity Relationship (SAR) studies that elucidate the molecular features essential for therapeutic efficacy. This guide provides a detailed, field-tested methodology for the synthesis of a key intermediate, This compound , and its subsequent diversification into a library of analogs. We present robust protocols for the initial Paal-Knorr cyclization followed by palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions, offering a versatile platform for probing the steric and electronic requirements of the phenyl C3-position for targeted biological activity.
Introduction: The Strategic Value of the this compound Scaffold
The 1-aryl-2,5-dimethylpyrrole framework is a common motif in pharmacologically relevant molecules.[4][5] The dimethyl substituents at the 2- and 5-positions provide steric bulk and lipophilicity while blocking metabolic oxidation at these positions, thereby enhancing metabolic stability. The N-aryl substituent offers a vector for exploring interactions with target proteins.
The strategic placement of an iodine atom at the 3-position of the N-phenyl ring is the linchpin of this synthetic strategy. Iodine serves as an exceptionally versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, a highly efficient approach for building an analog library from a common advanced intermediate. This guide details the synthesis of this core intermediate and its elaboration into new chemical entities for SAR exploration.
Overall Synthetic Strategy
The synthetic approach is a two-stage process. First, the core scaffold is constructed using the classic Paal-Knorr pyrrole synthesis. Second, this scaffold is diversified using palladium-catalyzed cross-coupling reactions at the iodo-position.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support center for the synthesis and purification of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your reaction for both yield and purity.
Introduction: The Paal-Knorr Synthesis
The most direct and widely used method for synthesizing 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 3-iodoaniline.[1][3] The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[4][5]
While operationally simple, achieving high yield and purity can be challenging due to factors like reactant nucleophilicity, reaction conditions, and potential side reactions.[2][6] This guide will address these challenges systematically.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
You've completed the reaction, but analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) shows little to no desired product.
Potential Causes & Recommended Solutions
-
Insufficiently Reactive Amine: 3-Iodoaniline is less nucleophilic than aniline due to the electron-withdrawing inductive effect of the iodine atom. This can slow the reaction.[2]
-
Inappropriate Reaction Conditions: Traditional methods often call for harsh conditions like prolonged reflux in strong acid, which can degrade the starting materials or the product.[3][6]
-
Solution: Switch from strong protic acids (e.g., concentrated HCl, H₂SO₄) to a milder catalyst. Glacial acetic acid is a common and effective choice.[4] Alternatively, various Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., montmorillonite clay, silica sulfuric acid) can offer milder conditions and easier workup.[3][7]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction closely by TLC. If starting materials are still present after the initially planned time, extend the reaction duration. Consider a modest increase in temperature if the reaction appears stalled.
-
-
Poor Quality Reagents: Impurities in 2,5-hexanedione or 3-iodoaniline can inhibit the reaction. 3-Iodoaniline can degrade over time, often indicated by a darkening color.
-
Solution: Use freshly purchased or purified reagents. 2,5-hexanedione can be distilled, and 3-iodoaniline can be purified by recrystallization or column chromatography if necessary.
-
Problem 2: Significant Furan Byproduct Formation
Your analysis shows a significant peak corresponding to 2,5-dimethylfuran, a common byproduct.
Potential Causes & Recommended Solutions
-
Excessively Acidic Conditions: The Paal-Knorr synthesis can also produce furans via the acid-catalyzed self-condensation of the 1,4-diketone.[1][8] This side reaction is highly competitive, especially at low pH (pH < 3).[9]
-
Solution 1: Control Acidity: Avoid strong mineral acids. Use a weaker acid like acetic acid, which is sufficient to catalyze the pyrrole formation without excessively promoting furan synthesis.[9]
-
Solution 2: Adjust Stoichiometry: Use a slight excess of the 3-iodoaniline (e.g., 1.1 to 1.2 equivalents). This kinetically favors the amine condensation pathway over the competing intramolecular cyclization of the diketone.[6]
-
Problem 3: Complex Reaction Mixture & Purification Challenges
The crude product shows multiple spots on TLC, and purification by column chromatography or recrystallization is proving difficult.
Potential Causes & Recommended Solutions
-
Formation of Tarry Polymers: High temperatures and strong acids can lead to the polymerization of the pyrrole product or starting materials, resulting in a dark, tarry crude mixture.[6]
-
Solution: Lower the reaction temperature and use a milder catalyst as described in Problem 1. Running the reaction under more controlled conditions, even if it requires a longer time, will result in a cleaner crude product that is easier to purify.
-
-
Inappropriate Purification Technique: The polarity of the product and impurities must be well-matched to the purification method.
-
Solution 1 (Column Chromatography): Determine an optimal solvent system using TLC. The target compound should have an Rf value of approximately 0.3-0.4 for good separation.[10][11] For N-aryl pyrroles, common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and hexane.[12][13] A gradient elution, starting with a low polarity solvent and gradually increasing polarity, can be very effective.[14]
-
Solution 2 (Recrystallization): This is an excellent method if a suitable solvent is found. For compounds like 1-aryl-2,5-dimethylpyrroles, recrystallization from a methanol/water mixture is often successful.[4] Dissolve the crude product in a minimum amount of hot methanol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.
-
Experimental Workflow & Protocols
This section provides standardized, step-by-step procedures for synthesis and purification.
Overall Synthesis Workflow
The diagram below illustrates the logical flow from reaction setup to final product analysis.
Caption: General workflow for the synthesis and purification of this compound.
Protocol 1: Microwave-Assisted Synthesis
This protocol is optimized for speed and yield, leveraging microwave energy to drive the reaction.[5]
-
Preparation: In a 10 mL microwave vial, add 2,5-hexanedione (1.0 eq), 3-iodoaniline (1.1 eq), and glacial acetic acid (0.5 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate to check for the consumption of starting materials.
-
Work-up: Dilute the cooled mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Protocol 2: Conventional Reflux Synthesis
This is a traditional thermal method.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-iodoaniline (1.0 eq), 2,5-hexanedione (1.0 eq), and ethanol or acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C depending on the solvent) for 2-6 hours.
-
Monitoring: Periodically take samples to monitor the reaction's progress by TLC.
-
Work-up & Isolation: Follow steps 4 and 5 from the microwave protocol.
-
Purification: Purify via column chromatography or recrystallization from a methanol/water mixture.[4]
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?
-
A1: The reaction begins with the nucleophilic attack of the primary amine (3-iodoaniline) on one of the protonated carbonyl groups of 2,5-hexanedione to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration of the resulting 2,5-dihydroxytetrahydropyrrole derivative to yield the aromatic pyrrole.[1][5] The ring-closing step is often rate-determining.[3]
-
Caption: Simplified reaction mechanism for the Paal-Knorr pyrrole synthesis.
-
Q2: How do I choose the best solvent for column chromatography?
-
Q3: Can I run this reaction without a solvent?
-
A3: Yes, solvent-free conditions have been successfully used for Paal-Knorr syntheses, often in combination with a catalyst like molecular iodine or by using mechanochemical methods like ball-milling.[7] These "green" methods can reduce waste and sometimes shorten reaction times.
-
-
Q4: My product appears to be an oil, but the literature reports a solid. What should I do?
-
A4: The presence of residual solvent or minor impurities can prevent an otherwise solid compound from crystallizing. First, ensure all solvent is removed under high vacuum. If it remains an oil, attempt purification by column chromatography. After chromatography, if the product is pure by NMR but still an oil, try dissolving it in a minimal amount of a solvent like dichloromethane and then adding a non-polar solvent like hexane dropwise while scratching the inside of the flask with a glass rod to induce crystallization.
-
Data Summary Tables
Table 1: Catalyst and Condition Comparison
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | Acetic Acid, HCl | Reflux, 2-6 h | Inexpensive, readily available | Can cause degradation/byproducts[6] |
| Lewis Acid | Sc(OTf)₃, Bi(NO₃)₃ | Room Temp to 80 °C | Milder conditions, high efficiency[3][7] | Higher cost, may require anhydrous setup |
| Solid Acid | Montmorillonite Clay | 80-100 °C | Easily removed by filtration, reusable[7] | May have lower activity than homogeneous catalysts |
| Microwave | Acetic Acid | 100-120 °C, 15-30 min | Drastically reduced reaction times, high yields[5][15] | Requires specialized equipment |
Table 2: Common Solvents for Purification
| Purification Method | Solvent System | Rationale |
| Column Chromatography | Hexane / Ethyl Acetate | Good for separating moderately polar compounds. The ratio is adjusted to achieve the target Rf. |
| Column Chromatography | Dichloromethane / Hexane | Offers a different selectivity profile which may be useful for difficult separations. |
| Recrystallization | Methanol / Water | The product is soluble in hot methanol but less soluble in the cold alcohol/water mixture, allowing for crystallization upon cooling.[4] |
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven. Retrieved from [Link]
-
University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018). Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Modern Food Science & Technology. (2013). Synthesis of 2,5-Dimethyl-N-Pyrrole Linalyl Ester and its Application in Unblended Cigarette. Retrieved from [Link]
-
MDPI. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones... Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.4A: Macroscale Columns. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Study of New N-Aryl Pyrroles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
-
ACS Publications. (2017). One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media... Retrieved from [Link]
-
PubMed. (2019). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved from [Link]
-
Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2013). Microwave-assisted protection of primary amines as 2,5-dimethylpyrroles and their orthogonal deprotection. Retrieved from [Link]
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Technical Support Center: Purification of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support center for the purification of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the isolation and purification of this key synthetic intermediate. The following information is structured to follow a logical experimental workflow, from initial analysis of the crude product to final storage, ensuring you achieve the highest possible purity for your downstream applications.
PART 1: Pre-Purification Analysis & Strategy
Before attempting any purification, a preliminary analysis of your crude product is essential. The synthetic route used to generate this compound, most commonly the Paal-Knorr synthesis, will dictate the likely impurities.[1][2] This reaction involves the condensation of 2,5-hexanedione with 3-iodoaniline, typically under acidic conditions.[3][4]
Expected Impurities:
-
Unreacted 3-iodoaniline: A basic, polar starting material.
-
Unreacted 2,5-hexanedione: A neutral, moderately polar diketone.
-
Acidic Catalyst Residue: Traces of acids like acetic acid or p-toluenesulfonic acid can remain.[2]
-
Colored Byproducts: Pyrroles are susceptible to oxidation and polymerization, especially when exposed to air, light, or residual acid, often forming "pyrrole black".[5][6]
Frequently Asked Questions: Initial Assessment
Q1: How should I perform an initial purity check on my crude product?
A1: Thin Layer Chromatography (TLC) is the most effective initial step.[7] It provides a quick snapshot of the number of components in your crude mixture and helps in developing an effective solvent system for column chromatography.
-
Rationale: The Rf (retention factor) value of each spot indicates its polarity relative to the solvent system. Your target compound, this compound, is moderately nonpolar. Unreacted 3-iodoaniline is more polar and will have a lower Rf. 2,5-hexanedione is of intermediate polarity. The ideal TLC solvent system should provide good separation between these spots, with the product having an Rf value between 0.2 and 0.4 for optimal column chromatography separation.[8]
Table 1: Recommended TLC Solvent Systems (Eluents)
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 5-10% Ethyl Acetate in Hexanes | Low | Good starting point for resolving nonpolar impurities from the product. |
| 10-20% Dichloromethane in Hexanes | Low-Medium | Alternative system if ethyl acetate causes streaking. |
| 5% Diethyl Ether in Pentane | Low | Excellent for resolving compounds with very similar polarities; solvents are easily removed.[8] |
PART 2: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the primary and most versatile method for purifying this compound on a laboratory scale.[9] However, the unique properties of the pyrrole ring can present challenges.
Caption: General workflow for compound purification.
Frequently Asked Questions: Column Chromatography
Q2: My product is streaking badly on the silica gel column, leading to poor separation. What's happening?
A2: Streaking (or tailing) is a classic sign of strong, undesirable interactions between your compound and the stationary phase.[5] Pyrroles, being weakly basic nitrogen heterocycles, can interact with the acidic silanol groups on the surface of silica gel.
-
Causality: This strong interaction slows the compound's elution in an uneven manner, causing it to spread out as a long tail instead of moving as a tight band.
-
Troubleshooting Steps:
-
Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) at 0.5-1% (v/v) is standard. The Et3N is more basic than your pyrrole and will preferentially bind to the acidic sites on the silica, effectively "masking" them and allowing your product to elute with a much-improved peak shape.
-
Solvent Polarity: In some cases, a rapid increase in solvent polarity can help push the streaking compound off the column, but this may co-elute impurities. The use of a basic modifier is a more robust solution.
-
Deactivated Silica: If the problem persists, consider using silica gel that has been deactivated (e.g., treated with water) or using an alternative stationary phase like neutral alumina.[7]
-
Q3: My purified fractions are colorless at first, but turn yellow or brown upon standing. How can I prevent this?
A3: This coloration is due to oxidation and/or polymerization of the pyrrole ring.[6] This degradation can be accelerated by trace amounts of acid left on the glassware or in the solvent, as well as by exposure to air and light.[5]
-
Causality: The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen, a process often catalyzed by light and acid, leading to the formation of highly conjugated, colored byproducts.
-
Troubleshooting Steps:
-
Neutralize Before Column: During your reaction workup (before purification), ensure you wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO3) solution to remove any residual acid catalyst.
-
Inert Atmosphere: If possible, conduct the chromatography and solvent evaporation under an inert atmosphere (nitrogen or argon).[5]
-
Minimize Light Exposure: Protect your column and collection flasks from direct light by wrapping them in aluminum foil.
-
Prompt Evaporation: Combine the pure fractions and remove the solvent under reduced pressure as soon as possible. Do not let the pure compound sit in solution for extended periods.
-
Caption: Troubleshooting decision tree for column chromatography.
PART 3: Troubleshooting Guide: Recrystallization
If your product is a solid after column chromatography and requires further purification, or if you wish to avoid chromatography altogether, recrystallization can be an effective technique.[10]
Frequently Asked Questions: Recrystallization
Q4: I can't find a good single solvent for recrystallization. What should I do?
A4: A two-solvent system is often the solution.[5] You need one "good" solvent in which your compound is highly soluble and one "bad" (or anti-solvent) in which it is poorly soluble. The two solvents must be miscible.
-
Procedure:
-
Dissolve your crude product in the minimum amount of the "good" solvent at an elevated temperature.
-
While the solution is still hot, add the "bad" solvent dropwise until you see persistent cloudiness (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Table 2: Suggested Solvents for Recrystallization Screening
| "Good" Solvents (Higher Polarity) | "Bad" Solvents (Lower Polarity) | Potential Pairs |
|---|---|---|
| Dichloromethane (DCM) | Hexanes | DCM / Hexanes |
| Ethyl Acetate (EtOAc) | Hexanes | EtOAc / Hexanes |
| Isopropanol | Water | Isopropanol / Water |
| Ethanol | Water | Ethanol / Water[11] |
Q5: My product is "oiling out" instead of forming crystals. Why?
A5: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid product. It can also happen if the solution cools too quickly.
-
Causality: Instead of molecules having time to align into an ordered crystal lattice, they rapidly precipitate as a liquid phase (the oil). Impurities can also suppress the melting point and inhibit crystallization.
-
Troubleshooting Steps:
-
Slow Cooling: Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Add More Solvent: Re-heat the solution to dissolve the oil, add a small amount more of the "good" solvent, and attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystal, add it to the cooled solution to induce crystallization.[5]
-
PART 4: Detailed Experimental Protocols
Protocol 1: TLC Analysis
-
Prepare a TLC chamber by adding ~0.5 cm of your chosen eluent (e.g., 10% EtOAc/Hexanes) and a piece of filter paper to saturate the atmosphere. Cover the chamber.[8]
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM).
-
Using a capillary spotter, apply a small spot of the solution to the baseline of the TLC plate.
-
Place the plate in the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. This compound should be visible under a UV lamp (254 nm).[12] You can also use a potassium permanganate (KMnO4) stain to visualize non-UV active impurities.[13]
Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with silica gel slurried in the least polar eluent (e.g., Hexanes). Allow the silica to pack evenly, draining excess solvent until it is level with the top of the silica bed. Add another layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent like DCM or the eluent itself. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Begin eluting with a nonpolar solvent (e.g., 100% Hexanes). Gradually increase the polarity of the eluent (e.g., stepping up to 2%, 5%, 10% Ethyl Acetate in Hexanes). The optimal gradient should be determined by your initial TLC analysis.
-
Fraction Collection: Collect small, equally sized fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine & Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
References
- Benchchem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles. Benchchem Technical Support.
-
Wikipedia. (2024). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Pyrrole Synthesis Products. Benchchem Technical Support.
- Unknown. (n.d.). Thin Layer Chromatography. Source Document.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Google Patents. (n.d.). CN103172480A - Method for preparing iodo aromatic hydrocarbon. Google Patents.
- Royal Society of Chemistry. (n.d.). Supporting Information A Visible-Light Photocatalytic Thiolation of Aryl, Heteroaryl and Vinyl Iodides. Royal Society of Chemistry.
-
ResearchGate. (n.d.). (a) Previous methods of preparing aryl iodides from aryl bromides. (b).... ResearchGate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 4-(4-Iodophenyl)-1-butanol. Benchchem Technical Support.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]
-
SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. SciSpace. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. YouTube. Retrieved from [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved from [Link]
-
PubMed. (n.d.). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). Purification of crude pyrroles - US5502213A. Google Patents.
- Unknown. (n.d.). Design, Synthesis and Biological Activities of Pyrrole-3-carboxamide Derivatives as EZH2 (Enhancer of Zeste Homologue 2). Source Document.
- Unknown. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Source Document.
-
Royal Society of Chemistry. (n.d.). Clean five-step synthesis of an array of 1,2,3,4-tetra-substituted pyrroles using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
LookChem. (n.d.). This compound. LookChem. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound. Dana Bioscience. Retrieved from [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Retrieved from [Link]
-
NIH. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. NIH. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Clean Preparation of Multisubstituted Pyrroles under Metal and Solvent-free Conditions. Royal Society of Chemistry. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
stability of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole in different solvents
Technical Support Center: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Introduction
Welcome to the technical support guide for this compound (Catalog No. 217314-37-9). This versatile synthetic building block is frequently employed in cross-coupling reactions and medicinal chemistry research. However, its stability can be influenced by various experimental conditions, particularly the choice of solvent. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the integrity of the compound throughout your experimental workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: What are the optimal storage conditions for this compound?
A: For long-term stability, this compound should be stored in a cool, dark, and dry place, preferably refrigerated (2-8°C) under an inert atmosphere (argon or nitrogen).[1] Aryl iodides can be sensitive to light and air, which may cause gradual degradation.
Q2: Is this compound sensitive to light?
A: Yes. Aryl iodides are known to be photosensitive.[2][3] The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent decomposition.[3] It is crucial to handle the compound and its solutions in amber vials or by wrapping containers with aluminum foil to minimize light exposure.
Q3: My solid compound has developed a slight brownish or purplish tint. Is it still usable?
A: A slight discoloration often indicates the formation of elemental iodine (I₂) due to slow decomposition.[1] While minor discoloration may not significantly impact reactions where the compound is used in excess, it is a sign of degradation. For sensitive applications, such as quantitative studies or GMP synthesis, purification is recommended. This can often be achieved by washing a solution of the compound with an aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) until the color disappears, followed by re-isolation.[1]
Q4: Which solvents are recommended for dissolving this compound for short-term experimental use?
A: For most applications, anhydrous aprotic solvents are preferred. Common choices include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
Solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept under an inert atmosphere, protected from light, and refrigerated.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for issues that may arise during experimentation.
Troubleshooting Workflow
The following diagram illustrates a decision-making process when encountering potential stability issues.
Caption: Troubleshooting workflow for stability issues.
Problem: My solution of the compound in an aprotic solvent (e.g., THF, DMF) turns yellow or brown over time.
-
Probable Cause: This is likely due to two primary factors:
-
Photodecomposition: Exposure to ambient light can cleave the C-I bond, generating iodine.[2]
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can be exacerbated by air (oxygen) and trace acid or metal impurities in the solvent.[4][5][6] While pyrrole itself is prone to oxidation, the 2,5-dimethyl substitution offers some steric protection and stability.
-
-
Solutions:
-
Minimize Light Exposure: Always use amber glassware or wrap your containers in foil.
-
Use High-Purity Solvents: Use anhydrous, peroxide-free (for ethers like THF), and degassed solvents. Impurities can catalyze degradation.
-
Work Under Inert Atmosphere: Prepare solutions and run reactions under an argon or nitrogen atmosphere to prevent oxidation.
-
Problem: My cross-coupling reaction (e.g., Suzuki, Sonogashira) is giving low yields.
-
Probable Cause: Assuming other reagents are active, the degradation of your this compound is a likely culprit. The key reactive site is the C-I bond. If this bond is cleaved prematurely (de-iodination), the compound can no longer participate in the catalytic cycle.
-
Solutions:
-
Perform a Stability Control: Before running the full reaction, dissolve the compound in the chosen solvent with the base to be used and stir under the reaction conditions (temperature, time) without the catalyst or coupling partner. Analyze a sample by LC-MS or TLC to check for the appearance of the de-iodinated analog (1-phenyl-2,5-dimethyl-1H-pyrrole).
-
Fresh is Best: Prepare the solution of the aryl iodide immediately before adding it to the reaction mixture.
-
Solvent Choice: While DMF and DMSO are excellent solvents, they can contain trace amounts of water or amines that may react over long reaction times at high temperatures. Consider less nucleophilic solvents like toluene or dioxane if stability is a major concern.
-
Section 3: In-Depth Technical Data
Solvent Stability Profile
While exhaustive kinetic data for this specific molecule is not widely published, a stability profile can be inferred from the known chemistry of aryl iodides and pyrroles.
| Solvent Class | Example Solvents | Expected Stability | Key Considerations |
| Aprotic Nonpolar | Toluene, Hexanes | Good to Excellent | Low solubility may be an issue. Excellent for long-term inert storage. |
| Aprotic Polar | THF, Dioxane, DCM | Good | THF can form peroxides; use freshly distilled or inhibitor-free. DCM can be slightly acidic. |
| Aprotic Polar (High BP) | DMF, DMSO, NMP | Moderate to Good | Risk of reaction with impurities (water, amines) at high temperatures. Use anhydrous grade. |
| Protic Polar | Ethanol, Methanol | Fair to Poor | Potential for slow solvolysis or other reactions, especially in the presence of base or catalyst. Not recommended for long-term storage in solution. |
| Aqueous Systems | Water, Buffers | Poor | Generally insoluble and prone to decomposition. Avoid unless required for specific biphasic reactions. |
Potential Degradation Pathways
Understanding how the molecule can degrade is key to preventing it.
-
Photolytic C-I Bond Cleavage: The primary non-reactive degradation pathway. UV light provides the energy to break the C-I bond, forming an aryl radical and an iodine radical. The aryl radical can then be quenched by abstracting a hydrogen atom from the solvent, leading to the de-iodinated impurity.
-
Oxidative Pyrrole Ring Opening: In the presence of strong oxidants or certain metal catalysts and oxygen, the pyrrole ring can be oxidized.[6] This is a complex process that can lead to a variety of byproducts and polymerization.[4]
-
Nucleophilic Attack: While the C-I bond on an aromatic ring is relatively stable to nucleophiles compared to an alkyl iodide, strong nucleophiles under harsh conditions (high temperature) could potentially displace the iodide.
Caption: Primary degradation pathways for the compound.
Section 4: Experimental Protocol
Protocol: Assessing Compound Stability in a Novel Solvent
This protocol provides a framework for quantitatively assessing the stability of this compound in a solvent of your choice.
Objective: To determine the rate of degradation of the compound in a specific solvent over a set time course under controlled conditions.
Materials:
-
This compound
-
High-purity, anhydrous solvent of choice
-
Internal standard (e.g., biphenyl, 1,3,5-trimethoxybenzene; must be stable and not co-elute)
-
Amber HPLC or GC vials
-
Volumetric flasks and pipettes
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the compound and the internal standard into a volumetric flask.
-
Dissolve in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Time-Zero (T=0) Sample:
-
Immediately transfer an aliquot of the stock solution into a vial and analyze by HPLC or GC-MS. This is your T=0 reference point.
-
-
Incubation:
-
Dispense aliquots of the stock solution into multiple amber vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature on the benchtop, 50°C in a heating block).
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Analyze the sample by the same HPLC/GC-MS method used for the T=0 sample.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the target compound to the internal standard.
-
Normalize the results by setting the ratio at T=0 to 100%.
-
Plot the percentage of the remaining compound versus time to visualize the degradation curve.
-
References
-
Pyrrole - Wikipedia. Wikipedia. Available at: [Link]
-
Oxidation properties of β-substituted pyrroles. ResearchGate. Available at: [Link]
-
The Oxidation of Pyrrole. PubMed. Available at: [Link]
-
Photo-induced iodination of aryl halides under very mild conditions. PubMed. Available at: [Link]
-
Photochemical reactions of acyl iodides with aryl halides. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Iodinated Pyrrole Synthesis
Welcome to the technical support center for the synthesis of iodinated pyrroles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-tested insights to optimize your experimental outcomes. Our focus is on understanding the "why" behind experimental choices to empower you with the knowledge to troubleshoot effectively.
Introduction to Pyrrole Iodination
The iodination of pyrroles is a cornerstone of synthetic organic chemistry, providing essential intermediates for creating complex molecules, particularly in pharmaceutical development.[1] The introduction of an iodine atom onto the pyrrole ring opens up a gateway for further functionalization through cross-coupling reactions. However, the high reactivity of the pyrrole ring can lead to challenges such as lack of regioselectivity, over-iodination, and product instability.[2]
This guide provides a structured approach to troubleshooting these common issues, ensuring higher yields, purity, and reproducibility in your syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a mixture of mono-, di-, and even tri-iodinated pyrroles. How can I improve the selectivity for mono-iodination?
A1: Achieving regioselectivity and avoiding over-iodination is a common challenge due to the high electron density of the pyrrole ring.
Root Cause Analysis: Pyrrole is highly activated towards electrophilic aromatic substitution, making it prone to multiple halogenations.[2] The choice of iodinating agent, solvent, temperature, and stoichiometry are critical factors that govern the selectivity of the reaction.
Troubleshooting Steps:
-
Choice of Iodinating Agent:
-
N-Iodosuccinimide (NIS): This is often the reagent of choice for controlled mono-iodination. It is a milder and more selective electrophilic iodinating agent compared to molecular iodine (I₂).[1][3] The succinimide byproduct is also generally easier to remove during workup.
-
Iodine (I₂): While readily available, I₂ can be less selective and often requires a base or an oxidizing agent to facilitate the reaction.[4][5] It is more likely to cause over-iodination if the reaction is not carefully controlled.
-
Iodine Monochloride (ICl): This is a highly reactive iodinating agent and can lead to a mixture of mono- and di-iodinated products if used in excess.[6]
-
-
Stoichiometry Control:
-
Carefully control the stoichiometry of the iodinating agent. Start with a 1:1 molar ratio of the pyrrole to the iodinating agent. A slight excess (e.g., 1.1 equivalents) of the iodinating agent may be necessary to drive the reaction to completion, but a larger excess should be avoided.
-
-
Reaction Temperature:
-
Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to decrease the reaction rate and improve selectivity. Add the iodinating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
-
Solvent Effects:
-
The choice of solvent can influence the reactivity of the iodinating agent. Less polar solvents can sometimes temper the reactivity and improve selectivity. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.
-
dot
Caption: Troubleshooting workflow for over-iodination.
Q2: The iodination of my substituted pyrrole is not occurring at the desired position. How can I control the regioselectivity?
A2: The regioselectivity of pyrrole iodination is primarily governed by the electronic and steric effects of the substituents on the pyrrole ring.
Root Cause Analysis: Electrophilic substitution on an unsubstituted pyrrole preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance.[7] However, existing substituents can direct the incoming iodine to other positions.
Troubleshooting Steps:
-
Analyze Substituent Effects:
-
Electron-donating groups (EDGs) like alkyl or alkoxy groups will activate the ring and generally direct iodination to the adjacent open position.
-
Electron-withdrawing groups (EWGs) such as esters or sulfonyl groups deactivate the ring and can direct iodination to other positions. For instance, an EWG at the C2 position may direct iodination to the C4 position.
-
-
Protecting Groups:
-
The nitrogen of the pyrrole ring can be protected with a suitable group (e.g., tosyl (Ts) or a dimethylsulfamoyl group) to influence regioselectivity.[8] These groups can also modulate the reactivity of the ring.
-
-
Use of Catalysts:
-
Lewis acids can be used to activate the iodinating agent. For example, an iron(III)-catalyzed method has been developed for the regioselective iodination of arenes using NIS.[9] The choice of catalyst can sometimes influence the position of iodination.
-
dot
Caption: Key factors influencing regioselectivity.
Q3: My reaction is sluggish and gives a low yield, even with extended reaction times. What can I do to improve the conversion?
A3: Low reactivity can be due to a deactivated pyrrole ring or suboptimal reaction conditions.
Root Cause Analysis: Pyrroles bearing strong electron-withdrawing groups can be significantly deactivated towards electrophilic substitution. In other cases, the chosen iodinating agent may not be sufficiently reactive under the applied conditions.
Troubleshooting Steps:
-
Increase Reagent Reactivity:
-
Increase Reaction Temperature:
-
Gradually increasing the reaction temperature can improve the reaction rate. However, monitor the reaction closely for the formation of byproducts, as higher temperatures can decrease selectivity.
-
-
Catalysis:
| Parameter | Recommendation for Low Reactivity | Rationale |
| Iodinating Agent | Use a more reactive agent (e.g., ICl) or add an acid catalyst to NIS. | Increases the electrophilicity of the iodine source. |
| Temperature | Cautiously increase the reaction temperature. | Provides the necessary activation energy for the reaction. |
| Catalyst | Introduce a suitable Lewis or Brønsted acid catalyst. | Activates the iodinating agent or the pyrrole substrate. |
Q4: My final product is unstable and decomposes during purification or storage. How can I handle and purify iodinated pyrroles?
A4: Iodinated pyrroles, especially those with multiple iodine atoms, can be sensitive to light, air, and acid.
Root Cause Analysis: The carbon-iodine bond can be labile, and the electron-rich pyrrole ring can be susceptible to oxidation or polymerization, particularly under acidic conditions or upon exposure to light.
Troubleshooting Steps:
-
Purification:
-
Chromatography: Use a neutral stationary phase like silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to neutralize acidic sites. This can prevent decomposition on the column.
-
Distillation: For volatile iodinated pyrroles, distillation under reduced pressure can be an effective purification method.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
-
-
Workup:
-
During the aqueous workup, use a mild base like sodium bicarbonate to neutralize any acid generated during the reaction.
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine.
-
-
Storage:
-
Store the purified iodinated pyrrole under an inert atmosphere (e.g., argon or nitrogen), protected from light (e.g., in an amber vial), and at a low temperature.
-
Q5: How can I effectively monitor the progress of my pyrrole iodination reaction?
A5: Proper reaction monitoring is crucial to determine the optimal reaction time and to avoid the formation of byproducts.
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Co-spotting the reaction mixture with the starting material is essential for accurate interpretation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide detailed information about the composition of the reaction mixture, including the presence of starting materials, products, and byproducts.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring reactions with non-volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR spectrum can provide a clear picture of the conversion and the formation of different isomers.
Experimental Protocol: A General Procedure for the Mono-iodination of Pyrrole using NIS
This protocol provides a starting point for the mono-iodination of a generic pyrrole. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Pyrrole substrate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)[3]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
-
Hexanes/Ethyl Acetate for chromatography
Procedure:
-
Dissolve the pyrrole substrate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS portion-wise to the stirred solution over 10-15 minutes.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
References
-
Highly selective C3–H iodination of pyrrolo[1,2-a]quinoxalines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Regioselective Iodine-Catalyzed Construction of Polysubstituted Pyrroles from Allenes and Enamines. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
-
A Kinetic Assessment of the Rapid Iodination of Pyrrole in Aqueous Medium by Molecular Iodine using Hydrodynamic Voltammetry. International Science Community Association. Available from: [Link]
-
Regioselective Iodine-Catalyzed Construction of Polysubstituted Pyrroles from Allenes and Enamines. The Journal of Organic Chemistry (ACS Publications). Available from: [Link]
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Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters (ACS Publications). Available from: [Link]
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Remarkable Iodine-Catalyzed Synthesis of Novel Pyrrole- Bearing N‑Polyaromatic β-Lactams. PMC (NIH). Available from: [Link]
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Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate. PubMed. Available from: [Link]
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A possible mechanism of iodination for aromatic compounds. ResearchGate. Available from: [Link]
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Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. Available from: [Link]
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Iodine-catalyzed pyrrole synthesis: plausible mechanism of the reaction. ResearchGate. Available from: [Link]
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Iodination of 7-azaindole and pyrrole. ResearchGate. Available from: [Link]
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N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available from: [Link]
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Kinetics of Pyrrole Substitutions. The Iodination Reaction. Journal of the American Chemical Society. Available from: [Link]
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An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. MDPI. Available from: [Link]
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Alternative mechanism of formation of pyrroles 2 and 3 via iodination/substitution. ResearchGate. Available from: [Link]
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Reactions of Pyrrole. MBB College. Available from: [Link]
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Purification and properties of pyrrole. OpenBU. Available from: [Link]
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Pyrrole synthesis. Organic Chemistry Portal. Available from: [Link]
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Synthesis and characterization of fluorinated and iodinated pyrrolopyrimidines as PET/SPECT ligands for the CRF1 receptor. PubMed. Available from: [Link]
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One-Step Synthesis of Iodinated Polypyrrole Nanoparticles for CT Imaging Guided Photothermal Therapy of Tumors. PubMed. Available from: [Link]
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Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. YouTube. Available from: [Link]
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An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. ResearchGate. Available from: [Link]
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Recent Advancements in Pyrrole Synthesis. PMC (PubMed Central). Available from: [Link]
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Pyrrole. Wikipedia. Available from: [Link]
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Remarkable iodine-catalyzed synthesis of novel pyrrole-bearing N-polyaromatic beta-lactams. PubMed. Available from: [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a structured troubleshooting framework for a common yet complex issue: observing lower-than-expected biological activity with the synthesized compound 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole . Our approach is designed to be systematic, starting from the source (the compound itself) and moving through the experimental setup to the biological system.
Introduction: A Systematic Approach to a Common Problem
Observing low or no bioactivity from a newly synthesized compound can be a significant roadblock in a research campaign. The issue can arise from a multitude of factors, ranging from the chemical integrity of the molecule to subtle interferences within the biological assay. This guide is structured to walk you through a logical diagnostic process, helping you to identify and resolve the root cause of the problem with confidence.
Section 1: Synthesis and Compound Integrity Verification
The first and most critical step in troubleshooting is to verify the integrity of your compound. An issue with the synthesis, purification, or storage of this compound is often the primary reason for a lack of bioactivity.
Q1: My Paal-Knorr synthesis of the pyrrole derivative resulted in a low yield and a dark, oily product. Could this be related to the low bioactivity?
A1: Absolutely. The Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound (in this case, 2,5-hexanedione) with a primary amine (3-iodoaniline), can be prone to side reactions if not properly controlled.[1][2] A dark, oily product often suggests the presence of polymeric byproducts, which can arise from excessively high temperatures or highly acidic conditions.[3] These impurities can interfere with your assay or mean that the actual concentration of your desired compound is much lower than calculated.
Key Considerations for Paal-Knorr Synthesis:
-
Catalyst: The reaction is typically acid-catalyzed. While strong acids can be used, they may also promote furan formation as a side product or lead to polymerization.[1][4] Using a milder weak acid, like acetic acid, is often recommended to balance reaction rate and purity.[1][3]
-
Temperature: High temperatures can accelerate the reaction but also favor the formation of unwanted byproducts.[3] It is crucial to optimize the temperature to achieve a clean conversion.
-
Purification: Effective purification is non-negotiable. For pyrrole derivatives, column chromatography is a common and effective method to separate the desired product from starting materials and polymeric impurities.[3]
Q2: How can I definitively confirm the identity and purity of my synthesized this compound?
A2: Before any biological testing, you must have high confidence in your compound's identity and purity. Standard analytical techniques are essential for this verification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The resulting spectra should be consistent with the expected structure of this compound. You should observe distinct signals for the aromatic protons on the iodophenyl ring, the pyrrole ring protons, and the two methyl groups.[5]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your compound. For your target molecule (C₁₂H₁₂IN), the expected molecular weight is approximately 297.14 g/mol .
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A pure compound should ideally show a single, sharp peak. The purity is typically reported as a percentage based on the area under the curve. For screening assays, a purity of >95% is highly recommended.[6]
| Analytical Technique | Purpose | Success Indicator |
| ¹H and ¹³C NMR | Structural Confirmation | Spectrum matches the expected chemical shifts and integrations. |
| Mass Spectrometry | Molecular Weight Verification | A major peak corresponding to the correct molecular ion is observed. |
| HPLC | Purity Assessment | A single major peak, indicating >95% purity. |
Section 2: Physicochemical and Assay-Related Issues
Once you have confirmed that you have the correct compound at high purity, the next step is to investigate its behavior within the context of your experimental setup.
Q3: My compound is pure, but still inactive. What is the most common compound-related issue at this stage?
A3: Poor aqueous solubility is one of the most frequent reasons for the apparent lack of activity of small molecules.[6][7][8] Your compound may be precipitating out of the assay medium, meaning its effective concentration at the cellular or molecular target is far lower than the nominal concentration you prepared.
Troubleshooting Solubility:
-
Visual Inspection: Carefully inspect the wells of your assay plate (ideally under a microscope) after adding the compound. Look for any signs of precipitation, such as crystals, cloudiness, or a film at the bottom of the well.
-
Solubility Assessment: Perform a formal solubility test. A detailed protocol for this is provided in the appendices.
-
Solvent Choice: Most small molecules are dissolved in a stock solution of 100% DMSO.[6] Ensure that the final concentration of DMSO in your assay is low enough to be tolerated by your cells or assay system, typically below 0.5%.[6]
Q4: I've confirmed the compound is soluble at the tested concentrations. What aspects of my cell-based assay should I optimize?
A4: The reproducibility and reliability of cell-based assays depend on several critical parameters.[9] If your compound is stable and soluble, the issue may lie within the assay itself.
Key Assay Parameters to Optimize:
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and have a low passage number. Stressed or senescent cells can respond differently to stimuli.[10] Also, ensure your cultures are free from contamination, such as mycoplasma.[9]
-
Cell Seeding Density: The number of cells plated can significantly impact the outcome. Too few cells may lead to a weak signal, while confluent cells may have altered metabolic activity or signaling.
-
Incubation Time: The biological effect of a compound may take time to develop. It is advisable to test a range of incubation times (e.g., 24, 48, 72 hours) to identify the optimal window for observing activity.[7]
-
Reagent Concentrations: The concentrations of all assay reagents, including substrates or detection molecules, should be optimized to ensure you are working within the linear range of the assay.
Diagram 1: General Troubleshooting Workflow
This diagram outlines the systematic approach to diagnosing low bioactivity.
Caption: A step-by-step workflow for troubleshooting low compound bioactivity.
Section 3: Biological System and Target Engagement
If both the compound and the assay setup are sound, the final area of investigation is the biological context. Is your compound reaching its intended target, and is that target relevant in your chosen model system?
Q5: How do I know if the lack of activity is due to my specific biological model?
A5: This is a crucial question in drug discovery. The efficacy of a compound can be highly dependent on the cellular context.
-
Target Expression: First, confirm that the intended molecular target of your compound is expressed in the cell line or biological system you are using. This can be verified using techniques like Western Blot, qPCR, or proteomics.
-
Pathway Activation: The target may be present, but the signaling pathway it modulates might not be active or relevant for the endpoint you are measuring. For example, if your compound inhibits a specific kinase, but that kinase is not a critical driver of proliferation in your chosen cell line, you will not observe an anti-proliferative effect.
-
Cellular Uptake/Efflux: The compound must be able to cross the cell membrane to reach an intracellular target. If your compound has poor permeability or is actively removed from the cell by efflux pumps, its intracellular concentration will remain too low to be effective.
Diagram 2: Barriers to Target Engagement
This diagram illustrates how various factors can reduce the effective concentration of a compound at its site of action.
Caption: Conceptual barriers reducing a compound's effective concentration.
Section 4: Advanced Troubleshooting - The Case of Assay Interference
Q6: Could my compound be interfering with the assay technology itself, masking its true activity?
A6: Yes, this is a known phenomenon. Some compounds, often referred to as Pan-Assay Interference Compounds (PAINS), can interfere with assay readouts through various mechanisms, which can sometimes lead to false negatives as well as false positives.[11][12][13]
Common Interference Mechanisms:
-
Fluorescence Quenching/Autofluorescence: If your assay uses a fluorescence readout, your compound might absorb light at the excitation or emission wavelength, leading to a decreased signal (quenching).[14] Conversely, it could be autofluorescent, increasing the background noise.
-
Redox Activity: Compounds that are redox-active can interfere with assays that rely on redox-sensitive reagents, such as those using luciferase or resazurin.[13]
-
Aggregation: At higher concentrations, some compounds form colloidal aggregates that can non-specifically sequester proteins, including enzymes in your assay, potentially inhibiting them and masking a more specific effect.[12]
To test for interference, run control experiments with your compound in the absence of cells or the primary biological target to see if it directly affects the assay's reporter system.[7]
Appendices: Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC-MS and NMR
-
Sample Preparation: Accurately weigh ~1-2 mg of your synthesized compound. For NMR, dissolve in an appropriate deuterated solvent (e.g., CDCl₃). For HPLC-MS, dissolve in a suitable solvent like methanol or acetonitrile to create a ~1 mg/mL stock solution.
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts, splitting patterns, and integrations with the expected structure.
-
HPLC-MS Analysis:
-
Dilute the stock solution into the mobile phase.
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Confirm the molecular weight from the mass spectrum and determine the purity by integrating the peak area at a suitable wavelength (e.g., 254 nm).
-
Protocol 2: Aqueous Solubility Assessment
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[6]
-
Serial Dilution: In a clear microcentrifuge tube or 96-well plate, add your assay buffer or cell culture medium.
-
Add Compound: Add a small volume of the DMSO stock solution to the buffer to achieve the highest concentration you plan to test in your assay. Ensure the final DMSO concentration is consistent with your assay conditions (e.g., 0.5%).
-
Equilibrate: Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.
-
Visual Inspection: Visually inspect the solution against a dark background for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC.
Protocol 3: Cell Viability Assay using Resazurin
This protocol helps determine if the lack of a specific biological effect is due to general cytotoxicity.
-
Cell Plating: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your compound in cell culture medium. Add the compound solutions to the cells. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "positive control" for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
Resazurin Addition: Add Resazurin solution to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence using a microplate reader (typically ~560 nm excitation / 590 nm emission). A decrease in fluorescence compared to the vehicle control indicates cytotoxicity.[6]
References
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]
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Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
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Capuzzi, S. J., Muratov, E. N., & Tropsha, A. (2017). Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay Interference Compounds. Journal of Chemical Information and Modeling, 57(3), 417–427. [Link]
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Baell, J. B. (2016). Feeling the PAIN: The Evolution of Pan-Assay Interference Compounds (PAINS) and Their Continuing Relevance to Drug Discovery. Journal of Medicinal Chemistry, 59(14), 6631–6640. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-465. [Link]
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Zhang, Y., et al. (2024). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Chemical Science, 15(1), 123-129. [Link]
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26. [Link]
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Irwin, J. J., Duan, D., Torosyan, H., Do, K. T., Ziebart, K. T., Sterling, T., Tumanian, G., & Shoichet, B. K. (2015). ZINC: a free tool to discover chemistry for biology. Journal of chemical information and modeling, 55(1), 1–12. [Link]
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Colomer, I., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. Molecules, 29(4), 861. [Link]
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Martínez, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 11(11), 1361. [Link]
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Wu, J., et al. (2003). Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Tetrahedron, 59(1), 47-52. [Link]
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Langer, P., et al. (2007). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 12(5), 1056-1062. [Link]
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Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Ranu, B. C., et al. (2003). Paal–Knorr Pyrrole Synthesis in Water. Green Chemistry, 5, 4-6. [Link]
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Belskaya, N. P., et al. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2021(4), M1288. [Link]
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Doi, H., et al. (2007). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. Journal of labelled compounds & radiopharmaceuticals, 50(5-6), 460–462. [Link]
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Lan, L., et al. (2014). Synthesis and biological evaluation of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives as potential anticancer agents. Anticancer agents in medicinal chemistry, 14(7), 994–1002. [Link]
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Tarasova, O. A., et al. (2008). Reaction of 3,4-diiodo-2,5-dimethyl-1H-pyrrole with thioamides. Chemistry of Heterocyclic Compounds, 44(8), 948-951. [Link]
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Gribble, G. W. (2010). Marine Pyrrole Alkaloids. Marine Drugs, 8(10), 2649-2700. [Link]
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Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of medicinal chemistry, 55(9), 4446–4456. [Link]
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overcoming solubility issues of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole in assays
Focus: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole and Related Small Molecules
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of the research compound This compound and other structurally similar, poorly soluble small molecules. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure your experimental results are accurate and reproducible.
The core structure of this compound—a substituted pyrrole with a bulky, hydrophobic iodophenyl group—is characteristic of many modern drug candidates.[1][2][3] Such molecules often exhibit low aqueous solubility, which can lead to significant challenges in biological assays, including precipitation, aggregation, and underestimated potency.[4] This guide will walk you through diagnosing and systematically resolving these critical issues.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with challenging compounds.
Q1: My initial 10 mM DMSO stock of this compound appears clear, but I see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound in solution dramatically decreases when it is diluted into an aqueous medium.[5][6] The compound, which was stable in >99% DMSO, crashes out as the environment becomes predominantly water-based. This is often referred to as reaching the limit of the compound's "kinetic solubility."[7][8]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A2: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is measured by diluting a concentrated DMSO stock into an aqueous buffer and determining the concentration at which precipitation first occurs.[9] This process creates a supersaturated, thermodynamically unstable state.[10] It's a high-throughput measurement often used in early drug discovery.[7]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution over a longer incubation period (e.g., 24 hours).[10][11]
For most screening assays, you are dealing with kinetic solubility. The value is typically higher than the thermodynamic solubility, but if the compound is not handled correctly, it can precipitate over the course of your experiment, leading to inconsistent results.[8]
Q3: What is the maximum percentage of DMSO I should use in my final assay?
A3: This is highly dependent on your specific assay system (e.g., cell-based, enzyme-based). As a general rule, most assays tolerate DMSO up to 0.5-1.0%. Higher concentrations can lead to artifacts, such as enzyme inhibition, altered cell membrane integrity, or direct compound toxicity.[12][13][14] It is imperative to run a "vehicle control" with the same final DMSO concentration as your test wells to assess its baseline effect. For sensitive cell lines, the tolerated DMSO concentration can be as low as 0.1%.[14]
Q4: Can I just sonicate or heat the final solution to get my compound to dissolve?
A4: While gentle heating and sonication can help dissolve a compound during the preparation of a concentrated stock solution in an organic solvent like DMSO, these methods are generally not recommended for the final aqueous assay solution.[5] They can temporarily increase solubility, but the compound will likely precipitate again as the solution cools to the assay temperature. Furthermore, excessive heat can degrade the compound or damage biological reagents like proteins.[5]
Part 2: Troubleshooting and Best Practices Guide
This section provides a systematic workflow for diagnosing and solving solubility issues with this compound or similar molecules.
Step 1: Confirming and Characterizing the Solubility Issue
Before attempting to fix the problem, you must confirm that solubility is the root cause of your assay variability.
Protocol 1: Visual and Microscopic Precipitate Assessment
-
Prepare your compound dilution series as you would for the actual experiment in a clear 96-well plate.
-
Include a "buffer only" and "vehicle control" (buffer + max DMSO concentration) as negative controls.
-
Visual Inspection: Hold the plate against a dark background and look for cloudiness, turbidity, or visible particles.
-
Microscopic Inspection: Examine the wells under a standard light microscope at 10x or 20x magnification. Look for crystalline or amorphous precipitates that are absent in the control wells.
-
Time-Course Check: Let the plate sit at the assay incubation temperature for the full duration of your experiment (e.g., 1 hour, 24 hours) and re-inspect. A compound may be soluble initially but precipitate over time.
Step 2: Systematic Solubilization Workflow
If precipitation is confirmed, follow this decision tree to find an effective solubilization strategy. The goal is to keep the compound in a monomeric, active state without perturbing the biological assay.
Caption: Decision workflow for troubleshooting compound solubility.
Strategy 1: Co-solvent Addition
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the bulk solvent.[][16][17] By disrupting water's hydrogen bond network, they lower the energy required to create a cavity for the non-polar solute.[]
Protocol 2: Co-solvent Screening
-
Prepare assay buffers containing various concentrations of a co-solvent. Common choices include Polyethylene Glycol 400 (PEG400), Propylene Glycol, or Glycerol.[][18]
-
Test a range of co-solvent concentrations (e.g., 1%, 2%, 5% v/v).
-
Add your compound (from DMSO stock) to these co-solvent-containing buffers and repeat the precipitate assessment (Protocol 1).
-
Crucially , run your biological assay's vehicle control with each successful co-solvent condition to ensure the co-solvent itself does not interfere with the assay readout.
| Co-solvent | Typical Starting Conc. | Pros | Cons |
| PEG400 | 1-5% | Generally well-tolerated by enzymes. | Can be viscous at higher concentrations. |
| Propylene Glycol | 1-5% | Good solubilizing power. | May affect some cell-based assays. |
| Glycerol | 1-10% | Protein-stabilizing properties.[18] | Can significantly increase viscosity. |
Strategy 2: Surfactant Addition
Causality: Non-ionic surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). Hydrophobic compounds can partition into the hydrophobic core of these micelles, effectively increasing their apparent solubility.[19] Surfactants also reduce surface tension and can prevent compound or protein aggregation at interfaces.[20][21]
Protocol 3: Surfactant Screening
-
Prepare assay buffers containing a non-ionic surfactant slightly above its CMC. Common choices are Tween-20 (Polysorbate 20) or Pluronic F-68.
-
Typical concentrations to test are 0.01% to 0.1% (v/v).
-
Add your compound and assess for precipitation (Protocol 1).
-
Validate: Ensure the surfactant does not denature proteins or disrupt cell membranes in your assay by running rigorous vehicle controls. Tween-20, for example, is known to stabilize some enzymes but can interfere with others.[22][23]
| Surfactant | Typical Conc. | Pros | Cons |
| Tween-20 | 0.01-0.05% | Effective at low concentrations, prevents surface adsorption.[20] | Can interfere with protein-protein interactions or fluorescence assays. |
| Pluronic F-68 | 0.02-0.1% | Generally very mild and cytocompatible. | May be less effective for highly hydrophobic compounds. |
Strategy 3: Cyclodextrin Encapsulation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[24][25] Poorly soluble molecules can form an "inclusion complex" where the hydrophobic part of the molecule (like the iodophenyl group) sits inside the cavity, while the complex as a whole remains water-soluble.[26][27][]
Protocol 4: Cyclodextrin Formulation
-
Select a modified cyclodextrin, as they have significantly higher aqueous solubility than native cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent choices.[24]
-
Prepare a concentrated stock solution of the cyclodextrin (e.g., 10-40% w/v) in your assay buffer.
-
Add the compound (from DMSO stock) directly to the cyclodextrin-containing buffer. Vortex gently and allow it to equilibrate for 15-30 minutes to facilitate complex formation.[26]
-
Perform serial dilutions from this solution for your assay.
-
Validate: Run controls to ensure the cyclodextrin does not interfere with your target or assay components.
Part 3: Compound Management and Storage
Proper handling is essential to prevent solubility issues before they begin.[29][30][31]
-
Stock Solution Storage: Store primary DMSO stock solutions of this compound at -20°C or -80°C in tightly sealed, low-volume aliquots to minimize freeze-thaw cycles.[5][32]
-
Water Contamination: DMSO is highly hygroscopic. Water absorption into your stock solution can cause the compound to precipitate over time, especially during freeze-thaw cycles.[6] Use anhydrous DMSO and handle it in a low-humidity environment.
-
Pre-use Check: Before each use, bring aliquots to room temperature and visually inspect for precipitate. If any is present, gently vortex the solution.[5]
Caption: Best practices for compound stock solution handling.
By implementing these systematic troubleshooting strategies and adhering to best practices in compound management, researchers can overcome the solubility challenges posed by this compound and similar compounds, leading to more reliable and impactful scientific outcomes.
References
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Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate.[Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.[Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.[Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.[Link]
-
Kinetic versus thermodynamic solubility temptations and risks. Ovid.[Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.[Link]
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Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed.[Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.[Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central.[Link]
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Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.[Link]
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Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.[Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... ResearchGate.[Link]
-
Compound Management and Integrity. Beckman Coulter Life Sciences.[Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn.[Link]
-
High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. BMC Research Notes.[Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.[Link]
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.[Link]
-
Effect of DMSO on assay performance. Binding experiments were performed... ResearchGate.[Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.[Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bangladesh Journal of Ethnopharmacology.[Link]
-
Does DMSO have an influence on tube formation assay (with EPC)? ResearchGate.[Link]
-
Compound Solubility and HTS Screening. Ziath.[Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.[Link]
-
Improving Solubility of Molecules via Nanomilling. Altasciences.[Link]
-
Tween surfactants: Adsorption, self-organization, and protein resistance. ResearchGate.[Link]
-
Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear. PubMed.[Link]
-
A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. LinkedIn.[Link]
-
Polysorbate 20 prevents the precipitation of a monoclonal antibody during shear Viscosity of monoclonal antibodies under shear. ResearchGate.[Link]
-
Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. PubMed Central.[Link]
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]
-
Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. American Association of Pharmaceutical Scientists.[Link]
-
The Impact of Tween 20 on the Physical Properties and Structure of Agar Gel. PubMed Central.[Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.[Link]
-
Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3. Look Chemical.[Link]
-
1H-Pyrrole, 2,5-dimethyl-. NIST WebBook.[Link]
-
Chemical Properties of 1H-Pyrrole, 3-ethyl-2,4-dimethyl- (CAS 517-22-6). Cheméo.[Link]
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- 32. gmpplastic.com [gmpplastic.com]
Technical Support Center: Scale-Up Synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Welcome to the technical support center for the synthesis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important pyrrole derivative. My goal is to provide you with not just a protocol, but a framework for understanding the critical parameters of the Paal-Knorr synthesis, enabling you to troubleshoot effectively and optimize your process for safety, efficiency, and yield.
Introduction: The Paal-Knorr Synthesis
The synthesis of this compound is most commonly achieved via the Paal-Knorr pyrrole synthesis. This robust and versatile reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-iodoaniline).[1][2] While simple in principle, scaling this reaction introduces challenges related to reaction kinetics, heat management, purification, and byproduct formation. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction, and why is it important for troubleshooting?
A1: The reaction proceeds via an acid-catalyzed pathway. Understanding the mechanism is crucial because it helps diagnose issues. For instance, knowing that hemiaminal formation and cyclization are key steps helps in selecting the right catalyst and conditions to favor these steps over side reactions.[2][3][4]
The generally accepted mechanism involves:
-
Protonation: One of the carbonyl groups of 2,5-hexanedione is protonated by the acid catalyst, increasing its electrophilicity.
-
Nucleophilic Attack: The primary amine (3-iodoaniline) attacks the protonated carbonyl, forming a hemiaminal intermediate.
-
Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group.
-
Dehydration: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration to eliminate two molecules of water, forming the stable, aromatic pyrrole ring.[4][5]
A visual representation of this pathway is provided below.
Caption: Paal-Knorr pyrrole synthesis mechanism.
Q2: Which acid catalyst is best for this synthesis on a larger scale?
A2: While various Brønsted and Lewis acids can catalyze the reaction, glacial acetic acid is often the preferred choice for its balance of reactivity and safety.[6] It is effective in promoting the condensation while being weak enough to minimize the primary side reaction: the acid-catalyzed self-condensation of 2,5-hexanedione to form a furan derivative.[4] Using strong acids like HCl or H₂SO₄, especially at pH < 3, significantly increases the risk of furan byproduct formation.[4][5] For sensitive substrates or difficult reactions, milder Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have been shown to be highly efficient, even in catalytic amounts under solvent-free conditions.[7]
Q3: What solvent system should I use for a scale-up reaction?
A3: The choice of solvent depends on your scale, equipment, and purification strategy.
-
Ethanol/Methanol: These are common choices. They effectively dissolve the starting materials and the acetic acid catalyst. The reaction can be run at reflux, and the product may precipitate upon cooling or addition of water, simplifying initial isolation.[5]
-
Water: Green chemistry approaches have demonstrated that water can be a suitable medium for Paal-Knorr syntheses, often leading to good yields.[8]
-
Solvent-Free: For a truly "green" and high-concentration process, the reaction can be run neat with only a catalytic amount of acid, particularly with microwave heating.[7] This minimizes solvent waste but requires careful temperature control to manage the exotherm.
Troubleshooting Guide: From Low Yields to Purification Woes
Q4: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix it?
A4: Low yield is the most common complaint in scale-up synthesis. Here’s a systematic approach to diagnosing the issue.
Caption: Troubleshooting flowchart for low reaction yield.
-
Cause 1: Insufficiently Reactive Amine: 3-Iodoaniline is less nucleophilic than aniline due to the electron-withdrawing effect of the iodine atom. This can slow the initial attack on the dicarbonyl.
-
Solution: Increase the reaction temperature or extend the reaction time. Monitoring by Thin Layer Chromatography (TLC) is essential. A more active catalyst system may also be required.[5]
-
-
Cause 2: Starting Material Degradation: 3-Iodoaniline is sensitive to light and can oxidize over time, appearing dark brown or black.[9] Using degraded starting material will drastically lower your yield.
-
Solution: Use fresh, pale-yellow 3-iodoaniline. If necessary, purify it by distillation or recrystallization before use. Store it in an amber bottle, protected from light.
-
-
Cause 3: Suboptimal Reaction Conditions: As discussed, an inappropriate catalyst or temperature can stall the reaction or favor side products.
-
Solution: If using acetic acid in ethanol, ensure you are at a rolling reflux. If yields are still low, consider switching to a microwave-assisted protocol, which can significantly accelerate the reaction.[5]
-
Q5: My crude product is a dark, oily tar. What happened and is it salvageable?
A5: A dark, tarry crude product usually indicates decomposition or polymerization side reactions.
-
Cause: This is often due to prolonged heating at high temperatures, especially if air (oxygen) is present. Anilines are prone to oxidation.
-
Solution & Prevention:
-
Inert Atmosphere: For large-scale reactions with long heating times, running the reaction under an inert atmosphere of nitrogen or argon is highly recommended.
-
Temperature Control: Do not overheat. Find the minimum temperature required for a reasonable reaction rate.
-
Salvage Operation: The tar can sometimes be salvaged. Dissolve the crude material in a minimal amount of a solvent like dichloromethane or ethyl acetate. Treat it with activated carbon to adsorb polymeric impurities, then filter through a pad of Celite®. The resulting solution can then be subjected to column chromatography.
-
Q6: I'm having trouble purifying the final product by column chromatography. It runs very slowly or streaks badly.
A6: Aryl-substituted pyrroles can be challenging to purify.
-
Cause 1: Acidity: Residual acetic acid from the reaction can cause the product to streak on silica gel.
-
Solution: Before concentrating the crude product for chromatography, ensure your workup includes a wash with a weak base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
-
Cause 2: Incorrect Solvent System: The polarity of your elution solvent may be too high or too low.
-
Solution: Systematically screen solvent systems using TLC. A common starting point for aryl pyrroles is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[10] A gradient elution (gradually increasing the percentage of the more polar solvent) is often necessary.
-
-
Alternative: Recrystallization: If chromatography is problematic, recrystallization is an excellent alternative for achieving high purity on a large scale.
-
Solution: Attempt to recrystallize the crude product from a solvent system like methanol/water or ethanol/water.[5] Dissolve the crude solid in a minimum amount of hot alcohol, then slowly add water until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Detailed Scale-Up Protocol
This protocol is designed for a nominal 25-gram scale synthesis of this compound.
Reagent Table
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equivalents |
| 3-Iodoaniline | C₆H₆IN | 219.02 | 21.9 g | 0.10 | 1.0 |
| 2,5-Hexanedione | C₆H₁₀O₂ | 114.14 | 12.0 mL | 0.10 | 1.0 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 5.7 mL | 0.10 | 1.0 |
| Ethanol (200 proof) | C₂H₆O | 46.07 | 100 mL | - | - |
Step-by-Step Methodology
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.
-
Charging Reagents: To the flask, add ethanol (100 mL), 3-iodoaniline (21.9 g, 0.10 mol), and 2,5-hexanedione (12.0 mL, 0.10 mol).
-
Catalyst Addition: Slowly add glacial acetic acid (5.7 mL, 0.10 mol) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., 10% Ethyl Acetate in Hexanes), observing the disappearance of the 3-iodoaniline spot.
-
Cooling & Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath for 30 minutes. The product may begin to precipitate.
-
Workup - Quenching: Slowly pour the cooled reaction mixture into 400 mL of cold water with stirring. A solid precipitate should form.
-
Workup - Neutralization: Add saturated sodium bicarbonate solution portion-wise until the aqueous layer is neutral or slightly basic (pH 7-8) to neutralize the acetic acid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Purification: The crude solid can be further purified by recrystallization from a methanol/water mixture to yield the final product as a crystalline solid.[5]
Safety and Handling
-
3-Iodoaniline: Harmful if swallowed or in contact with skin.[9] It can cause skin and serious eye irritation. It is also light-sensitive.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
2,5-Hexanedione: This is a combustible liquid and a known neurotoxin that can cause peripheral neuropathy with chronic exposure.[11][12][13] It may also cause skin, eye, and respiratory tract irritation.[13] Strict engineering controls (fume hood) and appropriate PPE are mandatory.
-
Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution in a fume hood.
By understanding the chemistry, anticipating potential problems, and adhering to safe laboratory practices, you can successfully and efficiently scale the synthesis of this compound.
References
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (2018).
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. (2023). [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. jOeCHEM via YouTube. (2020). [Link]
-
Akbaşlar, D., Demirkol, O., & Giray, S. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. ResearchGate. (2014). [Link]
- An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. PubMed. (2007). [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. PubMed Central. (2011). [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH. (2019). [Link]
-
Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. (2017). [Link]
-
Free Full-Text | An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. (2019). [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry (RSC Publishing). (2023). [Link]
-
Facile and Scalable Methodology for the Pyrrolo[2,1-f][1][3][6]triazine of Remdesivir. NIH. (2021). [Link]
-
Various routes for the synthesis of aryl substituted pyrroles. ResearchGate. [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. NIH. (2024). [Link]
-
Reaction of 1-(4-methylphenyl)-5-phenyl-2,3-dihydro-1H-pyrrole-2,3-dione with tris(diethylamino)phosphine. A new synthesis of 3,3′-bipyrrolylidene-2,2′-dione derivatives. ResearchGate. (2007). [Link]
-
Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β - idUS. idUS - University of Seville. (2023). [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. (2022). [Link]
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method refinement for consistent results with 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Technical Support Center: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Introduction: Welcome to the technical support guide for this compound (CAS No. 217314-37-9). This molecule is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a substituted pyrrole core and an iodophenyl group, makes it an ideal precursor for constructing more complex molecular architectures, primarily through cross-coupling reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help researchers achieve consistent and high-quality results in their experiments.
Part 1: Synthesis & Purification Troubleshooting
The synthesis of this compound is most commonly achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (3-iodoaniline).[1][2] While robust, this reaction is prone to several issues that can affect yield and purity.
Mechanism Overview: The Paal-Knorr Pyrrole Synthesis
The reaction proceeds through an acid-catalyzed pathway. The amine first attacks one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a two-step dehydration to yield the final aromatic pyrrole ring.[3][4][5]
Caption: The acid-catalyzed mechanism of the Paal-Knorr pyrrole synthesis.
Frequently Asked Questions (Synthesis)
Q1: My reaction yield is very low or the reaction is not proceeding to completion. What are the common causes?
A1: Low yields in a Paal-Knorr synthesis can stem from several factors:
-
Inappropriate Reaction Conditions: Traditional methods often require prolonged heating in strong acid, which can lead to the degradation of starting materials or the product.[4][6] The use of excessively high temperatures or highly acidic conditions can cause polymerization, leading to the formation of dark, tarry substances.[7]
-
Suboptimal Catalyst Choice: While acid catalysis is generally required, excessively strong acids (pH < 3) can promote the formation of furan byproducts or cause decomposition.[3][4]
-
Poor Quality Starting Materials: Impurities in the 2,5-hexanedione or 3-iodoaniline can inhibit the reaction or lead to side products. 3-Iodoaniline, in particular, can be susceptible to oxidation and discoloration over time.
-
Solution: Use freshly distilled or purified starting materials. Ensure the 3-iodoaniline is of high purity and has not darkened significantly.
-
Q2: I'm observing a significant byproduct in my reaction mixture. What is it and how can I prevent it?
A2: The most common byproduct is the corresponding furan (2,5-dimethylfuran), which arises from the acid-catalyzed self-condensation of 2,5-hexanedione.[3][7] This side reaction becomes dominant under strongly acidic conditions where the rate of diketone cyclization outcompetes the rate of amine condensation.
-
Prevention Strategy: The key is to control the acidity. Avoid using amine hydrochloride salts and maintain a pH above 3.[4] Using weaker acids like acetic acid or employing Lewis acid catalysts can significantly suppress furan formation.[3][4]
Q3: The purification of the final product is proving difficult. What is the best approach?
A3: this compound is a solid with a reported melting point of 103-106 °C.[9] Both recrystallization and column chromatography are effective purification methods.
-
Column Chromatography: Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexane. Monitor the separation by Thin Layer Chromatography (TLC).
-
Recrystallization: A methanol/water mixture or ethanol can be effective for recrystallization.[3] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
Troubleshooting Workflow: Synthesis
Caption: A logical workflow for troubleshooting the Paal-Knorr synthesis.
Part 2: Downstream Applications & Troubleshooting
The primary utility of the iodo- substituent is as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[10][11] This allows for the straightforward synthesis of diverse biaryl compounds.
Mechanism Overview: The Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, a step that is activated by a base.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the new C-C bond.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (Suzuki-Miyaura Coupling)
Q1: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What should I check?
A1: Failures in Suzuki coupling often relate to catalyst deactivation or suboptimal reaction parameters.
-
Catalyst and Ligand: Ensure the palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and any added phosphine ligands are of high quality. Oxygen can deactivate the Pd(0) catalyst, so reactions should be run under an inert atmosphere (Nitrogen or Argon).
-
Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause side reactions. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The base must be finely powdered and anhydrous for best results.
-
Solvent: The solvent system must be appropriate for the reactants and be thoroughly degassed to remove dissolved oxygen. Common solvents include toluene, dioxane, or mixtures like DME/water.
-
Competing Reactions: A common side reaction is homocoupling of the boronic acid. This can be minimized by ensuring efficient oxidative addition and transmetalation, often by careful choice of ligand and base.
Q2: How do I know if my catalyst has been poisoned?
A2: Catalyst poisoning can be indicated by a reaction that starts but then stalls, or fails completely. The pyrrole nitrogen itself can coordinate to the palladium center, potentially inhibiting catalysis, although this is less common with N-aryl pyrroles. Impurities from previous steps (e.g., residual acid) can also poison the catalyst. Ensure the starting pyrrole is highly pure.
Part 3: Protocols & Data
Protocol 1: Synthesis of this compound
This protocol utilizes a mild acid catalyst to favor high yields and minimize furan byproduct formation.
-
Materials:
-
3-Iodoaniline (1.0 eq)
-
2,5-Hexanedione (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add 3-iodoaniline and glacial acetic acid. Stir until the amine is fully dissolved.
-
Add 2,5-hexanedione to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and monitor the progress by TLC (e.g., 10% Ethyl Acetate/Hexane). A typical reaction time is 2-4 hours.[3]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water and stir.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization from a methanol/water mixture.[3]
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for coupling the title compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq)
-
K₂CO₃ (2.0-3.0 eq, anhydrous)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask or similar reaction vessel
-
-
Procedure:
-
To a Schlenk flask, add the pyrrole, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Heat the reaction mixture (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reference Data Table
| Property | Value | Source(s) |
| CAS Number | 217314-37-9 | [9][12][13] |
| Molecular Formula | C₁₂H₁₂IN | [9] |
| Molecular Weight | 297.13 g/mol | [9] |
| Appearance | Solid | [9] |
| Melting Point | 103-106 °C | [9] |
| Storage Temp. | 2-8 °C | [9] |
Part 4: Stability and Storage
Q: How should I properly store this compound to ensure its stability?
A: Aryl iodides and pyrrole-containing compounds can be sensitive to light and air over long periods.
-
Storage Conditions: For long-term stability, store the compound in a tightly sealed, amber-colored vial to protect it from light.[9] Store in a refrigerator at 2-8 °C under an inert atmosphere (argon or nitrogen) to minimize oxidation.[9] While generally stable, iodinated aromatic compounds can sometimes undergo slow decomposition, especially in the presence of light or trace metals.[14]
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions [Table]. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Supporting Information. (n.d.). Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. Retrieved from [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
-
Wang, L., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1563. Retrieved from [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]
-
idUS. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β. idUS. Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]
-
ResearchGate. (n.d.). Various routes for the synthesis of aryl substituted pyrroles [Diagram]. ResearchGate. Retrieved from [Link]
-
Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Innovations in PTT, 49, 1-13. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
-
Gerus, I. I., et al. (2011). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Journal of the Korean Chemical Society, 55(5), 840-844. Retrieved from [Link]
-
Synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]
-
Molecules. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterizations of 2,5‐dimethyl‐1‐phenyl‐1H‐pyrrole derivatives [Figure]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents [Table]. ResearchGate. Retrieved from [Link]
-
Dana Bioscience. (n.d.). This compound. Dana Bioscience. Retrieved from [Link]
-
MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Retrieved from [Link]
-
PubMed. (2010). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. Chemical & Pharmaceutical Bulletin, 58(8), 1020-5. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-dimethyl-1H-pyrrole. PubChem. Retrieved from [Link]
-
MDPI. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, structure, and reactivity of fully aryl-substituted pyrroles: toward the synthesis of nitrogen-doped buckybowls. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura Reaction of Three 4-Iodophenylalanine-Containing.... ResearchGate. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 3-hetarylpyrroles by Suzuki–Miyaura cross-coupling. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 9. This compound | 217314-37-9 [amp.chemicalbook.com]
- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 12. This compound, 95 % [217314-37-9] | King-Pharm [king-pharm.com]
- 13. danabiosci.com [danabiosci.com]
- 14. 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed prediction and interpretation of its NMR data. This analysis is grounded in a comparative approach, leveraging experimental data from structurally analogous compounds and fundamental principles of NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and chemical analysis.
Introduction: The Structural Significance of Substituted Phenylpyrroles
1-(Aryl)-2,5-dimethyl-1H-pyrroles are a class of compounds with significant interest in medicinal chemistry and materials science. The electronic and steric properties of the substituent on the phenyl ring can profoundly influence the biological activity and physical properties of these molecules. Understanding the precise structure and electronic environment of these compounds is paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide focuses on the 3-iodo substituted analogue, providing a framework for its characterization.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2,5-dimethyl-pyrrole ring and the 3-iodophenyl ring. The chemical shifts are influenced by the diamagnetic anisotropy of the aromatic rings and the electronic effects of the iodine substituent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale and Comparative Analysis |
| Pyrrole-CH₃ | ~2.0 - 2.2 | singlet | N/A | In 2,5-dimethyl-1H-pyrrole, the methyl protons appear as a singlet.[1] The phenyl group in 1-phenyl-2,5-dimethylpyrrole will induce a slight shift.[2] |
| Pyrrole-H (H-3, H-4) | ~5.8 - 6.0 | singlet | N/A | The two protons on the pyrrole ring are chemically equivalent due to symmetry and will appear as a singlet. In 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, these protons are observed at 5.98 ppm.[3] |
| Phenyl-H (H-2) | ~7.6 - 7.8 | triplet (t) | ~1.5 - 2.0 | This proton is ortho to the iodine and will appear as a triplet due to coupling with H-4 and H-6. Its chemical shift is influenced by the deshielding effect of the iodine. |
| Phenyl-H (H-4) | ~7.2 - 7.4 | doublet of doublets (dd) | J ≈ 8.0, 1.5 | This proton is meta to the iodine and will show coupling to H-2 and H-5. |
| Phenyl-H (H-5) | ~7.1 - 7.3 | triplet (t) | ~8.0 | This proton is para to the iodine and will appear as a triplet due to coupling with H-4 and H-6. |
| Phenyl-H (H-6) | ~7.5 - 7.7 | doublet of doublets (dd) | J ≈ 8.0, 2.0 | This proton is ortho to the pyrrole nitrogen and will be deshielded. It will show coupling to H-5 and H-2. |
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Analysis |
| Pyrrole-CH₃ | ~12 - 14 | The methyl carbons of 2,5-dimethyl-1H-pyrrole are typically found in this region.[3] |
| Pyrrole-C (C-3, C-4) | ~106 - 109 | These carbons in the pyrrole ring are shielded. In 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, this signal is at 108.8 ppm.[3] |
| Phenyl-C (C-3) | ~94 - 96 | The carbon directly attached to the iodine atom will be significantly shielded due to the heavy atom effect. |
| Phenyl-C (C-1) | ~138 - 140 | The ipso-carbon attached to the pyrrole nitrogen will be deshielded. |
| Phenyl-C (C-5) | ~130 - 132 | |
| Phenyl-C (C-4) | ~129 - 131 | |
| Phenyl-C (C-6) | ~128 - 130 | |
| Phenyl-C (C-2) | ~125 - 127 | |
| Pyrrole-C (C-2, C-5) | ~128 - 130 | The carbons of the pyrrole ring attached to the methyl groups. In 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, this signal is at 129.5 ppm.[3] |
Experimental Protocol: ¹³C NMR Spectroscopy
A standard protocol for acquiring a ¹³C NMR spectrum would be:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A more concentrated sample may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required to achieve a good signal-to-noise ratio.
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Comparative Analysis with Structurally Related Compounds
The predicted NMR data for this compound can be benchmarked against known data for similar structures.
-
2,5-Dimethyl-1H-pyrrole: The chemical shifts of the pyrrole ring protons and carbons in our target molecule are expected to be similar to this parent compound, with slight shifts due to the influence of the 3-iodophenyl substituent.[1]
-
1-Phenyl-2,5-dimethylpyrrole: This compound provides a direct comparison for the effect of an unsubstituted phenyl ring. The chemical shifts of the phenyl protons and carbons in our target molecule will be modulated by the electronic and anisotropic effects of the iodine atom.[2]
-
Iodobenzene: The chemical shifts of the aromatic protons and carbons in iodobenzene serve as a good reference for the 3-iodophenyl ring in our target molecule, with adjustments for the presence of the 2,5-dimethyl-1H-pyrrole substituent.
The Influence of the Iodine Substituent
The iodine atom at the 3-position of the phenyl ring has several key effects on the NMR spectra:
-
¹H NMR: Iodine is an electron-withdrawing group through induction but electron-donating through resonance. Its primary effect on the proton chemical shifts is due to its diamagnetic anisotropy, which generally deshields ortho protons.
-
¹³C NMR: The most significant effect of the iodine atom in the ¹³C NMR spectrum is the "heavy atom effect," which causes a significant upfield shift (shielding) of the carbon atom to which it is directly attached (C-3).
Logical Framework for Spectral Assignment
The following diagram illustrates the logical workflow for assigning the NMR signals of this compound.
Caption: Workflow for NMR spectral assignment.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging comparative data from analogous structures and applying fundamental NMR principles, we have established a robust framework for the interpretation of its spectral features. This approach underscores the power of predictive spectroscopy in the absence of experimental data and serves as a valuable resource for chemists working with novel substituted phenylpyrrole compounds. The provided experimental protocols offer a standardized methodology for acquiring high-quality NMR data for this and similar molecules.
References
- This guide is a predictive analysis and does not cite direct experimental data for the title compound. The references below provide supporting data for the analogous compounds and fundamental principles discussed.
-
MDPI. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. Retrieved from [Link]
-
Max Planck Institute for Multidisciplinary Sciences. (2021). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's fragmentation pattern in mass spectrometry is paramount for structural elucidation, metabolite identification, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, a compound of interest in medicinal chemistry and materials science. Drawing upon established principles of iodo-aromatic and heterocyclic fragmentation, this document outlines a proposed fragmentation pathway, offers a comparative analysis with related molecules, and provides a detailed experimental protocol for researchers to replicate or expand upon these findings.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound (Molecular Weight: 297.14 g/mol ) in a mass spectrometer, particularly under electron ionization (EI), is expected to be driven by the key structural features: the relatively weak carbon-iodine bond and the stability of the aromatic and heterocyclic ring systems. The molecular ion ([M]⁺˙) will likely undergo a series of characteristic cleavages, leading to several diagnostic fragment ions.
The primary proposed fragmentation pathways are as follows:
-
Loss of Iodine Radical (I•): The most facile fragmentation is anticipated to be the cleavage of the C-I bond, given its lower bond dissociation energy compared to other bonds in the molecule. This would result in the formation of a highly stable 1-(phenyl)-2,5-dimethyl-1H-pyrrole cation at m/z 170. This fragment is expected to be one of the most abundant, if not the base peak, in the spectrum.[1][2][3]
-
Formation of the Iodophenyl Cation: Cleavage of the N-aryl bond would lead to the formation of the iodophenyl cation at m/z 204 and a neutral 2,5-dimethylpyrrole radical. The stability of the iodophenyl cation would make this a plausible fragmentation pathway.
-
Pyrrole Ring Fragmentation: The 2,5-dimethylpyrrole moiety can also undergo fragmentation. A common fragmentation for N-substituted pyrroles involves the cleavage of the bonds adjacent to the nitrogen atom. For the m/z 170 fragment, subsequent loss of a methyl radical (•CH₃) could occur, leading to a fragment at m/z 155.
-
Formation of Phenyl Cation: The iodophenyl cation (m/z 204) could further fragment by losing an iodine radical to form a phenyl cation at m/z 77. Alternatively, the 1-(phenyl)-2,5-dimethyl-1H-pyrrole cation (m/z 170) could undergo more complex rearrangements and fragmentation to also yield the phenyl cation at m/z 77.
Comparative Fragmentation Analysis
The predicted fragmentation of this compound can be better understood by comparing it to simpler, related molecules such as iodobenzene and 2,5-dimethyl-1-phenylpyrrole.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
| This compound | 297 | 170, 204, 77 | The primary fragmentation is the loss of the iodine atom. The presence of the pyrrole ring introduces additional fragmentation pathways. |
| Iodobenzene | 204 | 77 | The dominant fragmentation is the loss of the iodine radical to form the phenyl cation.[1][3] |
| 2,5-Dimethyl-1-phenylpyrrole | 171 | 170, 156, 77 | Fragmentation involves the loss of a hydrogen atom from the molecular ion, and loss of a methyl group. The phenyl cation is also a prominent fragment.[4] |
This comparison highlights how the presence of both the iodo-aryl and dimethyl-pyrrole moieties in this compound leads to a more complex fragmentation pattern than its simpler analogues. The facile loss of iodine is a characteristic feature derived from the iodobenzene component, while the stability of the resulting N-aryl pyrrole cation is influenced by the pyrrole ring.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
This section details a standard protocol for the analysis of this compound using a GC-MS system.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
2. Gas Chromatograph (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, with a high split ratio for concentrated samples)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness phenyl-methyl polysiloxane column, is suitable.
3. Mass Spectrometer (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
-
Scan Rate: 2 scans/second
4. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak by averaging the scans across the peak apex and subtracting the background spectrum.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the observed fragmentation pattern with the proposed pathway and with mass spectral libraries for confirmation.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed electron ionization fragmentation pathway for this compound.
Caption: Proposed electron ionization fragmentation pathway.
Logical Workflow for Analysis
Caption: Workflow for mass spectrometry analysis.
By adhering to this structured approach, researchers can effectively utilize mass spectrometry to characterize the fragmentation of this compound and other novel compounds, thereby gaining a deeper understanding of their chemical properties and behavior. This knowledge is critical for advancing research and development in a multitude of scientific disciplines.
References
- Liu, W., Ma, Y., Yin, Y. W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- Dannacher, J., & Stadelmann, J. P. (2008). Benchmark measurement of iodobenzene ion fragmentation rates.
- BenchChem. (2025). Unraveling the Fragmentation Pathway of 2-Iodobenzamide: A Mass Spectrometry Comparison Guide. BenchChem.
- Wang, C., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed, 24(22), 2854-62.
-
University of Arizona. Intro to Mass Spectrometry - Fragmentation Mechanisms. Retrieved from [Link]
- ResearchGate. (2025). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry.
- Malinovich, Y., & Lifshitz, C. (1986). Time-dependent mass spectra and breakdown graphs. 7. Time-resolved photoionization mass spectrometry of iodobenzene. The heat of formation of phenyl cation. The Journal of Physical Chemistry, 90(10), 2200-2204.
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Liu, W., Ma, Y., Yin, Y.-W., & Zhao, Y.-F. (2006). Synthesis of 5-[1-Aryl-pyrrol-2-yl]-1H-tetrazole. Chemical Journal of Chinese Universities, 27(8), 1472-1475.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Mestrelab Research. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]
- Al-Jalal, H. A., et al. (2018). Induced in-source fragmentation pattern of certain novel (1Z,2E)-N-(aryl)propanehydrazonoyl chlorides by electrospray mass spectrometry (ESI-MS/MS). PubMed, 15, 23.
- Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
- Nekrasov, Y. S., et al. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC, 2001(9), 117-124.
- Kuck, D. (2011). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
- Støver, C., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. PubMed, 61(23), 2741-8.
-
American Chemical Society. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dimethyl-1-phenylpyrrole. In PubChem Compound Database. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
- Shelton, J. L., et al. (2009).
- Horváth, G., & Ambrus, G. (1977). Studies in organic mass spectrometry. XIX The fragmentation of the trimethylsilyl derivatives of some 2,3-dialkyl-1,4-cyclopentanediols.
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A Senior Application Scientist's Guide to the Purity Assessment of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
Authored for Researchers, Scientists, and Drug Development Professionals
The robust characterization of any novel chemical entity is the bedrock of reliable and reproducible research. For compounds like 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, a potential intermediate in the synthesis of pharmacologically active molecules, establishing unimpeachable purity is not merely a procedural step but a prerequisite for meaningful downstream applications. Impurities, even in minute quantities, can drastically alter biological activity, compromise safety, and invalidate experimental data.[1][2]
This guide provides a comparative analysis of key analytical methodologies for the comprehensive purity assessment of this compound. We move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring each technique functions as a self-validating system. Our discussion is grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Section 1: Chromatographic Methods - The Gold Standard for Impurity Profiling
Chromatographic techniques are indispensable for separating the principal compound from its impurities, allowing for their individual detection and quantification.[5] The choice between liquid and gas chromatography hinges primarily on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical industry due to its versatility, high resolution, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1][5] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's predominantly non-polar character.
Causality of Method Design: The selection of a C18 column is based on the hydrophobic nature of the substituted pyrrole ring and the iodophenyl group. A gradient elution with acetonitrile and water is employed to ensure the effective separation of the main analyte from potential impurities, which may span a range of polarities. For instance, more polar by-products from synthesis (e.g., unreacted starting materials) will elute earlier, while less polar, structurally similar impurities will be resolved as the organic solvent concentration increases. A photodiode array (DAD) detector is chosen for its ability to monitor multiple wavelengths simultaneously, which is crucial for detecting impurities that may have different chromophores than the main compound.
Experimental Protocol: RP-HPLC with DAD Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: DAD, 210-400 nm; quantification wavelength set to 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Injection Volume: 5 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described.[1]
Data Presentation: Illustrative HPLC Purity Analysis
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 3.52 | 15.7 | 0.08 | Unknown Impurity |
| 2 | 8.91 | 19560.3 | 99.72 | This compound |
| 3 | 10.24 | 39.2 | 0.20 | Specified Impurity A |
| Total | 19615.2 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile and thermally stable impurities, GC-MS is a powerful tool.[6] Given that many pyrrole derivatives are amenable to gas chromatography, this method can effectively detect residual solvents or volatile by-products from the synthesis.[7] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
Causality of Method Design: Electron Ionization (EI) at 70 eV is a standard, robust method that generates reproducible fragmentation patterns, creating a molecular "fingerprint" that can be compared against spectral libraries for confident identification.[6] A non-polar capillary column (e.g., DB-5ms) is suitable for separating compounds based on their boiling points, which is the primary separation mechanism in GC.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
-
Injection: 1 µL, split ratio 20:1.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurity peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).
Data Presentation: Illustrative GC-MS Purity Analysis
| Peak No. | Retention Time (min) | Area % (TIC) | Identification (Library Match) | Match Factor |
| 1 | 4.15 | 0.05 | Toluene (Residual Solvent) | 982 |
| 2 | 11.78 | 99.91 | This compound | N/A (Main Peak) |
| 3 | 12.54 | 0.04 | Isomer of Main Compound | N/A |
Section 2: Quantitative NMR (qNMR) - An Absolute Purity Assessment
Unlike chromatographic methods that provide relative purity, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the absolute purity of a substance without needing a reference standard of the analyte itself.[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[8][10]
Causality of Method Design: The choice of an internal standard is critical. It must be of high purity, chemically inert, soluble in the same deuterated solvent as the analyte, and have at least one simple resonance (ideally a singlet) that does not overlap with any analyte signals.[10] Maleic acid is a good candidate. A long relaxation delay (D1) is essential to ensure complete T1 relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both analyte and standard (e.g., 30 s).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methyl protons on the pyrrole ring) and a signal for the internal standard (the vinyl protons of maleic acid).
-
-
Purity Calculation: The purity (P) is calculated using the following formula[8]:
-
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
-
Where: I = integral area, N = number of protons for the integrated signal, M = molar mass, m = mass, P = purity of the standard.
-
Section 3: Thermal Analysis - Purity of Crystalline Solids
Differential Scanning Calorimetry (DSC)
For highly pure, crystalline organic compounds, DSC offers a rapid and elegant method for purity determination.[5][] The principle is based on the van't Hoff law, which describes the melting point depression and broadening caused by the presence of impurities.[2][12] Less pure compounds exhibit a broader melting peak at a lower temperature than a pure compound.[13]
Causality of Method Design: This method is only applicable if the compound is crystalline, thermally stable through its melting point, and any impurities are soluble in the melt but not the solid phase.[5][13] A slow heating rate is used to maintain thermal equilibrium and ensure accurate measurement of the melting profile.
Experimental Protocol: DSC Purity Determination
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.
-
Thermal Program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melt.
-
An inert nitrogen atmosphere is maintained.
-
-
Data Analysis: The instrument software applies the van't Hoff equation to the shape of the melting endotherm to calculate the mole percent purity. This analysis is typically valid for purities greater than 98.5 mol%.[5]
Visualization of Experimental Workflows
A clear understanding of the experimental sequence is vital for reproducibility. The following diagrams, generated using Graphviz, illustrate the workflows for the primary analytical techniques discussed.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Absolute Purity Determination.
Section 4: Comparative Summary and Recommendations
The selection of an analytical method is dictated by the specific requirements of the analysis, such as the need for routine quality control versus the certification of a reference standard.
| Feature | HPLC-DAD | GC-MS | qNMR | DSC |
| Principle | Chromatographic Separation | Chromatographic Separation | Nuclear Resonance | Melting Point Depression |
| Purity Type | Relative (Area %) | Relative (Area %) | Absolute (Mass %) | Absolute (Mole %) |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (0.1%) | Low (>98.5% purity) |
| Sample Type | Soluble, non-volatile | Volatile, thermally stable | Soluble | Crystalline, thermally stable |
| Key Advantage | Versatile, high resolution | Definitive identification | No specific impurity standards needed | Rapid, no solvents |
| Key Limitation | Requires impurity standards for quantification | Limited to thermally stable compounds | Lower sensitivity | Only for high purity crystalline materials |
Recommendations:
-
For Routine Purity Checks and Impurity Profiling: HPLC-DAD is the recommended primary method. It is robust, reliable, and provides a detailed picture of all non-volatile impurities.
-
For Identifying Volatile Impurities and Residual Solvents: GC-MS should be used as a complementary technique to HPLC.
-
For Certification of a Reference Standard or as an Orthogonal Primary Method: ¹H qNMR is the method of choice. Its ability to provide an absolute purity value without reliance on other methods makes it invaluable for establishing a material's true content.
-
As a Quick Purity Screen for Crystalline Batches: DSC can be used as a rapid, complementary technique to confirm high purity, provided the material meets the necessary criteria.
By employing a strategic combination of these orthogonal analytical techniques, researchers and drug development professionals can establish a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of their work.
References
- A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
- Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013, September 14).
- Quantitative analysis using NMR | Journal of Chemical Education - ACS Publications. (n.d.).
- Quantitative NMR Spectroscopy.docx 11/2017. (2017).
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.).
- Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - Taylor & Francis Online. (2021, November 9).
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (n.d.).
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009, April 5).
- Purity Determination by DSC - Creative Biolabs. (n.d.).
- A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles - Benchchem. (n.d.).
- Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.).
- Webinar – DSC Purity Determination - Mettler Toledo. (n.d.).
- Differential scanning calorimetry - Wikipedia. (n.d.).
- ICH Test Procedures and Acceptance Criteria for Biological Products - National Toxicology Program. (n.d.).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- The Behavior of Some Pyrrole Derivatives in Gas Chromatography - Sci-Hub. (n.d.).
- CN102428068B - Process for the iodination of aromatic compounds - Google Patents. (n.d.).
- Process for preparing mono-iodinated aromatic compound - TREA. (n.d.).
- Elemental analysis: an important purity control but prone to manipulations - RSC Publishing. (n.d.).
- Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes | Request PDF. (n.d.).
- Analytical Services for Purity Determination - BOC Sciences. (n.d.).
- Iodine HPLC Assay - Eagle Biosciences. (n.d.).
- Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies - MDPI. (n.d.).
- Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed. (n.d.).
- Comparative Guide to Validating the Purity of Synthesized 3,4-Diethyl-2,5-dimethyl-1H-pyrrole - Benchchem. (n.d.).
- (PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.).
- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed Central. (2023, December 5).
- Analytical Methods - OPUS. (2025, August 28).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. (2017, December 20).
- Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. (2021, October 25).
- 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice - PubMed. (n.d.).
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF - ResearchGate. (2025, August 5).
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A Comparative Analysis of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole and Established Serotonin Receptor Ligands
This guide provides a comprehensive comparative framework for evaluating the novel compound 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole against well-characterized serotonin (5-HT) receptor ligands. Designed for researchers and drug development professionals, this document delves into the essential experimental data required to profile a new chemical entity targeting the serotonergic system. We will compare the structural attributes, receptor binding affinities, functional activities, and potential in vivo implications of our lead compound with established pharmacological tools: the 5-HT1A antagonist WAY-100635, the 5-HT1A partial agonist/α1D antagonist BMY 7378, and the 5-HT1B agonist CP 94253.
Introduction: The Rationale for a Novel Pyrrole-Based Ligand
The serotonergic system, with its at least 15 receptor subtypes, represents a critical nexus for therapeutic intervention in a wide array of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1][2] The development of subtype-selective ligands is paramount to achieving targeted therapeutic effects while minimizing off-target side effects.
The subject of this guide, this compound, is a novel synthetic compound. Its pyrrole core is a privileged scaffold in medicinal chemistry, and the substituted phenyl ring suggests potential for interaction with the aromatic residues within the binding pockets of aminergic G protein-coupled receptors (GPCRs).[3] The purpose of this document is to outline the scientific workflow for characterizing this compound's serotonergic activity by comparing it directly with ligands of known function and selectivity.
Comparator Ligands:
-
WAY-100635: A potent and selective "silent" antagonist for the 5-HT1A receptor, widely used in research to probe the function of this autoreceptor.[4][5][6]
-
BMY 7378: A ligand with a more complex profile, acting as a partial agonist at the 5-HT1A receptor and an antagonist at α1D- and α2C-adrenergic receptors.[7][8][9]
-
CP 94253: A potent and selective agonist for the 5-HT1B receptor, often used to study feeding behavior, satiety, and locomotor activity.[10][11][12]
Synthesis and Structural Comparison
The synthesis of N-substituted 2,5-dimethyl pyrroles is readily achievable through well-established methods. The proposed synthesis for our target compound utilizes the Paal-Knorr reaction, a robust and efficient cyclocondensation method.
Proposed Synthesis of this compound
The synthesis proceeds via the reaction of 2,5-hexanedione with 3-iodoaniline. This reaction can be performed under various conditions, including in water, which serves as an environmentally benign solvent.[13]
Structures of Comparator Ligands
The comparator ligands belong to distinct chemical classes, highlighting the structural diversity of compounds that can achieve high affinity for serotonin receptors. WAY-100635 and BMY 7378 are arylpiperazine derivatives, a common motif in serotonergic and dopaminergic ligands, while CP 94253 is a tetrahydropyridinyl-pyrrolopyridine.
Comparative Binding Affinity and Selectivity
The initial and most critical step in characterizing a new ligand is to determine its binding affinity (Kᵢ) and selectivity profile across a panel of relevant receptors. This is typically achieved through competitive radioligand binding assays.[14] The affinity is inversely proportional to the Kᵢ value; a lower Kᵢ indicates higher binding affinity.
The following table summarizes the known binding affinities of the comparator ligands and provides a template for the data that must be acquired for this compound.
Table 1: Comparative Serotonin Receptor Binding Affinities (Kᵢ, nM)
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | Dopamine D4 | α1-adrenergic |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| WAY-100635 | 0.39[5] | >1000 | >1000 | >1000 | >1000 | 3.3[5] | 251[5] |
| BMY 7378 | ~5.0 (pKi=8.3)[8] | >1000 | >1000 | >1000 | >1000 | - | ~6.3 (pKi=8.2, α1D)[8] |
| CP 94253 | 89[12] | 2[12] | 49[12] | 1600[12] | 860[12] | - | - |
TBD: To Be Determined
Experimental Causality: The choice of receptor panel is critical. We include 5-HT1A, 1B, and 1D due to their high sequence homology and the potential for ligand cross-reactivity.[1][15] 5-HT2A and 5-HT2C are included as major representatives of the 5-HT2 family, which are targets for many antipsychotic drugs.[16] The inclusion of dopamine and adrenergic receptors is essential because the arylpiperazine scaffold, common to many 5-HT ligands, is known to interact with these receptors as well.[4][8] The discovery that WAY-100635 is also a potent D4 agonist underscores the necessity of broad off-target screening to ensure conclusions about selectivity are accurate.[4]
Functional Activity and Signaling Pathways
Beyond binding, it is crucial to determine the functional consequence of that binding—whether the ligand acts as an agonist, antagonist, or partial agonist. Most 5-HT receptors, with the exception of the ionotropic 5-HT3 receptor, are G protein-coupled receptors (GPCRs).[15][16] The 5-HT1 family receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase, reducing intracellular cAMP levels.[16] The 5-HT2 family receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the mobilization of intracellular calcium (Ca²⁺).[16][17]
Table 2: Comparative Functional Profile
| Ligand | Receptor Target | Functional Activity | Key Downstream Effect |
| This compound | TBD | TBD | TBD |
| WAY-100635 | 5-HT1A | Silent Antagonist[4][6] | Blocks agonist-induced inhibition of adenylyl cyclase |
| BMY 7378 | 5-HT1A | Partial Agonist[7][8] | Submaximal inhibition of adenylyl cyclase |
| CP 94253 | 5-HT1B | Full Agonist[10][12] | Potent inhibition of adenylyl cyclase |
In Vivo Pharmacological Profile
In vivo studies in animal models are essential to translate in vitro findings into potential physiological effects. These studies can reveal a compound's impact on complex behaviors and neuroendocrine systems.
-
WAY-100635: As an antagonist of the 5-HT1A autoreceptor, it blocks the negative feedback mechanism on serotonin neurons, thereby increasing their firing rate and serotonin release.[18] This action can potentiate the effects of antidepressants.[2]
-
BMY 7378: Its partial agonism at 5-HT1A receptors and antagonism at adrenergic receptors give it a complex profile. Electrophysiological studies show it can enhance serotonergic transmission at low doses but antagonize the effects of endogenous 5-HT at higher doses.[19]
-
CP 94253: As a 5-HT1B agonist, it has been shown to reduce food intake and promote satiety in rats.[11][20] It also modulates locomotor activity, with effects that can vary depending on the age of the animal.[21]
The in vivo evaluation of this compound would involve similar models, such as microdialysis to measure neurotransmitter release, behavioral assays for anxiety and depression (e.g., elevated plus maze, forced swim test), and metabolic studies to assess effects on food intake.[3]
Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols must be employed. Below are detailed, self-validating workflows for the key in vitro assays.
Protocol: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific radioligand from a receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissue expressing the receptor of interest in a cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 min at 4°C).[22] Resuspend and store at -80°C.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) at a concentration near its Kₑ, and serial dilutions of the test compound.
-
Controls: For each assay, include wells to measure total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).[23]
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate, typically for 60 minutes at 30°C, to allow binding to reach equilibrium.[22]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. Unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mat in a scintillation counter to quantify the amount of radioactivity bound to the membranes.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of specific radioligand binding (the IC₅₀ value). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[23]
Protocol: Calcium Flux Functional Assay
This protocol measures the ability of a ligand to activate Gq-coupled receptors (like 5-HT2A) by detecting the resulting increase in intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture: Seed cells engineered to express the receptor of interest (e.g., 5-HT2A) into a 96-well, black-walled, clear-bottom plate and grow to near confluency.[24]
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C. The dye will enter the cells and become fluorescent upon binding to calcium.
-
Assay: Place the plate into a fluorescence plate reader.
-
Agonist Mode: To test for agonist activity, add varying concentrations of the test compound to the wells and measure the change in fluorescence. A potent agonist will cause a large, rapid increase in fluorescence.[24]
-
Antagonist Mode: To test for antagonist activity, pre-incubate the cells with the test compound for a set period. Then, add a known agonist (like serotonin) at its EC₅₀ concentration and measure the fluorescence response. An effective antagonist will block or reduce the agonist-induced signal.
-
Data Analysis: For agonists, plot the fluorescence response against the compound concentration to calculate the EC₅₀ (concentration for half-maximal response) and Eₘₐₓ (maximum effect). For antagonists, calculate the IC₅₀ (concentration for half-maximal inhibition).
Conclusion and Future Directions
This guide establishes a rigorous framework for the initial characterization of the novel compound this compound. By systematically comparing its binding affinity, selectivity, and functional activity to well-defined ligands such as WAY-100635, BMY 7378, and CP 94253, researchers can build a comprehensive pharmacological profile.
The critical next steps are to perform the described in vitro assays to populate the data tables herein. Based on these initial results—specifically the compound's primary target receptor and its functional nature (agonist vs. antagonist)—subsequent in vivo studies can be rationally designed. Should this compound exhibit high affinity and selectivity for a specific serotonin receptor subtype, it could represent a valuable new tool for basic research or a starting point for a therapeutic drug discovery program.
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Siegel, G. J., Agranoff, B. W., Albers, R. W., et al., editors. (1999). Serotonin Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]
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Pytliak, M., & Vargova, V. (n.d.). SEROTONIN RECEPTORS – FROM MOLECULAR BIOLOGY TO CLINICAL APPLICATIONS. Institute of Experimental Pharmacology & Toxicology, Slovak Academy of Sciences. Retrieved from [Link]
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Meltzer, H. Y., et al. (1992). Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats. Journal of Pharmacology and Experimental Therapeutics, 263(2), 588-95. Retrieved from [Link]
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Halberstadt, A. L., & Geyer, M. A. (2018). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A. Methods in Molecular Biology, 1827, 21-41. Retrieved from [Link]
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Mec-Fleming, C., et al. (2016). Paal–Knorr Pyrrole Synthesis in Water. ResearchGate. Retrieved from [Link]
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Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Retrieved from [Link]
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Wikipedia. (n.d.). BMY-7378. Retrieved from [Link]
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Wikipedia. (n.d.). WAY-100635. Retrieved from [Link]
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Zhang, Y., et al. (2019). Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Scientific Reports, 9(1), 12971. Retrieved from [Link]
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Satała, G., et al. (2022). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Molecules, 27(21), 7247. Retrieved from [Link]
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Wikipedia. (n.d.). CP-94253. Retrieved from [Link]
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Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Iodo- vs. Bromo-Substituted Phenylpyrroles
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The phenylpyrrole scaffold, a key component in a range of biologically active molecules, offers a versatile platform for such modifications. Among the most impactful substitutions are the halogens, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of iodo- and bromo-substituted phenylpyrroles, drawing on experimental data to elucidate the nuanced effects of these two important halogens.
The Influence of Halogenation on Phenylpyrrole Bioactivity
The introduction of a halogen atom to a phenylpyrrole core is a well-established strategy for modulating biological activity. Halogens can alter a molecule's size, lipophilicity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. While often considered bioisosteres, iodine and bromine possess distinct physicochemical properties that can lead to significant differences in the ultimate biological effect of the parent molecule.
| Property | Bromine (Br) | Iodine (I) | Implication for Biological Activity |
| van der Waals Radius (Å) | 1.85 | 1.98 | Iodine's larger size can provide a better fit in some binding pockets but may be detrimental in others. |
| Electronegativity (Pauling Scale) | 2.96 | 2.66 | The lower electronegativity of iodine makes the C-I bond more polarizable. |
| C-X Bond Energy (kcal/mol) | ~70 | ~54 | The weaker C-I bond can influence metabolic stability and reactivity. |
| Polarizability (ų) | 3.05 | 4.7 | The high polarizability of iodine is a key factor in its ability to form strong halogen bonds. |
| Hydrophobicity (π value) | +0.86 | +1.12 | Iodo-substituted compounds are generally more lipophilic than their bromo-counterparts. |
Biological Profile of Bromo-Substituted Phenylpyrroles
Bromo-substituted phenylpyrroles have a long history of investigation, particularly as antifungal agents. The natural product pentabromopseudilin, isolated from marine bacteria, is a potent antimicrobial agent and serves as a key example of the power of bromine substitution.
Antifungal Activity
Studies on bromo-substituted phenylpyrroles have demonstrated significant activity against a range of fungal pathogens. For instance, a series of synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates have been shown to possess notable antifungal properties against Candida albicans.[1][2]
Table 1: Antifungal Activity of Bromo-Substituted Pyrrolo[1,2-a]quinoline Derivatives against C. albicans [1][2]
| Compound | R Group | MIC (µg/mL) |
| BQ-01 | -H | 0.8 |
| BQ-03 | -CH₃ | 0.8 |
| BQ-05 | -OCH₃ | 0.8 |
| BQ-07 | -Cl | 0.4 |
| BQ-02 | -H | 12.5 |
| BQ-04 | -CH₃ | 1.6 |
| BQ-06 | -OCH₃ | 0.4 |
| BQ-08 | -Cl | 0.4 |
| Fluconazole | - | 30 |
The data indicates that the bromo-substituted pyrrolo[1,2-a]quinoline scaffold is a promising starting point for the development of new antifungal agents, with several derivatives showing significantly greater potency than the standard antifungal drug fluconazole.[2]
Anticancer Activity
While less explored than their antifungal properties, bromo-substituted phenylpyrroles have also been investigated for their potential as anticancer agents. The antitumor activity of pentabromopseudilin and related compounds has been documented, with the high degree of bromination appearing to be crucial for this activity.[3]
Biological Profile of Iodo-Substituted Phenylpyrroles
Direct comparative studies of iodo-substituted phenylpyrroles against their bromo-analogs are limited in the literature. However, based on the fundamental properties of iodine, we can infer its potential impact on biological activity. The most significant of these is iodine's ability to act as a strong halogen bond donor.
The Role of Halogen Bonding
A halogen bond is a non-covalent interaction between a halogen atom in a molecule and a Lewis base (e.g., an oxygen or nitrogen atom in a protein). The strength of this interaction is dependent on the polarizability of the halogen, making iodine a much more potent halogen bond donor than bromine. This can lead to enhanced binding affinity and selectivity for a biological target.[4]
Caption: Halogen bonding between an iodo-substituted ligand and a receptor.
Anticancer and Antifungal Potential
While specific data on iodo-phenylpyrroles is sparse, studies on other iodo-substituted heterocyclic compounds have demonstrated potent biological activities. For example, 3-iodochromone derivatives have been synthesized and evaluated as potential fungicides.[5] Furthermore, molecular iodine itself has been shown to exert antineoplastic effects in breast cancer models.[6] It is therefore reasonable to hypothesize that iodo-substituted phenylpyrroles could exhibit significant, and potentially superior, antifungal and anticancer activities compared to their bromo-counterparts, particularly if a halogen bond is critical for target engagement.
Experimental Protocols for Biological Evaluation
To enable a direct and meaningful comparison of iodo- and bromo-substituted phenylpyrroles, standardized and well-validated experimental protocols are essential.
Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., C. albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The available evidence suggests that both iodo- and bromo-substituted phenylpyrroles are promising scaffolds for the development of novel therapeutic agents. Bromo-substituted derivatives have well-documented antifungal and anticancer activities. While direct comparative data is lacking for iodo-substituted phenylpyrroles, their potential to form strong halogen bonds suggests that they may offer advantages in potency and selectivity for certain biological targets.
To fully elucidate the comparative biological activities of iodo- versus bromo-substituted phenylpyrroles, a head-to-head study is warranted. Such a study should involve the synthesis of a focused library of iodo- and bromo-analogs of the same phenylpyrrole core, followed by their evaluation in a panel of standardized antifungal and anticancer assays. This would provide the much-needed quantitative data to guide future drug design and development efforts in this important class of compounds.
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Validating the Anticancer Potential of Novel Pyrrole Derivatives: A Comparative In Vitro Guide
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] In oncology, pyrrole derivatives have emerged as a promising class of therapeutic agents, demonstrating potent activities against various cancer types by modulating key biological processes like cell proliferation, apoptosis, and angiogenesis.[3][4][5][6] This guide provides an in-depth, objective comparison of the in vitro validation of novel pyrrole derivatives, supported by experimental data and protocols, for researchers and drug development professionals.
The Rationale for In Vitro Validation
Before any potential anticancer compound can advance to preclinical animal studies, its efficacy and mechanism of action must be rigorously validated in vitro.[7][8] In vitro assays offer a controlled environment to screen compounds, identify mechanisms of action, and triage candidates with insufficient activity, thereby saving significant time and resources.[7][9][10] This guide will walk through a standard workflow for validating the anticancer activity of novel pyrrole derivatives, from initial cytotoxicity screening to more detailed mechanistic studies.
Experimental Validation Workflow
A systematic approach is crucial for the comprehensive evaluation of novel compounds. The following workflow outlines the key in vitro assays for validating the anticancer activity of pyrrole derivatives.
Caption: A typical workflow for the in vitro validation of anticancer compounds.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of the novel pyrrole derivatives against a panel of cancer cell lines and, importantly, against non-cancerous cell lines to assess selectivity.[11]
Cell Line Selection: The Importance of Context
The choice of cell lines is critical and should be guided by the therapeutic target of the drug discovery program. A diverse panel, including representatives from different cancer types (e.g., breast, colon, lung), is recommended. For instance, studies have evaluated pyrrole derivatives against human adenocarcinoma cell lines like LoVo (colon), MCF-7 (breast), and SK-OV-3 (ovary).[12][13][14] Crucially, including a non-tumorigenic cell line, such as human umbilical vein endothelial cells (HUVECs), allows for the assessment of the compound's therapeutic index – its ability to kill cancer cells while sparing normal cells.[13][14]
MTT Assay: Quantifying Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[15] It relies on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals, a process primarily driven by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[16]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel pyrrole derivatives and a vehicle control. Include a known anticancer drug (e.g., Doxorubicin, Cisplatin) as a positive control.[13] Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. A lower IC50 value indicates higher potency.
| Compound | Cancer Cell Line | IC50 (µM) after 48h | Non-Cancerous Cell Line (HUVEC) IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| Novel Pyrrole A | MCF-7 (Breast) | 5.2 | > 50 | 0.8 |
| Novel Pyrrole B | LoVo (Colon) | 2.8 | > 40 | 0.5 |
| Novel Pyrrole C | A549 (Lung) | 10.5 | > 50 | 1.2 |
Note: The data in this table is illustrative and intended for comparative purposes.
Phase 2: Delving into the Mechanism of Action
Once a compound has demonstrated significant and selective cytotoxicity, the next step is to elucidate its mechanism of action. Many anticancer drugs exert their effects by inducing programmed cell death (apoptosis) or by arresting the cell cycle.[3][4][5][17]
Apoptosis Assay: Detecting Programmed Cell Death
Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[18] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells via flow cytometry.[19][20] Propidium iodide (PI), a fluorescent dye that cannot cross the membrane of live cells, is used to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[19][20]
-
Cell Treatment: Seed and treat cells with the novel pyrrole derivative at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.[21]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[20]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[19]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Cell Cycle Analysis: Uncovering Proliferation Arrest
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[17] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[22]
-
Cell Treatment: Treat cells with the pyrrole derivative at its IC50 concentration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[24]
-
Staining: Wash the fixed cells and treat them with RNase to prevent PI from binding to RNA.[22] Then, stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram.[22][23]
Western Blotting: Probing Key Protein Players
To further confirm the induction of apoptosis and identify the specific pathways involved, Western blotting is employed.[25][26] This technique allows for the detection and quantification of key proteins involved in apoptosis and cell cycle regulation.[27]
-
Apoptosis Markers:
-
Caspases: Detection of cleaved (activated) forms of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) is a strong indicator of apoptosis.[18][25]
-
PARP (Poly (ADP-ribose) polymerase): Cleavage of PARP by activated caspases is a classic hallmark of apoptosis.[26]
-
Bcl-2 Family Proteins: Analyzing the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can reveal the involvement of the intrinsic (mitochondrial) apoptotic pathway.[26]
-
-
Cell Cycle Markers:
-
Cyclins and Cyclin-Dependent Kinases (CDKs): Changes in the expression of key cyclins (e.g., Cyclin D1, Cyclin B1) and CDKs can confirm cell cycle arrest at specific phases.[28]
-
p53 and p21: Upregulation of these tumor suppressor proteins is often associated with cell cycle arrest.
-
-
Protein Extraction: Lyse the treated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.[25]
-
SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.[25]
-
Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system.[25]
Caption: A simplified signaling pathway illustrating a potential mechanism of action.
Conclusion
The in vitro validation of novel pyrrole derivatives is a multi-faceted process that provides critical insights into their anticancer potential. By employing a systematic workflow that includes cytotoxicity screening, apoptosis assays, cell cycle analysis, and western blotting, researchers can build a strong, data-driven case for advancing promising compounds to the next stage of drug development. This comprehensive approach, grounded in robust experimental protocols and objective data analysis, is essential for the successful discovery of new and effective cancer therapies.
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A Researcher's Guide to Profiling the Cross-Reactivity of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
In the landscape of modern drug discovery, the principle of "one compound, one target" is an increasingly rare ideal. The reality is that small molecules often interact with multiple biological targets, a phenomenon known as polypharmacology. These off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repositioning.[1][2][3] Therefore, a thorough understanding of a compound's cross-reactivity is not just a regulatory hurdle but a critical component of a successful drug development campaign.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole , a molecule featuring a pyrrole core often found in biologically active agents.[4][5]
This document will navigate the strategic selection of comparative compounds, detail robust experimental methodologies for profiling off-target effects, and present a logical approach to data interpretation. We will explore a multi-pronged strategy, leveraging both biochemical and cell-based assays to construct a comprehensive selectivity profile.
Comparative Compound Selection: Establishing a Baseline
To contextualize the cross-reactivity profile of this compound, it is essential to benchmark its performance against structurally or functionally related molecules. The pyrrole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, including kinases.[4][5] For this guide, we will consider the following hypothetical comparator compounds:
-
Compound A: 1-(3-aminophenyl)-2,5-dimethyl-1H-pyrrole: A close structural analog where the iodo group is replaced by an amino group. This substitution allows for the assessment of the halogen's role in target binding and selectivity.
-
Compound B: A known multi-kinase inhibitor containing a pyrrole core (e.g., a hypothetical analog of Sunitinib): This serves as a positive control for broad cross-reactivity, providing a benchmark for promiscuous binding.
-
Compound C: A highly selective kinase inhibitor with a different heterocyclic core: This compound will act as a negative control, illustrating the desired level of target specificity.
Experimental Strategies for Comprehensive Cross-Reactivity Profiling
A multi-tiered approach is recommended to build a comprehensive understanding of a compound's selectivity. This typically begins with broad, high-throughput screening and funnels down to more targeted, mechanism-of-action studies.
Tier 1: Broad Kinome Profiling
Given that many pyrrole-containing compounds exhibit kinase inhibitory activity, a broad kinase panel screening is a logical first step.[4] This provides a wide-angle view of the compound's interactions across the human kinome.
Methodology: Radiometric Kinase Assay
A radiometric kinase assay is a robust and widely used method to quantify the inhibitory activity of a compound against a panel of kinases.[6][7]
Experimental Protocol: Radiometric Kinase Profiling
-
Kinase Panel Selection: A comprehensive panel of at least 100-200 kinases from different families should be selected. Commercial services offer panels covering a significant portion of the human kinome.[8][9][10]
-
Compound Preparation: this compound and comparator compounds are serially diluted in DMSO to create a range of concentrations (e.g., from 1 nM to 10 µM).
-
Kinase Reaction: For each kinase, the reaction is initiated by mixing the enzyme, the test compound, a specific peptide substrate, and [γ-³³P]ATP in an appropriate reaction buffer.
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
Washing: Unincorporated [γ-³³P]ATP is washed away.
-
Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.
Hypothetical Data Summary: Kinase Inhibition Profile
| Compound | Target Kinase X (IC50, nM) | Number of Off-Target Kinases (Inhibition >50% at 1 µM) |
| This compound | 50 | 15 |
| Compound A | 250 | 8 |
| Compound B | 10 | 45 |
| Compound C | 5 | 1 |
This hypothetical data suggests that this compound has moderate potency against its primary target and a wider off-target profile than its amino-substituted analog (Compound A) and the highly selective control (Compound C), but is more selective than the known multi-kinase inhibitor (Compound B).
Workflow for Kinase Profiling
Caption: Workflow for Radiometric Kinase Profiling.
Tier 2: Cell-Based Target Engagement
While biochemical assays are excellent for identifying direct interactions, they do not account for cell permeability, intracellular target concentration, or the influence of cellular scaffolding proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement within a more physiologically relevant context.[11][12][13]
Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that ligand binding stabilizes a target protein against thermal denaturation.[13][14]
Experimental Protocol: CETSA
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound or comparator compounds at various concentrations for a defined period.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: The cells are lysed to release the soluble proteins.
-
Separation of Aggregates: Insoluble, denatured proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by a suitable method, such as Western blotting or ELISA.
-
Data Analysis: A melt curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Hypothetical Data Summary: CETSA Thermal Shift
| Compound (at 10 µM) | Target Kinase X (ΔTm, °C) |
| This compound | +4.5 |
| Compound A | +2.1 |
| Compound B | +5.2 |
| Compound C | +6.0 |
This hypothetical data demonstrates that this compound engages its target in a cellular environment, albeit with a slightly lower stabilization effect compared to the highly selective and multi-kinase inhibitors.
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Discussion and Interpretation
The combined data from kinome profiling and cellular target engagement assays provides a multi-dimensional view of the cross-reactivity of this compound. The hypothetical results suggest that while the compound is potent against its intended target, it also interacts with a moderate number of off-target kinases. The cellular thermal shift assay confirms that the compound can access and bind its target in a cellular context.
The broader off-target profile of the iodinated compound compared to its amino-substituted analog suggests that the iodine atom may be involved in interactions with the ATP-binding pockets of multiple kinases, a common feature of this class of inhibitors. While this could be a liability in terms of potential side effects, it could also present an opportunity for polypharmacological approaches in complex diseases like cancer.[3]
Conclusion
A thorough investigation of cross-reactivity is paramount in the development of any new chemical entity. For this compound, a strategic and multi-faceted approach, beginning with broad screening and followed by cell-based validation, is essential. The methodologies outlined in this guide provide a robust framework for generating a comprehensive selectivity profile, enabling informed decision-making in the progression of this compound towards a potential therapeutic agent. The early and comprehensive characterization of off-target interactions is a cornerstone of modern, safety-conscious drug discovery.[2]
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Illuminating the Path: A Comparative Guide to Confirming the Mechanism of Action of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) of the novel compound 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole . In the absence of pre-existing data for this specific molecule, we will proceed with a hypothesis-driven approach, grounded in the known biological activities of structurally related pyrrole derivatives, and detail a comprehensive, multi-faceted experimental plan to rigorously test this hypothesis and explore alternative MoAs.
The Pyrrole Scaffold: A Privileged Motif in Oncology
The pyrrole ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Many substituted pyrroles have demonstrated potent anticancer effects, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2][3][4] A prevalent mechanism for these compounds is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4][5]
Given this precedent, our primary hypothesis is that This compound exerts its biological effects through the inhibition of one or more protein kinases critical for cancer cell pathophysiology. This guide will first detail the experimental workflow to investigate this kinase inhibitor hypothesis and then expand to a broader strategy for unbiased target identification should this initial hypothesis prove inconclusive.
A Phased Approach to Mechanism of Action Confirmation
A robust MoA study is not a linear process but an iterative cycle of hypothesis, experimentation, and refinement. The following phased approach ensures a comprehensive and logically flowing investigation.
Figure 1: A phased experimental workflow for MoA confirmation.
Phase 1: Unbiased Target Identification and Engagement
The initial step is to identify the direct molecular targets of this compound without preconceived bias. This is crucial for building a solid foundation for the subsequent validation studies.
Kinome-Wide Profiling with Kinobeads
To directly test our primary hypothesis, a kinome-wide competition binding assay using Kinobeads is the method of choice.[6][7][8][9][10] This chemical proteomics approach allows for the unbiased identification of kinase targets in their native state from cell lysates.
Causality behind Experimental Choice: Unlike assays that use purified recombinant kinases, the Kinobeads assay interrogates the compound's interaction with endogenous kinases, which are subject to native post-translational modifications and complex formation, providing a more physiologically relevant assessment of target engagement.
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysate Preparation: Prepare lysates from a panel of cancer cell lines representing different tissue origins (e.g., lung, breast, colon) to ensure broad kinome coverage.
-
Compound Incubation: Incubate the cell lysates with varying concentrations of this compound or a DMSO vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to the lysates. Kinases not bound by the test compound will bind to the immobilized broad-spectrum kinase inhibitors on the beads.
-
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down kinases.
-
Data Analysis: Determine the dose-dependent inhibition of binding for each identified kinase to generate affinity spectra and calculate apparent dissociation constants (Kd app).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
To confirm that the identified kinase targets are engaged by the compound in a cellular context, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[11][12][13][14][15] CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.
Causality behind Experimental Choice: CETSA provides direct evidence of target engagement within intact cells, which is a critical step in validating that the compound can reach and interact with its intended target in a physiological environment.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Analyze the amount of the putative target kinase remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.
-
Melt Curve Generation: Plot the percentage of soluble protein as a function of temperature to generate melt curves and determine the melting temperature (Tm) in the presence and absence of the compound.
Table 1: Expected Outcomes of Initial Target Identification and Engagement Studies
| Technique | Parameter Measured | Expected Outcome for a Positive Hit |
| Kinobeads | Apparent Dissociation Constant (Kd app) | Low nanomolar to micromolar Kd app for one or more kinases. |
| CETSA | Change in Melting Temperature (ΔTm) | A significant increase in the Tm of the target kinase upon compound treatment. |
Phase 2: Rigorous Target Validation and Pathway Interrogation
Once putative targets have been identified and their engagement confirmed, the next crucial phase is to validate that these targets are indeed responsible for the compound's biological activity.
Genetic Knockdown for Target Validation
Short hairpin RNA (shRNA)-mediated knockdown is a powerful technique to assess whether the depletion of the identified target protein phenocopies the effects of the compound.[16][17][18][19][20]
Causality behind Experimental Choice: This genetic approach provides strong evidence for a causal link between the target and the observed phenotype. If knocking down the target protein results in a similar cellular effect as treatment with the compound, it strongly supports the proposed MoA.
Experimental Protocol: shRNA-Mediated Target Knockdown
-
shRNA Design and Lentiviral Production: Design and clone multiple shRNA sequences targeting the identified kinase into a lentiviral vector. Produce high-titer lentiviral particles.
-
Cell Transduction: Transduce the cancer cell line of interest with the lentiviral particles to establish stable cell lines with reduced expression of the target protein. A non-targeting shRNA should be used as a negative control.
-
Knockdown Confirmation: Confirm the reduction in target protein expression by Western blotting and qRT-PCR.
-
Phenotypic Assays: Compare the effects of target knockdown on cell viability, proliferation, and apoptosis to the effects of treatment with this compound.
Phosphoproteomic Profiling for Pathway Analysis
To understand the downstream consequences of target engagement, a global phosphoproteomic analysis can reveal how the compound alters cellular signaling pathways.
Causality behind Experimental Choice: Kinase inhibitors, by their very nature, modulate phosphorylation events. Mapping these changes provides a global view of the compound's impact on cellular signaling networks and can help to identify key downstream effectors.
Figure 2: Hypothesized signaling pathway inhibition.
Phase 3: Comparative Analysis and Functional Confirmation
In the final phase, the MoA is further solidified through comparative studies with known inhibitors and functional assays that directly measure the consequences of target engagement.
Head-to-Head Comparison with Known Inhibitors
Comparing the cellular and biochemical effects of this compound with those of well-characterized inhibitors of the validated target provides a critical benchmark.
Table 2: Comparative Analysis with a Reference Inhibitor
| Assay | This compound | Reference Inhibitor | Expected Correlation |
| In Vitro Kinase Assay | IC50 | IC50 | Similar potency and selectivity profile. |
| Cell Viability Assay | GI50 | GI50 | Similar potency in a panel of cell lines. |
| Phospho-Target Western Blot | Inhibition of target phosphorylation | Inhibition of target phosphorylation | Similar dose-dependent inhibition. |
Probing Protein-Protein Interactions with BRET/FRET
If the target kinase is known to be part of a larger protein complex, Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) assays can be employed to determine if the compound disrupts these interactions.[21][22][23][24][25]
Causality behind Experimental Choice: These assays provide dynamic, real-time information about protein-protein interactions in living cells. Demonstrating that the compound can modulate these interactions adds another layer of mechanistic detail.
Experimental Protocol: BRET Assay for Protein-Protein Interaction
-
Construct Generation: Create expression vectors for the target kinase fused to a luciferase donor (e.g., NanoLuc) and its interacting partner fused to a fluorescent acceptor (e.g., YFP).
-
Cell Transfection: Co-transfect cells with both constructs.
-
Compound Treatment: Treat the cells with this compound.
-
BRET Measurement: Add the luciferase substrate and measure the light emission from both the donor and the acceptor. A decrease in the BRET signal upon compound treatment would indicate a disruption of the protein-protein interaction.
Contingency: Exploring Alternative Mechanisms
If the initial kinase inhibitor hypothesis is not supported by the data from Phase 1, a broader, unbiased approach to target identification is warranted.
Table 3: Alternative Target Identification Strategies
| Method | Principle | Reference |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. | [26][27] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. | [27] |
| Genetic and Genomic Approaches | Gene knockout or RNA interference (RNAi) screens identify genes that modify the cellular response to the compound. | [28] |
Conclusion
Elucidating the mechanism of action of a novel small molecule like this compound requires a systematic and multi-pronged experimental strategy. By starting with a well-reasoned hypothesis based on the activities of related compounds and employing a suite of orthogonal, state-of-the-art techniques, researchers can confidently identify the molecular target, validate its role in the compound's biological activity, and map the downstream signaling consequences. This comprehensive approach not only provides a deep understanding of the compound's MoA but also builds a solid foundation for its further development as a potential therapeutic agent.
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comparing the efficacy of different synthetic routes to 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyrrole scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. This guide provides an in-depth, objective comparison of various synthetic strategies to obtain a specific, functionalized pyrrole derivative: 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. The presence of an iodo-substituent on the phenyl ring offers a valuable handle for further functionalization, making this a key intermediate in discovery chemistry.
This document moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of each route, offering insights into the rationale behind experimental choices and providing the necessary data for you to make an informed decision for your specific research needs. We will explore the classic Paal-Knorr synthesis, a modern microwave-assisted variation, and touch upon the conceptual application of transition-metal catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation as alternative strategies for the crucial C-N bond formation.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Classical Paal-Knorr Synthesis | 3-Iodoaniline, 2,5-Hexanedione | Acetic acid, reflux | Good to Excellent | Simple, cost-effective reagents, straightforward procedure. | Can require harsh acidic conditions and prolonged heating, potentially unsuitable for sensitive substrates. |
| Microwave-Assisted Paal-Knorr | 3-Iodoaniline, 2,5-Hexanedione | Acetic acid, microwave irradiation | Excellent | Rapid reaction times, often higher yields, improved energy efficiency. | Requires specialized microwave synthesis equipment. |
| Buchwald-Hartwig Amination | 2,5-Dimethyl-1H-pyrrole, 1,3-Diiodobenzene | Palladium catalyst, phosphine ligand, base | Good to Excellent | Mild reaction conditions, broad substrate scope, high functional group tolerance. | Expensive catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | 2,5-Dimethyl-1H-pyrrole, 1,3-Diiodobenzene | Copper catalyst, ligand, base | Moderate to Good | Less expensive catalyst than palladium. | Often requires higher temperatures than Buchwald-Hartwig, can have narrower substrate scope. |
In-Depth Analysis of Synthetic Methodologies
The Paal-Knorr Synthesis: A Time-Honored Approach
The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][3]
The reaction proceeds through the formation of a hemiaminal upon nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-diketone. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrrole ring. The acidic catalyst is crucial for protonating the carbonyl oxygen, thereby increasing its electrophilicity.
Diagram of the Paal-Knorr Synthesis Workflow
Caption: Workflow for the classical Paal-Knorr synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and 2,5-hexanedione (1.05 eq).
-
Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and the catalyst.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water with stirring to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Microwave-Assisted Paal-Knorr Synthesis: The Need for Speed
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[4][5][6]
Microwave energy directly heats the reactants and solvent, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, dramatically reducing reaction times from hours to minutes. For the Paal-Knorr synthesis, this means a faster cyclization and dehydration process.
Diagram of the Microwave-Assisted Paal-Knorr Workflow
Caption: Workflow for the microwave-assisted Paal-Knorr synthesis.
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 3-iodoaniline (1.0 eq), 2,5-hexanedione (1.05 eq), and a catalytic amount of glacial acetic acid in a suitable microwave-safe solvent such as ethanol.[4]
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120-150°C) for 5-15 minutes.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Transition Metal-Catalyzed Cross-Coupling Strategies: An Alternative Perspective
While the Paal-Knorr reaction constructs the pyrrole ring in a single step from an amine and a diketone, the crucial C-N bond can also be formed using powerful cross-coupling methodologies. These approaches would typically involve a two-step sequence: first, the synthesis of 2,5-dimethyl-1H-pyrrole, followed by its coupling with a suitable aryl halide.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] A plausible route to the target molecule would involve the coupling of 2,5-dimethyl-1H-pyrrole with 1,3-diiodobenzene.
-
Conceptual Advantage: This method is renowned for its mild reaction conditions and exceptional functional group tolerance.
-
Challenges: The cost of palladium catalysts and specialized phosphine ligands, as well as the need for strictly inert reaction conditions, can be a drawback.
The Ullmann condensation is a copper-catalyzed reaction for C-N bond formation.[8] Similar to the Buchwald-Hartwig approach, it could be employed to couple 2,5-dimethyl-1H-pyrrole with 1,3-diiodobenzene.
-
Conceptual Advantage: Copper catalysts are significantly less expensive than their palladium counterparts.
-
Challenges: Ullmann reactions often require higher reaction temperatures than Buchwald-Hartwig reactions and may have a more limited substrate scope.
Characterization of this compound
Accurate characterization of the final product is paramount. Based on spectral data for analogous compounds, the following are the expected spectroscopic features for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups on the pyrrole ring, a singlet for the two equivalent protons on the pyrrole ring, and a complex multiplet pattern for the four protons on the 3-iodophenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons, the pyrrole ring carbons (two signals), and the six carbons of the 3-iodophenyl ring (one signal will be significantly attenuated due to the carbon-iodine bond).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₂IN), along with a characteristic isotopic pattern for the presence of iodine.
Conclusion and Recommendations
The choice of synthetic route to this compound is contingent on the specific needs of the researcher and the available resources.
-
For large-scale synthesis and cost-effectiveness , the classical Paal-Knorr synthesis remains a highly attractive option due to its simplicity and the low cost of the starting materials.
-
When reaction time is a critical factor and higher yields are desired , the microwave-assisted Paal-Knorr synthesis offers a significant advantage.
-
For exploratory studies requiring mild conditions and high functional group tolerance , conceptualizing the synthesis via a Buchwald-Hartwig amination or Ullmann condensation provides a viable, albeit more complex and potentially costly, alternative for the key C-N bond formation.
This guide provides a framework for understanding and comparing these powerful synthetic methodologies. It is imperative for researchers to perform their own optimization studies to achieve the best results for their specific applications.
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A Comparative Benchmarking Guide to the Psychoactive Profile of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
This guide provides a comprehensive framework for the pharmacological and behavioral characterization of the novel compound, 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole. Given the scarcity of existing data on this specific molecule, we present a series of established in-vitro and in-vivo assays to benchmark its potential psychoactive properties against a panel of well-characterized psychoactive compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities with potential central nervous system activity.
The pyrrole moiety is a key structural component in a variety of biologically active natural products and synthetic drugs.[1][2] Its presence suggests the potential for this compound to interact with various physiological targets. This guide outlines a systematic approach to elucidate its pharmacological profile, focusing on receptor binding affinities, functional activity at key CNS receptors, and a battery of behavioral assays indicative of psychoactive effects in animal models.
For a robust comparison, we have selected three benchmark compounds with distinct and well-established psychoactive profiles:
-
Psilocybin: A classic serotonergic psychedelic, primarily acting as a 5-HT2A receptor agonist.
-
MDMA ("Ecstasy"): An entactogen that potently inhibits the reuptake of serotonin, norepinephrine, and dopamine.
-
Ketamine: A dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist.
By comparing the experimental data of this compound with these standards, we can begin to classify its potential psychoactive properties and mechanism of action.
In-Vitro Pharmacological Profiling
A critical first step in characterizing a novel compound is to determine its affinity and functional activity at a range of relevant CNS receptors. This in-vitro analysis provides foundational data for understanding its potential mechanism of action.
Receptor Binding Affinity
Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor.[3] These assays will determine the binding affinity (Ki) of this compound across a panel of receptors commonly associated with psychoactive effects.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Cell membranes from cell lines stably expressing the target receptors (e.g., 5-HT2A, DAT, NMDA) are prepared by homogenization and centrifugation.[4]
-
Assay Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound) or benchmark compounds.[4][5]
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.[4][5]
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound and Benchmark Compounds
| Receptor | This compound | Psilocybin | MDMA | Ketamine |
| 5-HT1A | 150 | 80 | 1200 | >10,000 |
| 5-HT2A | 25 | 10 | 500 | >10,000 |
| 5-HT2C | 75 | 30 | 800 | >10,000 |
| DAT | 500 | >10,000 | 50 | >10,000 |
| SERT | 800 | >10,000 | 20 | >10,000 |
| NET | 1200 | >10,000 | 80 | >10,000 |
| NMDA | >10,000 | >10,000 | >10,000 | 150 |
Functional Activity
Determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor is crucial. Functional assays, such as cAMP accumulation assays, measure the downstream signaling effects of receptor activation.[6]
Experimental Protocol: cAMP Functional Assay
-
Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT2A) are cultured in 96-well plates.[7]
-
Compound Incubation: The cells are incubated with varying concentrations of the test or benchmark compounds.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay or a bioluminescent assay.[8][9][10]
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the agonist response (IC50 for antagonists) is determined.
Table 2: Hypothetical Functional Activity (EC50/IC50, nM) and Efficacy (% of Max Response) at the 5-HT2A Receptor
| Compound | Functional Activity | EC50/IC50 (nM) | Efficacy (% of Max Response) |
| This compound | Partial Agonist | 50 | 60% |
| Psilocybin | Full Agonist | 15 | 100% |
| MDMA | Weak Partial Agonist | 1000 | 20% |
| Ketamine | No Activity | >10,000 | 0% |
Signaling Pathway Diagram
Caption: 5-HT2A receptor activation signaling cascade.
In-Vivo Behavioral Assessment
Behavioral assays in animal models are essential for understanding the integrated physiological and psychological effects of a novel compound.[11][12] These tests can provide insights into a compound's stimulant, sedative, rewarding, or hallucinogenic-like properties.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[13][14] Animals are conditioned to associate a specific environment with the drug's effects.[15][16]
Experimental Protocol: Conditioned Place Preference
-
Pre-Conditioning (Baseline): Each animal is allowed to freely explore a two-compartment apparatus, and the time spent in each compartment is recorded to establish baseline preference.[15]
-
Conditioning: Over several days, animals receive injections of the test compound or vehicle. Following drug administration, the animal is confined to one compartment, and after vehicle administration, it is confined to the other.[13]
-
Post-Conditioning (Test): The animal is again allowed to freely explore both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
Table 3: Hypothetical Conditioned Place Preference Data
| Compound | Dose (mg/kg) | Time in Drug-Paired Chamber (Post-Pre, seconds) | Interpretation |
| This compound | 10 | +80 | Rewarding |
| Psilocybin | 1 | -20 | Aversive |
| MDMA | 5 | +150 | Highly Rewarding |
| Ketamine | 20 | +100 | Rewarding |
Experimental Workflow Diagram
Caption: Conditioned Place Preference (CPP) experimental workflow.
Head-Twitch Response (HTR)
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to screen for potential hallucinogenic properties.[17]
Experimental Protocol: Head-Twitch Response
-
Acclimation: Mice are placed in individual observation chambers and allowed to acclimate for a period.
-
Drug Administration: The test compound or benchmark compounds are administered to the mice.
-
Observation: The number of head twitches is counted for a set period (e.g., 30 minutes) post-injection.
-
Data Analysis: The mean number of head twitches for each treatment group is compared to the vehicle control group.
Table 4: Hypothetical Head-Twitch Response Data in Mice
| Compound | Dose (mg/kg) | Mean Head Twitches (per 30 min) | Interpretation |
| This compound | 10 | 15 | Moderate 5-HT2A Agonism |
| Psilocybin | 1 | 35 | Strong 5-HT2A Agonism |
| MDMA | 5 | 5 | Weak 5-HT2A Agonism |
| Ketamine | 20 | 2 | No 5-HT2A Agonism |
Discussion and Conclusion
Based on our hypothetical in-vitro and in-vivo data, this compound presents a unique psychoactive profile. The binding data suggests a primary affinity for serotonergic receptors, particularly the 5-HT2A subtype. The functional assay confirms this, indicating that it is a partial agonist at this receptor.
The behavioral data corroborates these findings. The induction of a moderate head-twitch response is consistent with its 5-HT2A partial agonism. Interestingly, unlike the aversive properties seen with the full 5-HT2A agonist psilocybin in the CPP test, this compound appears to be rewarding. This suggests a more complex mechanism of action than a simple serotonergic hallucinogen, potentially involving interactions with other neurotransmitter systems that were not included in our initial binding screen.
In comparison to the benchmark compounds, this compound does not fit neatly into a single category. It is not a classic psychedelic like psilocybin, nor a potent releaser like MDMA, nor a dissociative like ketamine. Its profile as a rewarding 5-HT2A partial agonist suggests it may have a novel psychoactive effect, potentially with therapeutic applications.
Further research should expand the receptor binding panel to include other receptor subtypes, such as adrenergic and dopaminergic receptors, to explore potential off-target effects that might contribute to its rewarding properties. Additionally, more complex behavioral assays, such as drug discrimination studies, would be valuable in further characterizing its subjective effects.
This guide provides a foundational framework for the systematic evaluation of novel psychoactive compounds. The presented protocols and comparative data analysis demonstrate a rigorous approach to elucidating the pharmacological and behavioral profile of new chemical entities like this compound.
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Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (n.d.). PubMed Central. Retrieved from [Link]
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024). NIH. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole
As researchers and professionals in the dynamic field of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The synthesis and handling of novel chemical entities, such as 1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrole, demand a thorough understanding of their potential hazards and the implementation of rigorous disposal protocols. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory guidelines.
Hazard Assessment: A Triad of Concerns
The primary hazards associated with this compound can be broken down into three main categories, stemming from its chemical structure:
-
Pyrrole and its Derivatives: Pyrrole and similar compounds can be flammable, toxic if swallowed, and may cause serious eye damage and skin irritation.[1][2][3] Inhalation may also be harmful.[3]
-
Organoiodine Compounds: The presence of iodine introduces specific toxicological and environmental considerations. Organoiodine compounds can be persistent in the environment and may have toxic effects on aquatic life.
-
Halogenated Organic Waste: As a halogenated organic compound, this compound falls under specific waste disposal regulations.[4][5] Improper disposal can lead to the formation of hazardous byproducts upon incineration if not performed under controlled conditions.
| Hazard Category | Potential Risks | Primary Sources of Information |
| Flammability | Flammable liquid and vapor.[3] | SDS for Pyrrole and Dimethylpyrrole |
| Toxicity | Toxic if swallowed, harmful if inhaled, causes skin irritation and serious eye damage.[6] | SDS for Pyrrole and related compounds |
| Environmental | Harmful to aquatic life. | General knowledge of organohalogens |
| Regulatory | Classified as a halogenated organic waste. | EPA and local regulations |
Personal Protective Equipment (PPE): The First Line of Defense
Given the potential hazards, a stringent PPE protocol is mandatory when handling this compound, particularly during disposal procedures.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[1][7]
-
Body Protection: A lab coat or chemical-resistant apron is essential.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][7] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]
Spill Management: A Rapid and Controlled Response
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound must be handled as halogenated organic waste. Do not dispose of this chemical down the drain or in regular trash.[4]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Primary Container: Collect waste this compound in a clearly labeled, non-reactive, and sealable container. The label should include the full chemical name and the appropriate hazard symbols (e.g., flammable, toxic).
-
Waste Stream: This waste must be segregated into the "Halogenated Organic Waste" stream.[4] Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
Caption: Waste segregation flow for this compound.
Step 2: Neutralization and Treatment (Expert Personnel Only)
In some specialized facilities, chemical treatment to remove the iodine may be considered. This is a hazardous process that should only be performed by trained personnel in a controlled environment. A potential method involves reaction with a reducing agent, but this can be complex and is not recommended for standard laboratory disposal. A patented process for removing iodine from organic compounds suggests using metals like aluminum, magnesium, or zinc in the presence of water to convert the iodine to a metallic iodide, which can then be separated.[9]
Step 3: Licensed Waste Disposal
The most common and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[10][11]
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed waste disposal vendors.
-
Documentation: Ensure all waste is properly documented according to local, state, and federal regulations. This includes maintaining a manifest of the waste generated.
-
Transportation: The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Final Disposal Method: The most probable disposal method for halogenated organic waste is high-temperature incineration in a specialized hazardous waste incinerator.[12] This process is designed to destroy the organic molecule and scrub the resulting acidic gases (such as hydrogen iodide) from the emissions.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
